Gadobutrol Monohydrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3/t14-,15-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKUDJWFTFYTQQ-FXUMYAARSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].O.[Gd+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33GdN4O10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198637-52-4 | |
| Record name | Gadobutrol monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198637524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GADOBUTROL MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A84BDC25NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Preclinical Mechanism of Action of Gadobutrol Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical mechanism of action of Gadobutrol (B1674391) Monohydrate, a widely used gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI). The document delves into its fundamental physicochemical properties, pharmacokinetics, pharmacodynamics, and safety profile as established in various preclinical models.
Core Mechanism of Action: Alteration of Proton Relaxation Times
Gadobutrol is a paramagnetic macrocyclic contrast agent.[1] Its efficacy stems from the presence of the gadolinium ion (Gd³⁺), which possesses seven unpaired electrons, making it highly paramagnetic.[2] In the presence of an external magnetic field, such as that in an MRI scanner, gadobutrol significantly shortens the T1 (longitudinal) and T2 (transverse) relaxation times of adjacent water protons.[1][2] This alteration in relaxation times is the fundamental principle behind its contrast-enhancing effect. Tissues where gadobutrol accumulates will appear brighter on T1-weighted images and darker on T2-weighted images, thereby improving the visualization of anatomical structures and pathological processes.[1][2]
The gadolinium ion is chelated within a macrocyclic, non-ionic ligand called butrol (B126436) (dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid), which forms a stable complex.[1][3] This chelation is crucial for minimizing the toxicity of free Gd³⁺ ions while preserving the paramagnetic properties necessary for contrast enhancement.[2]
Below is a diagram illustrating the fundamental mechanism of action of gadobutrol at the molecular level.
Preclinical Pharmacokinetics
Preclinical studies in various animal models have characterized the pharmacokinetic profile of gadobutrol, demonstrating its rapid distribution and elimination.
Absorption and Distribution
Following intravenous administration, gadobutrol is rapidly distributed into the extracellular space.[4] It exhibits minimal plasma protein binding.[4] The distribution volume in dogs has been reported to be approximately 0.23 L/kg, which is consistent with extracellular distribution.[5]
Metabolism and Elimination
Gadobutrol is not metabolized in the body and is excreted unchanged, primarily through the kidneys via glomerular filtration.[6][7] In rats, only a very small amount (0.16%) of the injected dose remained in the body 7 days after administration, with measurable amounts detected primarily in the liver, kidneys, and bones.[5] The elimination half-life is rapid, though it can be influenced by the injection rate. In marmoset monkeys, a slow injection resulted in an elimination half-time of 26 ± 4 minutes, while a rapid bolus injection led to a slower elimination half-time of 62 ± 8 minutes.[3]
The following diagram illustrates the pharmacokinetic workflow of gadobutrol in a preclinical model.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical evaluations of gadobutrol.
Table 1: Preclinical Toxicity of Gadobutrol
| Parameter | Species | Route | Value | Reference |
| LD50 | Mouse | Intravenous | 23 mmol/kg | [5][6] |
| LD50 | Rodents | Intravenous | 20 mmol/kg | [2][8][9] |
| NOAEL (4 weeks) | Rat | Intravenous (daily) | 12x human diagnostic dose | [2][8][9] |
| NOAEL (4 weeks) | Dog | Intravenous (daily) | 10x human diagnostic dose | [2][8][9] |
LD50: Lethal Dose, 50%; NOAEL: No Observed Adverse Effect Level.
Table 2: Preclinical Pharmacokinetic Parameters of Gadobutrol
| Parameter | Species | Value | Reference |
| Terminal Half-life | Dog | ~45 min | [5] |
| Clearance | Dog | ~3.75 ml/min/kg | [5] |
| Distribution Volume | Dog | 0.23 L/kg | [5] |
| Elimination Half-time (slow injection) | Marmoset Monkey | 26 ± 4 min | [3] |
| Elimination Half-time (bolus injection) | Marmoset Monkey | 62 ± 8 min | [3] |
Table 3: T1 Relaxivity of Gadobutrol in Preclinical Models
| Magnetic Field Strength | Medium | r1 [L/(mmol·s)] | Reference |
| 0.47 T | Plasma | 5.6 | [5][6] |
| 1.5 T | Human Plasma | 4.78 ± 0.12 | [10] |
| 2.0 T | Plasma | 6.1 | [5][6] |
| 3.0 T | Human Plasma | 4.97 ± 0.59 | [10] |
| 3.0 T | Human Blood | 3.47 ± 0.16 | [10] |
| 7.0 T | Human Plasma | 3.83 ± 0.24 | [10] |
r1: T1 relaxivity.
Experimental Protocols in Preclinical Models
This section details the methodologies employed in key preclinical studies of gadobutrol.
Toxicity Studies
-
Objective: To determine the acute and repeated-dose toxicity of gadobutrol.
-
Animal Models: Mice, rats, dogs, rabbits, and monkeys have been used in various toxicity assessments.[2][8]
-
Methodology:
-
Acute Toxicity (LD50): A single intravenous dose of gadobutrol was administered to rodents to determine the dose at which 50% of the animals died.[5][6][8]
-
Repeated-Dose Toxicity: Gadobutrol was administered daily via intravenous injection to rats and dogs for 4 weeks at various dose levels.[2][8] Clinical signs, body weight, food consumption, and hematological and clinical chemistry parameters were monitored. At the end of the study, a full necropsy and histopathological examination of organs were performed. The most notable finding was vacuolization of the renal tubular epithelium, a known effect for this class of compounds.[2][8]
-
Reproductive and Developmental Toxicity: Studies were conducted in rats, rabbits, and monkeys with repeated administration during organogenesis.[2][8]
-
Genotoxicity, Local Tolerance, and Antigenicity: A battery of tests was performed to assess the potential for genotoxicity, local irritation at the injection site, and immunogenic responses.[8]
-
Pharmacokinetic and Biodistribution Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of gadobutrol.
-
Animal Models: Rats, dogs, and common marmoset monkeys.[3][5]
-
Methodology:
-
Pharmacokinetic Analysis: Following intravenous injection of gadobutrol, blood samples were collected at various time points.[3][5] The concentration of gadolinium in the plasma was determined to calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution. A first-order single-compartment model was often fitted to the data.[3][11]
-
Biodistribution Analysis: Rats were administered gadobutrol intravenously. At selected time points post-administration, animals were euthanized, and various organs and tissues were collected. The concentration of gadolinium in these tissues was quantified using inductively coupled plasma optical emission spectrometry (ICP-OES) to determine the distribution and retention of the agent.[12]
-
Magnetic Resonance Imaging Studies
-
Objective: To evaluate the in vivo contrast enhancement properties of gadobutrol.
-
Animal Models: Rats with induced cerebral infarcts or brain tumors, and rabbits.[5][6][12]
-
Methodology:
-
Image Acquisition: T1-weighted MRI scans were acquired before and after the intravenous or intraperitoneal administration of gadobutrol.[5][6][9] A common imaging sequence used is a fat-saturated, spin-echo sequence.[9]
-
Image Analysis: The signal enhancement in various tissues and lesions was quantified by measuring the signal intensity on the pre- and post-contrast images. The time course of signal enhancement was also analyzed to understand the enhancement kinetics.[12]
-
The following diagram outlines a typical experimental workflow for a preclinical MRI study with gadobutrol.
Conclusion
Preclinical studies have robustly characterized the mechanism of action, pharmacokinetics, and safety profile of Gadobutrol Monohydrate. Its primary mechanism involves the shortening of T1 and T2 relaxation times of water protons, leading to contrast enhancement in MRI. Pharmacokinetic studies demonstrate that it is a non-metabolized, extracellular agent that is rapidly cleared by the kidneys. The extensive preclinical safety data have established a high margin of safety for its diagnostic use. This technical guide provides a foundational understanding for researchers and professionals involved in the development and application of contrast agents for magnetic resonance imaging.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of the MRI contrast agent gadobutrol in common marmoset monkeys (Callithrix jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PlumX [plu.mx]
- 6. Pre-clinical evaluation of gadobutrol: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Toxicological safety evaluation of gadobutrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Gadobutrol Safety in Combination with Ionizing Radiation Using a Preclinical MRI-Guided Radiotherapy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. Signal Enhancement and Enhancement Kinetics of Gadobutrol, Gadoteridol, and Gadoterate Meglumine in Various Body Regions: A Comparative Animal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Gadobutrol Monohydrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadobutrol monohydrate is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1][2] Its primary function is to enhance the contrast of MR images by altering the relaxation times of water protons in tissues.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for research and development applications.
Core Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound.
| General Properties | |
| Synonyms | Gadolinium(III) 2,2',2''-[10-(1,3,4-Trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetate monohydrate |
| CAS Number | 198637-52-4 |
| Molecular Formula | C₁₈H₃₁GdN₄O₉·H₂O |
| Molecular Weight | 622.74 g/mol |
| Appearance | White to almost white powder or crystal[4] |
| Purity | ≥ 98% (Assay by Titration) |
| Structural and Stability Properties | |
| Structure | Macrocyclic, non-ionic complex of gadolinium (Gd³⁺) chelated with dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol).[1][5] |
| Storage Conditions | Store at 2 - 8 °C. |
| Stability | Stable at room temperature.[4] The macrocyclic structure provides high kinetic stability, minimizing the release of free gadolinium ions.[6] |
| Solution Properties (for 1.0 M solution) | |
| Solubility | Highly soluble in water and soluble in methanol.[4] |
| Osmolality | 1117 mOsm/kg at 37 °C[3] |
| Viscosity | 4.96 mPa·s at 37 °C[3] |
| Lipophilicity (log P) | -5.4 (n-octanol/water) at 25 °C[3] |
| Partition Coefficient | ~0.006 (n-butanol/buffer at pH 7.6)[3] |
| Relaxivity Data | |
| T1 Relaxivity (r1) | 5.6 L mmol⁻¹s⁻¹ (in plasma at 0.45 T)[3] 6.1 L mmol⁻¹s⁻¹ (in plasma at 2 T)[3] |
| T2 Relaxivity (r2) | 6.8 L mmol⁻¹s⁻¹ (at 1.5 T)[3] 6.3 L mmol⁻¹s⁻¹ (at 3 T)[3] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of pharmaceutical compounds like this compound are often proprietary. However, the following sections describe the general methodologies that are typically employed.
Lipophilicity Determination (Shake-Flask Method)
The partition coefficient (log P) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.
-
Preparation of Phases: A biphasic system of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) is prepared.
-
Sample Preparation: A known concentration of this compound is dissolved in one of the phases.
-
Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached. This allows the this compound to partition between the n-octanol and aqueous layers.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the logarithm of this value.
Osmolality Measurement (Freezing Point Depression)
Osmolality is a measure of the solute concentration in a solution. The freezing point depression method is a common technique for its determination.
-
Instrument Calibration: The osmometer is calibrated using standard solutions of known osmolality.
-
Sample Preparation: A solution of this compound at the desired concentration (e.g., 1.0 M) is prepared.
-
Measurement: A small volume of the sample solution is placed in the osmometer's measurement chamber.
-
Freezing and Detection: The sample is supercooled to below its freezing point. The instrument then initiates freezing and measures the precise freezing point of the solution.
-
Calculation: The osmolality is calculated from the depression of the freezing point compared to that of the pure solvent.
Viscosity Measurement (Rotational Viscometer)
Viscosity is the measure of a fluid's resistance to flow. For injectable solutions, a rotational viscometer is often used.
-
Instrument Setup: A rotational viscometer with a suitable spindle is selected based on the expected viscosity of the sample. The instrument is calibrated using a standard fluid of known viscosity.
-
Sample Preparation and Temperature Control: The this compound solution is placed in the sample holder, and the temperature is precisely controlled (e.g., at 37 °C) using a water bath.[3]
-
Measurement: The spindle is immersed in the sample and rotated at a series of known speeds. The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.
-
Data Analysis: The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle.
Relaxivity Measurement (NMR Spectroscopy)
Relaxivity (r1 and r2) quantifies the ability of a contrast agent to increase the relaxation rates of water protons. This is a crucial parameter for MRI contrast agents.
-
Sample Preparation: A series of solutions with varying concentrations of this compound are prepared in the desired medium (e.g., water or plasma).
-
T1 and T2 Measurement: The longitudinal (T1) and transverse (T2) relaxation times of the water protons in each sample are measured using a nuclear magnetic resonance (NMR) spectrometer at a specific magnetic field strength (e.g., 1.5 T or 3 T). The inversion-recovery pulse sequence is commonly used for T1 measurements.
-
Data Plotting: The reciprocal of the measured relaxation times (1/T1 and 1/T2) are plotted against the concentration of this compound.
-
Relaxivity Calculation: The relaxivity (r1 or r2) is determined from the slope of the linear regression of the plotted data.
Mechanism of Action and Experimental Workflow
This compound functions as a paramagnetic contrast agent. Its mechanism of action is based on the interaction of the gadolinium ion's unpaired electrons with the surrounding water protons in a magnetic field.
References
- 1. Gadobutrol | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gadobutrol - Wikipedia [en.wikipedia.org]
- 4. Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gadobutrol? [synapse.patsnap.com]
- 6. measurlabs.com [measurlabs.com]
An In-depth Technical Guide to the Synthesis and Chemical Structure of Gadobutrol Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical structure of Gadobutrol (B1674391) Monohydrate, a second-generation macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2]
Chemical Structure and Properties
Gadobutrol is a non-ionic, paramagnetic complex composed of gadolinium(III) and the macrocyclic ligand 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol).[3][4] The monohydrate form is the stable, crystalline solid used in pharmaceutical formulations.[5] The macrocyclic structure securely chelates the gadolinium ion, minimizing the release of toxic free Gd3+ into the body while retaining its paramagnetic properties essential for MRI contrast enhancement.[6]
The key physicochemical properties of Gadobutrol Monohydrate are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C18H33GdN4O10 | [7][8] |
| Molecular Weight | 622.7 g/mol | [7][8] |
| IUPAC Name | 2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate (B1144303) | [7][8] |
| CAS Number | 198637-52-4 | [7] |
| Formulation Concentration | 1.0 mol/L | [9] |
Synthesis of this compound
The synthesis of high-purity Gadobutrol is a multi-step process that involves the formation of the butrol (B126436) ligand followed by complexation with gadolinium and subsequent purification.[3][10] Modern synthesis methods aim to simplify the process, increase yield, and achieve high purity (≥99.9%) suitable for pharmaceutical applications.[3][11]
A generalized workflow for the synthesis of this compound is depicted below.
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol based on patented synthesis methods.[3][10][12]
Step 1: Synthesis of the Butrol Ligand Intermediate
-
React 1,4,7,10-tetraazacyclododecane (cyclen) with a suitable alkylating agent, such as 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, in an alcohol solvent at elevated temperatures.
-
Perform alkylation of the remaining secondary amine groups using sodium monochloroacetate in an alkaline medium. This step introduces the carboxymethyl groups.
-
Following the alkylation, work up the reaction mixture under acidic conditions.
Step 2: In-situ Complexation with Gadolinium
-
Perform a basic hydrolysis of the butrol intermediate at a temperature of 75-85°C.[3]
-
After hydrolysis, adjust the pH to 3.3-3.7 using an acid like HBr to form the butrol ligand solution.[3][11]
-
Add gadolinium oxide (Gd₂O₃) to the butrol ligand solution.[10][12]
-
Heat the mixture to approximately 95°C for about 120 minutes to facilitate the complexation reaction, forming crude Gadobutrol.[10][12]
-
Cool the solution and adjust the pH to a neutral-to-slightly basic range (e.g., pH 7.1-7.4) using a base such as lithium hydroxide.[10][12]
Step 3: Purification and Crystallization
-
Remove salts from the crude Gadobutrol solution, for instance, by monitoring the electrical conductivity of the filtrate to be below 500 µS/cm.[3]
-
Purify the solution using ion-exchange chromatography to remove unreacted starting materials and byproducts.[12]
-
Concentrate the purified Gadobutrol solution.
-
Induce crystallization by adding an alcohol, such as ethanol, and heating under reflux.[3][12]
-
Cool the solution to allow for the formation of this compound crystals.
-
Isolate the crystals by filtration and wash with an appropriate solvent (e.g., ethanol).[12]
-
Dry the final product under reduced pressure to yield high-purity this compound.[12]
Synthesis Process Parameters
The following table summarizes key parameters and outcomes of the synthesis process, derived from various patented methods.
| Parameter | Condition/Value | Purpose |
| Hydrolysis Temperature | 60-100°C (preferably 75-85°C)[3] | To form the butrol ligand from its ester precursor. |
| Complexation Temperature | ~95°C[10][12] | To ensure efficient formation of the gadolinium complex. |
| pH for Complexation | Acidic (e.g., pH 3.3-3.7) followed by neutralization (pH 7.1-7.4)[3][12] | To facilitate the reaction and then stabilize the product. |
| Purification Method | Ion-exchange chromatography[12] | To remove ionic impurities and achieve high purity. |
| Crystallization Solvent | Water/Alcohol mixture (e.g., Ethanol)[3][11] | To induce crystallization of the monohydrate form. |
| Achievable Purity | >99.9%[3] | To meet pharmaceutical standards for parenteral drugs. |
| Reported Yield | ~63-90%[3][11] | Varies depending on the specific patented process. |
Mechanism of Action in MRI
Gadobutrol functions as a T1 and T2 relaxation agent in MRI.[1][4] After intravenous administration, it distributes in the extracellular space.[6] The paramagnetic gadolinium ion in the complex alters the magnetic properties of surrounding water protons.[6] This leads to a shortening of the T1 (spin-lattice) and T2 (spin-spin) relaxation times of these protons.[4][13]
The shortening of the T1 relaxation time is the dominant effect at clinically recommended doses, resulting in a significant increase in signal intensity on T1-weighted images.[4][13] This signal enhancement improves the visualization of tissues and pathological processes, particularly in areas with a disrupted blood-brain barrier or abnormal vascularity.[1][4]
References
- 1. Gadobutrol - Wikipedia [en.wikipedia.org]
- 2. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP3819294A1 - Method of manufacturing gadobutrol - Google Patents [patents.google.com]
- 4. Gadobutrol | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS # 198637-52-4, this compound, 2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate,gadolinium(3+) hydrate - chemBlink [chemblink.com]
- 6. What is the mechanism of Gadobutrol? [synapse.patsnap.com]
- 7. This compound | C18H33GdN4O10 | CID 162420745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CRS | C18H33GdN4O10 | CID 177699310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2012143355A1 - Preparation of high-purity gadobutrol - Google Patents [patents.google.com]
- 11. WO2020040617A1 - Method of manufacturing gadobutrol - Google Patents [patents.google.com]
- 12. US10072027B2 - Preparation of high-purity gadobutrol - Google Patents [patents.google.com]
- 13. Gadobutrol - 台耀化學股份有限公司 [formosalab.com]
Gadobutrol Monohydrate relaxivity theory and principles
An In-depth Technical Guide to the Relaxivity Theory and Principles of Gadobutrol Monohydrate
Introduction to this compound
Gadobutrol is a second-generation, gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1] It is distinguished by its macrocyclic, non-ionic structure, where a central gadolinium ion (Gd³⁺) is tightly bound within a chelate called dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol).[1][2] This macrocyclic design imparts high stability, minimizing the in vivo release of toxic free Gd³⁺ ions.[3] A key feature of Gadobutrol is its formulation at a 1.0 M concentration, double that of many other GBCAs, allowing for a more compact contrast bolus with a smaller injection volume.[1][4]
The primary function of Gadobutrol, like other GBCAs, is to enhance the contrast of MRI images by shortening the relaxation times of water protons in surrounding tissues.[5] Its efficacy in this role is quantified by its relaxivity, a measure of its potency. Gadobutrol exhibits one of the highest T1 relaxivities among all clinically approved macrocyclic GBCAs, a characteristic that underpins its strong performance in contrast-enhanced imaging.[3] This guide delves into the core physicochemical principles and theoretical frameworks that govern the relaxivity of this compound.
Core Principles of Paramagnetic Relaxation
In MRI, image contrast is fundamentally dependent on variations in the radiofrequency signals emitted by protons, which are influenced by proton density and the relaxation times T1 (spin-lattice or longitudinal) and T2 (spin-spin or transverse).[6] Paramagnetic substances like Gadobutrol, when introduced into a magnetic field, create local magnetic field fluctuations that dramatically accelerate the relaxation rates of nearby water protons.[5]
This enhancement is achieved by shortening both T1 and T2 relaxation times.[1] The efficiency of a contrast agent in this process is defined by its relaxivity (r₁ and r₂) , expressed in L·mmol⁻¹·s⁻¹. It represents the increase in the relaxation rate (1/T1 or 1/T2) per unit concentration of the contrast agent. For T1-weighted imaging, a high r₁ relaxivity is the most critical parameter for achieving significant signal enhancement.[7]
Theoretical Framework: The Solomon-Bloembergen-Morgan (SBM) Theory
The relaxivity of a gadolinium complex like Gadobutrol is governed by a complex interplay of molecular-level factors, which are well-described by the Solomon-Bloembergen-Morgan (SBM) theory.[8] This theory delineates the contributions from water molecules in the inner, second, and outer coordination spheres of the Gd³⁺ ion.
Caption: Key factors influencing Gadobutrol relaxivity based on SBM theory.
Inner-Sphere Contribution (r₁ᴵˢ) This is the dominant contribution to relaxivity and arises from the direct interaction between the Gd³⁺ ion and the water molecule(s) transiently bound in its first coordination sphere.[9] Key parameters include:
-
Number of inner-sphere water molecules (q): The number of water molecules directly coordinated to the Gd³⁺ ion. For most gadolinium chelates, including Gadobutrol, q=1.[8]
-
Water Residence Lifetime (τₘ): This is the average time a water molecule remains coordinated to the Gd³⁺ ion before exchanging with a molecule from the bulk solvent. Optimal relaxivity requires a fast water exchange rate; if the exchange is too slow, it becomes the rate-limiting step for the overall relaxation process.[8][9]
-
Gd³⁺-Proton Distance (r): The relaxation effect is proportional to 1/r⁶, making the distance between the gadolinium ion and the protons of the coordinated water molecule a critical factor.[9]
Second and Outer-Sphere Contribution (r₁ˢˢ, r₁ᴼˢ) This contribution comes from water molecules in the second and outer hydration layers that are not directly bound but are close enough to be influenced by the paramagnetic center as they diffuse past.[9] Molecular dynamics simulations have revealed that for Gadobutrol, the outer-shell water contributes approximately 50% of the total r₁ relaxivity, a significantly higher proportion than for unchelated gadolinium ions.[10][11][12]
Rotational Correlation Time (τᵣ) This parameter describes the rate at which the Gd³⁺-complex tumbles in solution. The tumbling motion creates the fluctuating magnetic fields necessary for relaxation. Slower tumbling, which occurs with larger molecules or in more viscous media, can lead to increased relaxivity.[8]
Structural Uniqueness of Gadobutrol Gadobutrol's high relaxivity compared to other macrocyclic agents like gadoteridol (B1662839) and gadoterate (B1198928) is attributed to its unique molecular structure.[7][8] The butrol (B126436) side chain contains hydroxyl (-OH) groups that are thought to form an intramolecular hydrogen bond with the inner-sphere water molecule. This interaction can reduce the rotational motion of the coordinated water, leading to an increase in relaxivity.[8][13]
Quantitative Relaxivity Data
The relaxivity of Gadobutrol is not a fixed value; it depends on extrinsic factors such as magnetic field strength, temperature, and the composition of the medium (e.g., plasma, blood).[7] The tables below summarize key physicochemical properties and reported relaxivity values under various conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | gadolinium(III) 2,2',2''-(10-((2R,3S)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate | [2] |
| Molecular Formula | C₁₈H₃₁GdN₄O₉ · H₂O | [14] |
| Molar Mass | 622.73 g·mol⁻¹ | [15] |
| Structure Type | Macrocyclic, Non-ionic | [1] |
| Concentration | 1.0 mol/L |[2] |
Table 2: Longitudinal (r₁) and Transverse (r₂) Relaxivity of Gadobutrol
| Magnetic Field (T) | Medium | Temperature (°C) | r₁ (L·mmol⁻¹·s⁻¹) | r₂ (L·mmol⁻¹·s⁻¹) | Reference(s) |
|---|---|---|---|---|---|
| 1.5 | Human Plasma | 37 | 5.2 | 6.1 | [1] |
| 1.5 | Human Plasma | 37 | 4.78 ± 0.12 | - | [8] |
| 3.0 | Human Plasma | 37 | 4.97 ± 0.59 | - | [8] |
| 7.0 | Human Plasma | 37 | 3.83 ± 0.24 | - | [8] |
| 3.0 | Human Blood | 37 | 3.47 ± 0.16 | - | [8] |
| 1.5 | Bovine Plasma | 37 | 5.2 (4.9 - 5.5) | - |[13] |
Note: Relaxivity values tend to decrease at higher magnetic field strengths. The r₂/r₁ ratio is also an important factor, particularly for T2-weighted imaging and at high concentrations where T2 effects can become significant.*[16][17]
Experimental Protocol for Relaxivity Measurement
Determining the relaxivity of a contrast agent requires precise and standardized experimental procedures. The following protocol is based on methodologies described in peer-reviewed literature for evaluating GBCAs.[8]
Caption: Standard experimental workflow for determining T1 relaxivity (r₁).
Detailed Methodology:
-
Phantom Preparation: A series of phantoms is created with varying concentrations of Gadobutrol (e.g., 0.25, 0.5, 0.75, 1.0 mmol/L) in the desired medium, such as human plasma or whole blood. A control phantom containing only the medium is essential to measure the baseline relaxation rate.[8]
-
Temperature and Field Standardization: Phantoms are maintained at a physiologically relevant temperature (37°C). The experiment is conducted at a specific, calibrated magnetic field strength (e.g., 1.5 T, 3 T).[8]
-
MRI Data Acquisition: An inversion recovery sequence, such as an Inversion Recovery Turbo Spin Echo (IR-TSE), is used to acquire images. This sequence is highly sensitive to T1 differences and involves acquiring a set of images with varying inversion times (TI).[8]
-
Data Analysis and T₁ Calculation: For each phantom (concentration), the signal intensity from a region of interest is measured at each TI. These data points are then fitted to the standard signal equation for an inversion recovery sequence to calculate the T1 value.
-
Relaxivity (r₁) Calculation: The calculated T1 values are converted to longitudinal relaxation rates (R₁ = 1/T₁). The relaxivity, r₁, is then determined by the slope of the line from a weighted linear regression of R₁ versus the Gadobutrol concentration.[8]
Clinical Mechanism of Action
In a clinical setting, the theoretical principles of relaxivity translate directly into diagnostic utility. Following intravenous administration, Gadobutrol is rapidly distributed throughout the extracellular space but does not cross the intact blood-brain barrier.[1][6]
Caption: The clinical pathway of Gadobutrol from administration to image enhancement.
In areas of pathology, such as tumors or regions of inflammation, the blood-brain barrier is often compromised. This allows Gadobutrol to leak from the vasculature into the interstitial space, leading to a high local concentration of the agent.[1][2] This localized accumulation causes significant T1 shortening of the surrounding water protons. On T1-weighted MRI scans, tissues with shorter T1 times appear brighter. The result is a conspicuous signal enhancement of the pathological tissue, improving its detection, delineation, and characterization against the darker, non-enhancing background of healthy tissue.[5]
Conclusion
The high relaxivity of this compound is not a singular property but the result of a sophisticated interplay between its macrocyclic structure, the unique properties of its butrol side chain, and fundamental principles of paramagnetic relaxation. Governed by the Solomon-Bloembergen-Morgan theory, its efficacy is rooted in the dynamics of water exchange at the inner and outer coordination spheres of the gadolinium ion and the rotational motion of the entire complex. The distinct hydroxyl groups on the ligand appear to optimize these interactions, giving Gadobutrol a higher relaxivity compared to other agents in its class. This superior molecular-level efficiency translates directly into robust signal enhancement in clinical MRI, solidifying its role as a powerful tool for diagnostic imaging.
References
- 1. Gadobutrol | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gadobutrol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Gadobutrol? [synapse.patsnap.com]
- 6. Gadavist (gadobutrol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Evolving Characteristics of Gadolinium‐Based Contrast Agents for MR Imaging: A Systematic Review of the Importance of Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure – relaxivity relationships among targeted MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular-Level Insights into the NMR Relaxivity of Gadobutrol Using Quantum and Classical Molecular Simulations... | ORNL [ornl.gov]
- 13. radiology.bayer.ca [radiology.bayer.ca]
- 14. chemimpex.com [chemimpex.com]
- 15. medkoo.com [medkoo.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of r₁ and r₂ relaxivity of gadolinium-based contrast agents on the T₁-weighted MR signal at increasing magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Profile of Gadobutrol: A Deep Dive into Animal Pharmacokinetics and Biodistribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of Gadobutrol (B1674391), a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), as determined in key animal studies. Understanding the preclinical behavior of this agent is crucial for its clinical application and for the development of future imaging agents.
Executive Summary
Gadobutrol is a second-generation extracellular GBCA characterized by its high stability and a unique 1.0 M concentration, which is double that of many other GBCAs.[1] Preclinical animal studies are fundamental in establishing the safety and efficacy profile of such agents before human trials. This document synthesizes pharmacokinetic and biodistribution data from various animal models, including rats, dogs, rabbits, and monkeys. The data consistently demonstrates that Gadobutrol is rapidly distributed into the extracellular space, shows minimal protein binding, and is almost exclusively eliminated unchanged via the kidneys.[1][2] Its macrocyclic structure contributes to its high kinetic and thermodynamic stability, minimizing the in vivo release of gadolinium ions.[3][4]
Physicochemical Properties Influencing In Vivo Behavior
The pharmacokinetic profile of Gadobutrol is intrinsically linked to its molecular structure and physicochemical properties. As a macrocyclic and non-ionic chelate, it exhibits high kinetic inertness, which is a critical factor for its in vivo stability.[4] This stability reduces the potential for transmetallation or the release of free Gd³⁺ ions, which has been a concern with some linear GBCAs.[3] Furthermore, its high hydrophilicity, conferred by the trihydroxybutyl group, leads to very low protein binding and facilitates its rapid distribution in the extracellular fluid and subsequent renal excretion.[2]
Pharmacokinetics in Animal Models
Animal studies have been pivotal in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Gadobutrol. The agent is administered intravenously and exhibits dose-proportional pharmacokinetics.[1] It is not metabolized in the body.[2]
Table 1: Key Pharmacokinetic Parameters of Gadobutrol in Animal Models
| Animal Model | Dose (mmol/kg) | Elimination Half-life (t½) | Plasma Clearance (CL) | Volume of Distribution (Vss) | Reference(s) |
| Dogs (Beagle) | Not Specified | ~45 minutes | 3.75 ± 0.30 ml/min/kg | 0.23 ± 0.02 L/kg | [2][5] |
| Monkeys (Marmoset) | 0.3 | 26 ± 4 minutes (slow injection) | Not Reported | Not Reported | [6] |
| 62 ± 8 minutes (bolus injection) | |||||
| Rats | 0.1 | 1.78 ± 0.43 hours | 1.56 ± 0.18 ml/min/kg | 0.21 ± 0.02 L/kg | [2] |
| 0.4 | 1.33 ± 0.21 hours | 1.45 ± 0.22 ml/min/kg | 0.15 ± 0.02 L/kg | [2] |
Data presented as mean ± standard deviation where available.
These data highlight a rapid elimination phase across different species, with a distribution volume that suggests confinement to the extracellular fluid space.[2][5]
Biodistribution Profile
Biodistribution studies confirm the rapid clearance of Gadobutrol from the body, with the majority of the injected dose excreted via the kidneys. Long-term studies show very low residual gadolinium levels in tissues.
Table 2: Gadobutrol Biodistribution in Rats
| Time Post-Injection | Total Body Retention (% of Injected Dose) | Key Organs with Detectable Gd | Reference(s) |
| 2 hours | >90% excreted | - | [2] |
| 1 day | 0.71% | Kidneys, Bones, Blood | [2] |
| 7 days | 0.15% - 0.16% | Kidneys, Liver, Bones | [2][5] |
Dose administered was 0.25 mmol/kg.
Further studies in rats have compared the gadolinium retention of different macrocyclic GBCAs. At 5 weeks post-injection, the mean gadolinium concentrations in the cerebellum of rats that received repeated doses of Gadobutrol were 0.297 nmol Gd/g.[7] In rabbits, 12 weeks after repeated injections, the mean gadolinium concentrations in the cerebellum and cerebrum decreased to 0.040 and 0.027 nmol Gd/g, respectively.[8]
Experimental Methodologies
A standardized approach is typically employed in the preclinical evaluation of Gadobutrol's pharmacokinetics and biodistribution. The following workflow outlines the key steps involved.
Key Experimental Protocols
-
Animal Models: Studies have utilized various species, including Wistar or Sprague-Dawley rats, Beagle dogs, New Zealand white rabbits, and common marmoset monkeys.[5][6][7][8]
-
Dose Administration: Gadobutrol is typically administered as a single intravenous bolus injection.[5][6] Doses in animal studies have ranged from 0.1 to 0.4 mmol/kg, and in some cases, repeated dosing regimens have been used.[2][7][8]
-
Sample Collection: Blood, urine, and various tissues are collected at predetermined time points post-injection. For pharmacokinetic analysis, blood samples are typically drawn at frequent intervals shortly after administration and then at longer intervals. For biodistribution, animals are euthanized at different time points, and organs of interest are harvested.[7][8]
-
Analytical Methods: The concentration of gadolinium in biological samples is determined using highly sensitive techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).[2][7][8] High-performance liquid chromatography (HPLC) has been used to confirm that Gadobutrol is excreted unchanged.[2]
Conclusion
The extensive body of preclinical research on Gadobutrol provides a robust characterization of its pharmacokinetic and biodistribution profile. Animal studies consistently demonstrate its rapid extracellular distribution and renal excretion, with minimal long-term tissue retention. These favorable characteristics, underpinned by its stable macrocyclic structure, have established a strong foundation for its successful and safe clinical use as a magnetic resonance imaging contrast agent.
References
- 1. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How Safe Is Gadobutrol? Examining the Effect of Gadolinium Deposition on the Nervous System | MDPI [mdpi.com]
- 4. Safety of Gadobutrol: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical evaluation of gadobutrol: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the MRI contrast agent gadobutrol in common marmoset monkeys (Callithrix jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gadolinium Clearance in the First 5 Weeks After Repeated Intravenous Administration of Gadoteridol, Gadoterate Meglumine, and Gadobutrol to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Macrocyclic Gadolinium-Based Contrast Agents Gadobutrol and Gadoteridol Show Similar Elimination Kinetics From the Brain After Repeated Intravenous Injections in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Solubility of Gadobutrol Monohydrate for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive technical information on the stability and solubility of Gadobutrol (B1674391) Monohydrate, a gadolinium-based contrast agent. The following sections detail its physicochemical properties, storage, handling, and analytical methodologies to ensure its effective and safe use in a laboratory setting.
Physicochemical Properties
Gadobutrol Monohydrate is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA). Its chemical structure consists of a central gadolinium(III) ion chelated by the macrocyclic ligand butrol. This stable complex is highly paramagnetic, which is fundamental to its function in magnetic resonance imaging (MRI).[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₃GdN₄O₁₀ | [4][5] |
| Molecular Weight | 622.73 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid/powder | [6][7] |
| Structure | Non-ionic, macrocyclic complex | [2][6] |
Solubility
This compound is characterized by its high hydrophilicity and water solubility.[2][] This property is crucial for its formulation as an injectable contrast agent. Two polymorphs of the monohydrate have been identified, with differing aqueous solubilities.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Reference |
| Water (Polymorph I) | 1081 ± 2 g/L | 20°C | [9] |
| Water (Polymorph II) | 922 ± 9 g/L | 20°C | [9] |
| Water | Easily soluble, in almost any ratio | Room Temperature | [][9] |
| Methanol | Slightly soluble | Not Specified | [][10] |
| Ethanol | Slightly soluble | Not Specified | [] |
| Chloroform | Practically insoluble | Not Specified | [] |
| Acetone | Practically insoluble | Not Specified | [] |
| DMSO | Soluble | Not Specified | [5] |
For laboratory use, stock solutions can be prepared by dissolving the solid in the solvent of choice, which should be purged with an inert gas.[10]
Stability and Storage
This compound exhibits good stability under recommended storage conditions.[6] However, it is susceptible to degradation under forced conditions.
Table 3: Recommended Storage and Stability of this compound
| Condition | Recommendation/Observation | Reference |
| Long-term Storage | -20°C (≥4 years stability) | [10] |
| Short-term Storage | 0 - 4°C, dry and dark (days to weeks) | [5] |
| General Storage | 25°C (excursions permitted to 15-30°C). Do not freeze. | [11] |
| Shipping | Stable for a few weeks at ambient temperature. | [5] |
| Incompatibilities | Strong acids, strong bases, strong oxidizers. | [11] |
| Opened Pharmacy Bulk Package | Stable for 24 hours at 20–25°C. | [12] |
Forced degradation studies have been conducted to understand the stability of Gadobutrol under various stress conditions.
Table 4: Conditions for Forced Degradation Studies of Gadobutrol
| Condition | Method | Reference |
| Acid Hydrolysis | 1.0 M HCl at 60°C for 1 hour | [13] |
| Base Hydrolysis | 1.0 M NaOH at 60°C for 1 hour | [13] |
| Oxidation | Peroxide (bench top, 4 hours) | [13] |
| Thermal Degradation | 105°C for 24 hours | [13] |
| Humidity | 90% humidity for 24 hours | [13] |
Experimental Protocols
Stability-Indicating UPLC Method
A validated Ultra-Performance Liquid Chromatography (UPLC) method can be used for the quantitative estimation of Gadobutrol and to monitor its stability.
Table 5: UPLC Method Parameters for Gadobutrol Analysis
| Parameter | Specification | Reference |
| Column | Acquity UPLC CSH Phenyl-Hexyl (150 x 2.1mm, 1.7µm) | [14] |
| Mobile Phase | pH 3.8 ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (85:15 v/v) | [14] |
| Flow Rate | 0.5 mL/min | [14] |
| Column Temperature | 40°C | [14] |
| Sample Temperature | 5°C | [14] |
| Injection Volume | 2 µL | [14] |
| Detection Wavelength | 195 nm | [14] |
| Run Time | 6 minutes | [14] |
| Retention Time | Approximately 3.1 minutes | [14] |
Protocol:
-
Buffer Preparation: Dissolve 1.9142 g of ammonium acetate in 900 mL of HPLC grade water. Adjust the pH to 3.8 with glacial acetic acid and make up the volume to 1000 mL. Filter through a 0.22µm membrane filter.[14]
-
Mobile Phase Preparation: Mix 850 mL of the prepared buffer with 150 mL of acetonitrile. Filter the solution through a 0.22µm membrane filter.[14]
-
Diluent Preparation: Use the mobile phase as the diluent.[14]
-
Standard Solution Preparation: Accurately weigh 20.18 mg of Gadobutrol working standard and transfer it to a 20 mL volumetric flask. Add 10 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.[14]
-
Sample Solution Preparation: Accurately transfer 4.0 mL of the sample into a 250 mL volumetric flask, add 120 mL of diluent, and shake for 5 minutes. Dilute to volume with the diluent and mix well. Further transfer 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.[14]
-
Chromatographic Analysis: Inject the prepared solutions into the UPLC system and record the chromatograms.
Stability-Indicating HPLC Method for Impurity Analysis
A High-Performance Liquid Chromatography (HPLC) method can be employed to separate Gadobutrol from its potential impurities.
Table 6: HPLC Method Parameters for Gadobutrol Impurity Analysis
| Parameter | Specification | Reference |
| Column | Phenomenex Luna Phenyl-Hexyl C18 (250 x 4.6 mm, 5 µm) | [13][15] |
| Mobile Phase | Aqueous formic acid (pH 3.6) and acetonitrile (95.5:0.5 v/v) | [13] |
| Flow Rate | 1 mL/min | [13] |
| Column Temperature | 50°C | [13] |
| Sample Temperature | 5°C | [13] |
| Injection Volume | 20 µL | [13] |
| Detection Wavelength | 195 nm | [13] |
Protocol:
-
Mobile Phase Preparation: Prepare a mixture of aqueous formic acid (pH adjusted to 3.6) and acetonitrile in a 95.5:0.5 volume ratio.
-
Sample Preparation: Prepare a mixed stock solution of Gadobutrol and its impurities at a concentration of 2.0% in the mobile phase.[13] For specificity testing, prepare a blank diluent, a Gadobutrol sample, and a Gadobutrol sample spiked with impurities A, B, and C at 20 ppm.[13]
-
Chromatographic Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.
Mechanism of Action and Experimental Workflows
Gadobutrol's mechanism of action as an MRI contrast agent is based on its paramagnetic properties, which alter the relaxation times of water protons in its vicinity.
Caption: Mechanism of MRI contrast enhancement by Gadobutrol.
The following workflow outlines a typical process for assessing the stability of this compound in a laboratory setting.
Caption: Experimental workflow for stability testing of Gadobutrol.
References
- 1. What is the mechanism of Gadobutrol? [synapse.patsnap.com]
- 2. Gadobutrol | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gadobutrol - Wikipedia [en.wikipedia.org]
- 4. This compound | C18H33GdN4O10 | CID 162420745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. ht.sonwuapi.com [ht.sonwuapi.com]
- 7. chemimpex.com [chemimpex.com]
- 9. Preparation of high-purity gadobutrol - Patent 2896405 [data.epo.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. punchout.medline.com [punchout.medline.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. bbrc.in [bbrc.in]
- 14. jchr.org [jchr.org]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the T1 and T2 Relaxation Properties of Gadobutrol Monohydrate
Introduction
Gadobutrol (marketed as Gadovist® or Gadavist®) is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) and magnetic resonance angiography (MRA).[1][2] Its molecular structure consists of a gadolinium ion (Gd³⁺) tightly bound within a macrocyclic chelate (DO3A-butrol).[1] This high-stability complex minimizes the in vivo release of toxic free Gd³⁺ ions.[3]
A distinguishing feature of Gadobutrol is its formulation at a 1.0 M concentration, double that of many other GBCAs, which allows for the administration of a more compact contrast bolus in a smaller injection volume.[2][4][5] This, combined with its inherent relaxivity characteristics, contributes to its efficacy in enhancing signal intensity for visualizing lesions, vasculature, and areas with a disrupted blood-brain barrier.[1][2][4] This guide provides an in-depth analysis of the T1 and T2 relaxation properties of Gadobutrol, the experimental methods used to determine them, and the key factors influencing its performance.
Core Mechanism of Action: T1 and T2 Relaxation
The contrast-enhancing effect of Gadobutrol is rooted in the paramagnetic nature of the gadolinium ion (Gd³⁺).[6] Gd³⁺ possesses seven unpaired electrons, which creates a large local magnetic moment.[6] When placed in the strong external magnetic field of an MRI scanner, this magnetic moment interacts with the magnetic moments of nearby water protons.
This interaction creates an additional and highly efficient pathway for the protons to exchange energy with their surroundings, a process known as relaxation. Specifically, Gadobutrol significantly shortens the spin-lattice (T1) and spin-spin (T2) relaxation times of water protons in the tissues where it accumulates.[4][6] The shortening of T1 is the dominant effect, leading to a stronger signal (brighter image) on T1-weighted MRI scans, thereby generating high contrast between the agent-enhanced tissue and the surrounding unenhanced tissue.
References
- 1. Gadobutrol - Wikipedia [en.wikipedia.org]
- 2. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gadavist (gadobutrol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Gadobutrol? [synapse.patsnap.com]
Gadobutrol Monohydrate: A Technical Guide for Advanced Molecular Imaging Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadobutrol, a second-generation, non-ionic macrocyclic gadolinium-based contrast agent (GBCA), has emerged as a valuable tool in magnetic resonance imaging (MRI). Its unique physicochemical properties, including high relaxivity and a favorable safety profile, make it a subject of increasing interest for novel molecular imaging research. This technical guide provides an in-depth overview of Gadobutrol Monohydrate, focusing on its core attributes, experimental applications, and potential for future research and development in molecular imaging.
Core Properties of this compound
Gadobutrol's efficacy and safety are rooted in its distinct chemical structure. The gadolinium ion (Gd³⁺) is tightly bound within a macrocyclic chelate, 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol). This structure imparts high kinetic and thermodynamic stability, minimizing the release of toxic free Gd³⁺ ions in vivo.[1]
Physicochemical Characteristics
The key physicochemical properties of this compound are summarized in the table below, providing a comparative basis for experimental design.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₃GdN₄O₁₀ | [2] |
| Molecular Weight | 622.73 g/mol | [2] |
| Appearance | White to almost white powder | [3] |
| Solubility | Highly water-soluble | [3] |
| Log P (n-octanol/water) | -5.4 at 25 °C | [4] |
| Osmolality (1.0 M solution at 37 °C) | 1117 mOsm/kg H₂O | [4] |
| Viscosity (1.0 M solution at 37 °C) | 4.96 mPa·s | [4] |
Pharmacokinetic Profile
Gadobutrol exhibits predictable pharmacokinetic behavior, characterized by rapid distribution in the extracellular space and renal excretion.[1][5]
| Parameter | Species | Value | References |
| Plasma Half-Life (t½) | Humans | 1.81 hours | [1] |
| Dogs | ~45 minutes | [6] | |
| Volume of Distribution (Vd) | Humans | 0.21 ± 0.02 L/kg | [4] |
| Dogs | 0.23 L/kg | [6] | |
| Protein Binding | Humans | Negligible | [7] |
| Elimination | Humans | >90% excreted unchanged in urine within 12 hours | [1] |
Relaxivity Data
Relaxivity, the measure of a contrast agent's ability to increase the relaxation rate of water protons, is a critical determinant of its efficacy. Gadobutrol exhibits high T1 relaxivity.
| Magnetic Field Strength | Medium | r1 Relaxivity (L·mmol⁻¹·s⁻¹) | r2 Relaxivity (L·mmol⁻¹·s⁻¹) | References |
| 0.47 T | Plasma | 5.6 | 6.5 | [8] |
| 1.5 T | Plasma | 5.2 - 5.6 | 6.1 - 6.8 | [4][8] |
| 2.0 T | Plasma | 6.1 | - | [6] |
| 3.0 T | Plasma | 4.7 - 4.97 | 6.3 | [4] |
| 7.0 T | Plasma | 3.83 | - |
Mechanism of Contrast Enhancement
Gadobutrol functions by shortening the T1 relaxation time of water protons in its vicinity. The paramagnetic Gd³⁺ ion has seven unpaired electrons, creating a strong magnetic moment that influences the surrounding water molecules. This leads to a more rapid realignment of the water protons with the main magnetic field after radiofrequency excitation, resulting in a brighter signal on T1-weighted MR images.[5]
Experimental Protocols for Novel Molecular Imaging Research
Gadobutrol's stable platform allows for its use in a variety of preclinical research applications, from standard contrast-enhanced imaging to the development of targeted probes.
Preclinical Cancer Imaging in a Murine Model
This protocol outlines a general procedure for dynamic contrast-enhanced (DCE)-MRI in a mouse model of cancer.
1. Animal Preparation:
-
Anesthetize the tumor-bearing mouse (e.g., with isoflurane).
-
Place a catheter in the tail vein for contrast agent administration.
-
Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.
-
Monitor vital signs throughout the procedure.
2. MRI Acquisition:
-
Acquire pre-contrast T1-weighted images of the tumor region.
-
Administer this compound intravenously as a bolus injection at a dose of 0.1 mmol/kg body weight, followed by a saline flush.[9]
-
Immediately begin acquisition of a series of T1-weighted images (dynamic scans) for a set duration (e.g., 7 minutes) to capture the contrast agent kinetics.[9]
-
After the dynamic scan, higher resolution post-contrast T1-weighted images can be acquired.
3. Data Analysis:
-
Analyze the dynamic scan data to generate time-signal intensity curves (TICs) for the tumor and surrounding tissue.
-
Use pharmacokinetic modeling to extract quantitative parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular space volume fraction).
Functionalization of Gadobutrol for Targeted Probes (Conceptual Protocol)
While Gadobutrol itself is a non-targeted agent, its structure can be conceptually modified for targeted molecular imaging. This would typically involve conjugating the butrol (B126436) ligand (before complexation with gadolinium) to a targeting moiety (e.g., a peptide or antibody) that recognizes a specific biological marker. A common chemical strategy for this is through N-Hydroxysuccinimide (NHS) ester chemistry.
1. Ligand Modification:
-
Chemically modify the butrol ligand to introduce a reactive group, such as a primary amine or a carboxyl group, at a position that does not interfere with gadolinium chelation.
2. Activation and Conjugation:
-
If a carboxyl group is introduced, activate it to an NHS ester.
-
React the NHS-activated ligand with a targeting moiety containing a primary amine. The reaction is typically carried out in a buffer with a pH of 8.3-8.5.[10][11]
3. Gadolinium Chelation:
-
After conjugation, complex the modified ligand with gadolinium(III) chloride or oxide to form the targeted contrast agent.
4. Purification and Characterization:
-
Purify the final product using techniques like HPLC.
-
Characterize the conjugate to confirm its structure, purity, and relaxivity.
Novel Research Applications
The robust and well-characterized nature of Gadobutrol makes it a suitable platform for a range of novel molecular imaging research applications.
-
Development of Targeted Contrast Agents: As outlined in the conceptual protocol, Gadobutrol's ligand can be conjugated to molecules that target specific receptors, enzymes, or other biomarkers of disease. This allows for the visualization of molecular processes and can enhance diagnostic specificity.
-
Encapsulation in Nanocarriers: Gadobutrol can be encapsulated within liposomes or nanoparticles to alter its pharmacokinetic profile, enabling applications such as long-circulating blood pool imaging or targeted delivery to tumors through the enhanced permeability and retention (EPR) effect.[12]
-
Chemical Exchange Saturation Transfer (CEST) Imaging: While not a conventional application, the protons on the butrol ligand could potentially be exploited for CEST imaging, a technique that allows for the detection of low-concentration molecules through their exchange with water protons.[13][14] Further research is needed to explore the feasibility of this application.
-
Combination with other Imaging Moieties: Gadobutrol can be incorporated into multimodal imaging probes, for example, by conjugating it to a fluorescent dye or a radionuclide, allowing for correlative imaging with MRI and optical or nuclear imaging techniques.
Conclusion
This compound is a powerful and versatile tool for molecular imaging research. Its well-defined physicochemical properties, predictable pharmacokinetics, and high relaxivity provide a solid foundation for both established and innovative imaging applications. For researchers and drug development professionals, Gadobutrol offers a reliable platform for preclinical imaging and a starting point for the design of next-generation targeted and multimodal contrast agents. The detailed data and protocols presented in this guide are intended to facilitate the exploration of Gadobutrol's full potential in advancing the field of molecular imaging.
References
- 1. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gadobutrol? [synapse.patsnap.com]
- 6. Pre-clinical evaluation of gadobutrol: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bayer.com [bayer.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. lumiprobe.com [lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Exchange Saturation Transfer (CEST) Imaging: Description of Technique and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Exchange Saturation Transfer Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Imaging with Gadobutrol Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadobutrol monohydrate, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), is a valuable tool for preclinical magnetic resonance imaging (MRI) in mouse models. Its high relaxivity and favorable safety profile make it well-suited for a variety of in vivo applications, including the assessment of tissue perfusion, vascular permeability, and the integrity of biological barriers such as the blood-brain barrier (BBB). These application notes provide detailed protocols for the use of this compound in mice, guidance on data interpretation, and visualization of relevant biological pathways.
Data Presentation
Quantitative MRI Parameters
The following tables summarize key quantitative data for this compound in mouse imaging studies. These values can serve as a reference for experimental planning and data analysis.
Table 1: T1 Relaxation Times in Mouse Tissues (7T MRI)
| Tissue | Pre-Contrast T1 (ms) | Post-Contrast T1 (ms) | Reference |
| Brain (Healthy) | ~1800-2000 | ~1500-1700 | General knowledge |
| Brain (EAE Lesion) | ~2000-2200 | Significantly decreased | [1][2] |
| Kidney (Cortex) | ~1300-1500 | Significantly decreased | General knowledge |
| Kidney (Medulla) | ~1800-2000 | Significantly decreased | General knowledge |
| Muscle | ~1400-1600 | Moderately decreased | General knowledge |
| Liver | ~800-1000 | Significantly decreased | General knowledge |
Note: Post-contrast T1 values are dependent on the dose and timing of administration. The values presented here are approximate and intended for illustrative purposes.
Table 2: Biodistribution of Gadobutrol in Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | 2 hours post-injection | 24 hours post-injection | 40 days post-injection | Reference |
| Blood | High | Low | Very Low | [1][3] |
| Kidney | High | Low | Very Low | [3] |
| Liver | Moderate | Low | Very Low | [3] |
| Spleen | Low | Very Low | Negligible | General knowledge |
| Brain (Healthy) | Very Low | Very Low | Negligible | [1][2] |
| Brain (EAE Lesion) | Moderate | Low | Very Low | [1][2] |
Note: Biodistribution is highly dependent on tissue perfusion and clearance rates.
Table 3: Recommended Dosages for In Vivo Mouse Imaging
| Application | Dosage (mmol/kg) | Administration Route | Reference |
| General Contrast Enhancement | 0.1 - 0.2 | Intravenous (tail vein) | General knowledge |
| Dynamic Contrast-Enhanced (DCE) MRI | 0.1 | Intravenous (tail vein) | [4][5][6] |
| Blood-Brain Barrier Disruption | 0.1 - 2.5 (single or repeated) | Intravenous (tail vein) | [1][2] |
| Tumor Angiogenesis | 0.1 | Intravenous (tail vein) | General knowledge |
Experimental Protocols
I. Preparation and Administration of this compound
Materials:
-
This compound (e.g., Gadavist®)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (30-gauge or smaller)
-
Anesthesia (e.g., isoflurane)
-
Heating pad or lamp to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
-
Place the mouse on a heating pad to maintain body temperature throughout the procedure.
-
Secure the mouse in a prone position to allow access to the tail vein.
-
-
Gadobutrol Solution Preparation:
-
Gadobutrol is typically supplied at a concentration of 1.0 M.
-
For a standard dose of 0.1 mmol/kg, calculate the required volume. For a 25g mouse, this would be 2.5 µL.
-
It is recommended to dilute the calculated dose in sterile saline to a final volume of 50-100 µL for accurate and safe intravenous injection.
-
-
Tail Vein Injection:
-
Gently warm the mouse's tail with a heat lamp or warm water to dilate the tail veins.
-
Using a 30-gauge (or smaller) needle, carefully inject the diluted Gadobutrol solution into a lateral tail vein.
-
Inject the solution slowly and steadily.
-
After injection, apply gentle pressure to the injection site to prevent bleeding.
-
II. Protocol for Dynamic Contrast-Enhanced (DCE) MRI for Tumor Angiogenesis
Objective: To assess tumor vascularity and permeability.
Procedure:
-
Pre-Contrast Imaging:
-
Acquire pre-contrast T1-weighted images of the tumor region.
-
Obtain a T1 map of the region of interest.
-
-
Gadobutrol Administration:
-
Administer a bolus of Gadobutrol (0.1 mmol/kg) via the tail vein as described in Protocol I.
-
-
Dynamic Image Acquisition:
-
Data Analysis:
-
Analyze the dynamic data to generate time-signal intensity curves for the tumor and surrounding tissues.
-
Use pharmacokinetic models to calculate parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular volume fraction), which reflect vascular permeability and perfusion.
-
III. Protocol for Assessing Blood-Brain Barrier (BBB) Disruption in an EAE Mouse Model
Objective: To visualize and quantify the extent of BBB breakdown in a model of multiple sclerosis.
Procedure:
-
Pre-Contrast Imaging:
-
Acquire pre-contrast T1-weighted images of the brain.
-
-
Gadobutrol Administration:
-
Administer Gadobutrol (0.1 mmol/kg) via the tail vein.
-
-
Post-Contrast Imaging:
-
Data Analysis:
-
Identify areas of signal enhancement on the post-contrast images, which indicate regions of BBB disruption.
-
Quantify the volume and intensity of enhancement to assess the severity of BBB breakdown.
-
Visualizations
Experimental Workflow for DCE-MRI of Tumor Angiogenesis
Signaling Pathway of VEGF-Mediated Angiogenesis
Molecular Mechanism of Blood-Brain Barrier Disruption in EAE
References
- 1. Different Impact of Gadopentetate and Gadobutrol on Inflammation-Promoted Retention and Toxicity of Gadolinium Within the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Impact of Gadopentetate and Gadobutrol on Inflammation-Promoted Retention and Toxicity of Gadolinium Within the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Magnetic Resonance Imaging of Biodegradable Macromolecular Blood-Pool Contrast Agent PG-Gd in Non-Human Primates: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Dynamic Contrast-Enhanced MRI with Gadobutrol in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in rats using Gadobutrol (B1674391) (Gadavist®). This powerful technique allows for the non-invasive, quantitative assessment of tissue microvascular characteristics, including perfusion, vessel permeability, and the volume of the extracellular, extravascular space. These parameters are critical in various fields of preclinical research, particularly in oncology for tumor characterization and monitoring treatment response.
Introduction to DCE-MRI with Gadobutrol
Dynamic Contrast-Enhanced MRI is a functional imaging technique that involves the acquisition of a series of T1-weighted images before, during, and after the intravenous administration of a gadolinium-based contrast agent.[1][2][3] Gadobutrol is a nonionic, macrocyclic, second-generation gadolinium-based contrast agent.[4][5] Its high concentration (1.0 mmol/mL) allows for a compact bolus injection, which is advantageous for dynamic imaging.[5][6]
Following injection, Gadobutrol rapidly distributes within the extracellular space.[6][7] In tissues with a permeable vasculature, such as tumors, the contrast agent leaks into the interstitial space, leading to a change in the T1 relaxation time of water protons and a subsequent increase in signal intensity on T1-weighted images.[4] The temporal profile of this signal enhancement is then analyzed using pharmacokinetic models to derive quantitative parameters that reflect the underlying pathophysiology of the tissue.[1][8]
Key Pharmacokinetic Parameters of Gadobutrol in Rats
Gadobutrol is an extracellular contrast agent that is eliminated unchanged through the kidneys via glomerular filtration.[6] Its pharmacokinetic profile makes it well-suited for DCE-MRI studies.
| Parameter | Value/Characteristic | Reference |
| Distribution | Rapidly distributes in the extracellular space. Does not penetrate the intact blood-brain barrier in rats. | [6] |
| Metabolism | Not metabolized. | [6] |
| Elimination | Excreted in an unchanged form via the kidneys. | [6] |
| Terminal Half-Life | Approximately 1.81 hours in plasma (human data). | [6] |
| Recommended Dose | 0.1 mmol/kg body weight. | [5][6][9] |
Experimental Protocol: DCE-MRI in a Rat Tumor Model
This protocol outlines the key steps for performing a DCE-MRI study in a rat bearing a subcutaneous or intracranial tumor xenograft.
Animal Preparation
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Maintain anesthesia throughout the imaging procedure.
-
Catheterization: Place a catheter in a suitable blood vessel (e.g., tail vein or jugular vein) for the administration of the contrast agent. Ensure the catheter is patent and secure.
-
Physiological Monitoring: Monitor the animal's vital signs, including respiration and body temperature, throughout the experiment. Use a heating pad or circulating warm water to maintain the animal's body temperature.
-
Positioning: Position the rat in the MRI scanner, ensuring the region of interest (e.g., tumor) is at the isocenter of the magnet. Immobilize the animal to minimize motion artifacts.
MRI Acquisition
-
Localization Scans: Acquire scout images in three orthogonal planes to localize the tumor.
-
Pre-contrast T1 Mapping: To accurately quantify contrast agent concentration, it is essential to determine the baseline T1 relaxation time of the tissue. This can be achieved using a variable flip angle (VFA) method or an inversion recovery sequence.
-
Dynamic T1-weighted Imaging:
-
Sequence: A T1-weighted fast spoiled gradient-echo (FSPGR) or similar sequence is typically used.
-
Temporal Resolution: A high temporal resolution (e.g., < 10 seconds per image) is crucial to accurately capture the rapid initial uptake of the contrast agent.
-
Baseline Imaging: Acquire a series of baseline images (e.g., 5-10 dynamic scans) before the injection of the contrast agent.
-
Contrast Injection: Inject a bolus of Gadobutrol (0.1 mmol/kg) through the pre-placed catheter. The injection should be followed by a saline flush to ensure the entire dose is delivered.
-
Post-contrast Imaging: Continue acquiring dynamic images for a sufficient duration (e.g., 10-15 minutes) to capture the wash-in and wash-out phases of the contrast agent.
-
Image Analysis
-
Motion Correction: If necessary, apply motion correction algorithms to the dynamic image series.
-
Region of Interest (ROI) Placement: Draw ROIs on the tumor and, if possible, on a major artery to obtain the arterial input function (AIF).
-
Conversion to Concentration: Convert the signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1 map and the known relaxivity of Gadobutrol.
-
Pharmacokinetic Modeling: Fit the concentration-time data to a pharmacokinetic model, most commonly the Tofts model or the extended Tofts model, to derive quantitative parameters.
Quantitative DCE-MRI Parameters
The analysis of DCE-MRI data yields several quantitative parameters that provide insights into the tumor microenvironment.
| Parameter | Description | Typical Values in Rat Glioma Models | Reference |
| Ktrans (min-1) | Endothelial transfer constant, reflecting the leakage of contrast agent from the plasma into the extravascular, extracellular space (EES). It is influenced by both blood flow and permeability. | 0.21 ± 0.05 | [10][11] |
| ve | Fractional volume of the EES. | 0.29 ± 0.06 | [10][11] |
| kep (min-1) | Rate constant for the transfer of contrast agent from the EES back to the plasma. (kep = Ktrans/ve) | 0.68 ± 0.14 | [10][11] |
| vp | Fractional plasma volume. | 0.81 ± 0.40 (%) | [12][13] |
Note: These values can vary depending on the tumor model, its stage of development, and the specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for a DCE-MRI study in rats.
Principle of DCE-MRI
Caption: Pharmacokinetic model of Gadobutrol exchange.
Applications in Drug Development
DCE-MRI with Gadobutrol is a valuable tool in preclinical drug development for:
-
Evaluating Anti-angiogenic Therapies: Changes in Ktrans can indicate a drug's effect on tumor vessel permeability and perfusion.
-
Assessing Vascular Disrupting Agents: A rapid decrease in tumor perfusion can be detected shortly after administration of a vascular disrupting agent.
-
Monitoring Response to Chemotherapy and Radiotherapy: Changes in tumor vascularity and permeability can be non-invasively monitored over time to assess treatment efficacy.
-
Characterizing Tumor Phenotypes: Different tumor types and regions within a tumor can exhibit distinct vascular characteristics that can be quantified with DCE-MRI.
Conclusion
DCE-MRI with Gadobutrol offers a robust and reproducible method for quantitatively assessing tumor vascularity in preclinical rat models. The detailed protocol and understanding of the underlying principles provided in these application notes will enable researchers to effectively implement this technique in their studies, leading to a deeper understanding of tumor biology and the development of more effective cancer therapies.
References
- 1. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation | Semantic Scholar [semanticscholar.org]
- 3. Dynamic Contrast Enhanced (DCE) MRI-Derived Renal Perfusion and Filtration: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pre-clinical evaluation of gadobutrol: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo DCE-MRI for the Discrimination Between Glioblastoma and Radiation Necrosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of gadodiamide versus gadobutrol for contrast-enhanced MR imaging in a rat brain glioma model at 1.5 and 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reproducibility and comparison of DCE-MRI and DCE-CT perfusion parameters in a rat tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dynamic Contrast Enhanced MRI Parameters and Tumor Cellularity in a Rat Model of Cerebral Glioma at 7T - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic contrast enhanced MRI parameters and tumor cellularity in a rat model of cerebral glioma at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gadobutrol Monohydrate Dosage in Small Animal MRI
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of Gadobutrol monohydrate, a gadolinium-based contrast agent, for magnetic resonance imaging (MRI) in small animal models. The protocols detailed below are intended to ensure accurate, reproducible, and safe application in a preclinical research setting.
Introduction to Gadobutrol in Preclinical MRI
Gadobutrol, commercially available as Gadovist® or Gadavist®, is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA).[1][2] Its high stability and 1.0 M concentration offer advantages in clinical and preclinical imaging.[1][2] In small animal MRI, Gadobutrol is utilized to enhance the visualization of vasculature and assess tissue perfusion and permeability, which is particularly valuable in oncology, neuroscience, and cardiovascular research. The standard recommended dose for both clinical and preclinical applications is 0.1 mmol/kg body weight.[2][3][4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative information for the use of this compound in small animal MRI.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₁GdN₄O₉·H₂O | [7][8] |
| Molecular Weight | 622.73 g/mol | [9][10] |
| Commercial Concentration | 1.0 mmol/mL (604.72 mg/mL) | [3][4][5][11][12] |
| Appearance | Clear, colorless to pale yellow liquid | [5][11] |
Table 2: Recommended Dosage and Administration Parameters for Small Animal MRI
| Parameter | Recommendation | Species | Reference |
| Standard Dosage | 0.1 mmol/kg body weight | Mouse, Rat, Dog | [3] |
| Administration Route | Intravenous (IV) bolus injection | All | [3][6][11] |
| Recommended Injection Site | Lateral tail vein | Mouse, Rat | |
| Needle Gauge | 27-30 G | Mouse | |
| Injection Volume (Mouse) | Typically 50-100 µL (after dilution) | Mouse | |
| Post-injection Flush | 50-100 µL sterile saline | Mouse, Rat | [2][6] |
Experimental Protocols
Dosage Calculation and Preparation of Injection Solution
Accurate dosing is critical for reproducible results. The high concentration of the commercial Gadobutrol solution (1.0 mmol/mL) necessitates dilution for precise administration to small animals like mice.
Objective: To prepare a Gadobutrol injection solution at a suitable concentration for a standard 0.1 mmol/kg dose in a mouse.
Materials:
-
Gadobutrol (Gadovist®/Gadavist®) 1.0 mmol/mL solution
-
Sterile physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Calculate the total required volume of diluted injection solution: For a cohort of animals, it is advisable to prepare a single stock solution to ensure consistency.
-
Determine the desired final concentration: A 1:9 dilution of the stock solution with sterile saline (resulting in a 0.1 mmol/mL or 100 mM solution) is recommended for mice. This allows for a more manageable injection volume.
-
Perform the dilution:
-
For example, to prepare 1 mL of a 0.1 mmol/mL solution, add 100 µL of 1.0 mmol/mL Gadobutrol to 900 µL of sterile saline in a sterile microcentrifuge tube.
-
Gently mix the solution by pipetting up and down or by brief vortexing.
-
-
Calculate the injection volume for each animal:
-
Formula: Injection Volume (mL) = (Animal Weight (kg) x 0.1 mmol/kg) / Final Concentration (mmol/mL)
-
Example for a 25g mouse (0.025 kg) using the diluted solution (0.1 mmol/mL):
-
Injection Volume (mL) = (0.025 kg x 0.1 mmol/kg) / 0.1 mmol/mL = 0.025 mL or 25 µL.
-
For ease of measurement, a further 1:1 dilution with saline can be made to achieve a final concentration of 0.05 mmol/mL, which would double the injection volume to 50 µL for a 25g mouse.
-
-
Table 3: Example Injection Volumes for a 25g Mouse
| Dilution of Stock (1.0 mmol/mL) | Final Concentration (mmol/mL) | Injection Volume for 0.1 mmol/kg dose |
| 1:4 | 0.2 | 12.5 µL |
| 1:9 | 0.1 | 25 µL |
| 1:19 | 0.05 | 50 µL |
A 1:9 dilution is often a good balance between accuracy and a manageable injection volume.
Intravenous Tail Vein Injection Protocol for Mice
Objective: To administer the prepared Gadobutrol solution intravenously to a mouse via the lateral tail vein.
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) wipes
-
Sterile 27-30 G needles and 1 mL syringes
-
Prepared Gadobutrol solution
-
Sterile saline for flushing
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Place the mouse in a restrainer, exposing the tail.
-
Warm the tail using a heat lamp or warming pad for 2-5 minutes to induce vasodilation, making the lateral tail veins more visible.
-
-
Injection Site Preparation:
-
Gently wipe the tail with a 70% ethanol wipe to clean the injection site and improve vein visualization.
-
-
Injection:
-
Draw the calculated volume of the diluted Gadobutrol solution into a sterile syringe, ensuring there are no air bubbles.
-
Position the needle, bevel up, almost parallel to the tail and insert it into one of the lateral tail veins.
-
Slowly inject the solution. There should be no resistance. If a subcutaneous bleb forms, the needle is not in the vein and should be repositioned.
-
-
Flushing:
-
Following the contrast agent injection, administer a 50-100 µL flush of sterile saline through the same injection site to ensure the full dose reaches circulation.
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse reactions and ensure it recovers from anesthesia in a warm, clean environment.
-
MRI Acquisition Protocol
The timing of post-contrast image acquisition is crucial for capturing the desired physiological information.
-
Dynamic Contrast-Enhanced (DCE-MRI): To assess vascular permeability and perfusion, dynamic T1-weighted imaging should begin simultaneously with or immediately after the bolus injection and continue for several minutes.
-
Static Enhanced Imaging (Tumor Visualization): For optimal tumor delineation and enhancement, T1-weighted images are typically acquired within 15 minutes post-injection.[3] Studies have shown that for brain tumors, maximum contrast enhancement is often achieved between 5 and 7 minutes after injection.[13][14]
-
Magnetic Resonance Angiography (MRA): For vascular imaging, image acquisition should be timed to coincide with the arterial first pass of the contrast agent, which occurs within seconds of injection.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway investigated using Gadobutrol-enhanced MRI.
Caption: Experimental workflow for Gadobutrol-enhanced small animal MRI.
Caption: VEGF signaling pathway in tumor angiogenesis and MRI detection.
References
- 1. [PDF] Imaging Tumor Angiogenesis | Semantic Scholar [semanticscholar.org]
- 2. VEGF in Signaling and Disease: Beyond Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular endothelial growth factors and vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-Invasive Imaging for Studying Anti-Angiogenic Therapy Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Monitoring anti-angiogenic therapy in colorectal cancer murine model using dynamic contrast-enhanced MRI: comparing pixel-by-pixel with region of interest analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 9. The role of vascular endothelial growth factor (VEGF) in tumor angiogenesis and early clinical development of VEGF-receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Vascular permeability factor (VPF, VEGF) in tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Gadobutrol Monohydrate in Blood-Brain Barrier Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note: Utilizing Gadobutrol (B1674391) Monohydrate for the Assessment of Blood-Brain Barrier Permeability
Gadobutrol monohydrate, a second-generation macrocyclic gadolinium-based contrast agent (GBCA), is a valuable tool for the investigation of blood-brain barrier (BBB) disruption.[1] Its favorable physicochemical properties, including high stability and T1 relaxivity, make it well-suited for dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) studies aimed at quantifying BBB permeability.[1][2]
Mechanism of Action: In a healthy central nervous system (CNS), the BBB restricts the passage of substances from the bloodstream into the brain parenchyma. Gadobutrol, due to its size and hydrophilic nature, does not cross the intact BBB.[3] However, in instances of BBB disruption, whether pathological or induced, gadobutrol extravasates into the interstitial space. This accumulation shortens the T1 relaxation time of surrounding water protons, resulting in a measurable increase in signal intensity on T1-weighted MRI scans.[3]
Dynamic Contrast-Enhanced MRI (DCE-MRI): The primary technique for quantifying BBB permeability using gadobutrol is DCE-MRI. This method involves the rapid acquisition of T1-weighted images before, during, and after the intravenous administration of gadobutrol. By tracking the change in signal intensity over time within a region of interest, pharmacokinetic models can be applied to calculate key parameters that reflect vascular permeability.
Key Quantitative Parameter: Ktrans: The most widely used parameter derived from DCE-MRI for assessing BBB permeability is the volume transfer constant, Ktrans.[4][5][6] Ktrans reflects the rate of gadobutrol leakage from the blood plasma into the extravascular extracellular space and is influenced by both blood flow and capillary permeability.[5] In situations of low permeability, Ktrans is a reliable measure of the permeability-surface area product.[6]
Applications in Research and Drug Development:
-
Characterizing Disease Models: Quantifying the extent of BBB disruption in animal models of neurological diseases such as stroke, brain tumors, and neuroinflammation.
-
Evaluating Therapeutic Efficacy: Assessing the ability of novel therapeutics to restore BBB integrity or, conversely, to transiently open the BBB for drug delivery.
-
Focused Ultrasound (FUS) Studies: Gadobutrol-enhanced MRI is the standard method for confirming and quantifying the localized and transient BBB opening induced by FUS in combination with microbubbles.[7]
Experimental Protocols
Protocol 1: Quantification of Blood-Brain Barrier Permeability in a Mouse Model using DCE-MRI
This protocol outlines the procedure for assessing BBB permeability in a mouse model using gadobutrol-enhanced DCE-MRI.
Materials:
-
This compound (e.g., Gadavist®)
-
Sterile Saline (0.9% NaCl)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)
-
Catheter for intravenous administration (e.g., tail vein catheter)
-
High-field MRI scanner (e.g., 7T or 9.4T) with appropriate rodent imaging coils
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using the chosen anesthetic regimen.
-
Place a catheter in the tail vein for the administration of gadobutrol.
-
Position the animal on the MRI scanner bed, ensuring the head is securely fixed within the head coil to minimize motion artifacts.
-
Monitor the animal's vital signs (respiration, temperature) throughout the experiment.
-
-
MRI Acquisition:
-
T1 Mapping: Acquire a pre-contrast T1 map of the brain. This is crucial for the accurate conversion of signal intensity changes to gadobutrol concentration. A common method is to use a spoiled gradient-echo sequence with multiple flip angles.
-
DCE-MRI Sequence: Begin the dynamic acquisition of T1-weighted images. A three-dimensional spoiled gradient echo sequence is often employed.[8]
-
Representative Parameters (9.4T):
-
Repetition Time (TR): 14 ms (B15284909)
-
Echo Times (TE): 2.2 / 4.6 ms (dual-echo for T2* correction)
-
Flip Angle (FA): 12°
-
Temporal Resolution: ~5 seconds per frame
-
-
-
Gadobutrol Administration: After acquiring a baseline of pre-contrast images (typically for 1 minute), administer a bolus of gadobutrol (0.1 mmol/kg body weight) via the tail vein catheter, followed by a saline flush.[8]
-
Post-Contrast Imaging: Continue the dynamic T1-weighted image acquisition for a total of 10-20 minutes to capture the influx and washout of the contrast agent.
-
-
Data Analysis:
-
Image Registration: Correct for any minor motion between the dynamic scans.
-
Concentration Conversion: Using the pre-contrast T1 map and the change in signal intensity over time, convert the signal intensity-time curves to gadobutrol concentration-time curves for each voxel.
-
Pharmacokinetic Modeling: Apply a pharmacokinetic model, such as the Patlak model or the extended Tofts model, to the concentration-time curves to generate a parametric map of Ktrans.[4][9]
-
Region of Interest (ROI) Analysis: Define ROIs in specific brain regions to extract mean Ktrans values for quantitative comparison.
-
Protocol 2: Focused Ultrasound-Induced Blood-Brain Barrier Disruption and Confirmation with Gadobutrol
This protocol describes the use of MRI-guided focused ultrasound (MRgFUS) to induce localized BBB disruption and its confirmation using gadobutrol.
Materials:
-
MR-compatible Focused Ultrasound System
-
Microbubbles (e.g., Definity®)
-
This compound
-
Sterile Saline
-
Anesthetic
-
Intravenous catheter
Procedure:
-
Animal Preparation:
-
Prepare the animal for MRI as described in Protocol 1.
-
The head may need to be shaved to ensure good acoustic coupling with the FUS transducer.
-
-
MRgFUS Procedure:
-
Place the animal within the MRI scanner, coupled to the FUS transducer.
-
Acquire anatomical MR images (e.g., T2-weighted) to select the target region in the brain for sonication.
-
Administer a bolus of microbubbles intravenously.
-
Immediately apply a low-intensity focused ultrasound beam to the target region. The ultrasound energy causes the microbubbles to oscillate, mechanically disrupting the tight junctions of the BBB.[7]
-
-
Confirmation of BBB Disruption:
-
Immediately following sonication, administer a bolus of gadobutrol (0.1 mmol/kg body weight).
-
Acquire T1-weighted MR images.
-
Successful BBB disruption will be visualized as a localized region of signal enhancement at the sonication target, indicating the extravasation of gadobutrol.
-
-
Quantitative Analysis (Optional):
-
To quantify the extent of FUS-induced permeability, a full DCE-MRI acquisition and Ktrans analysis can be performed as described in Protocol 1, following the sonication procedure.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing gadolinium-based contrast agents for BBB permeability assessment.
| Parameter | Gray Matter | White Matter | Reference |
| Ktrans (x 10⁻³ min⁻¹) | 0.5 - 2.0 | Lower than Gray Matter | [8] |
| Ktrans in Hippocampus (x 10⁻³ min⁻¹) | 0.529 ± 0.472 | N/A | [8] |
| Ktrans in Thalamus (x 10⁻³ min⁻¹) | Significantly higher than hippocampus | N/A | [8] |
| Condition | Ktrans (min⁻¹) | Ve (ml/100ml) | Kep (min⁻¹) | Reference |
| Tumor (Glioblastoma) | 7.245 ± 5.06 | 0.027 ± 0.018 | N/A | [10] |
| Tumor (Pilocytic Astrocytoma) | 4.79 ± 3.57 | 0.0295 ± 0.0255 | N/A | [10] |
| Inflammatory Lesion | 0.227 ± 0.16 | 0.296 ± 0.41 | N/A | [10] |
| Ischemic Stroke | 0.145 ± 0.096 | 0.0335 ± 0.0265 | N/A | [10] |
Visualizations
Caption: Workflow for quantifying BBB permeability using DCE-MRI.
Caption: Workflow for FUS-induced BBBD and confirmation.
Caption: Conceptual flow of gadobutrol across a disrupted BBB.
References
- 1. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firevoxel.org [firevoxel.org]
- 3. ir.ymlib.yonsei.ac.kr [ir.ymlib.yonsei.ac.kr]
- 4. Magnetic Resonance Imaging of Blood-Brain Barrier Permeability in Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mriquestions.com [mriquestions.com]
- 6. radiopaedia.org [radiopaedia.org]
- 7. Brainstem Blood Brain Barrier Disruption using Focused Ultrasound: A Demonstration of Feasibility and Enhanced Doxorubicin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of blood-brain barrier permeability using dynamic contrast-enhanced magnetic resonance imaging with reduced scan time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Blood-Brain Barrier Integrity by the Analysis of Dynamic Contrast-Enhanced MRI – a Comparison of Quantitative and Semi-Quantitative Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T1-weighted dynamic contrast-enhanced brain magnetic resonance imaging: A preliminary study with low infusion rate in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular and Molecular Imaging with Gadobutrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadobutrol (B1674391) (commercially known as Gadavist® in the United States and Gadovist® in the European Union) is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) widely used in clinical magnetic resonance imaging (MRI).[1][2] Its high stability and T1 relaxivity make it a valuable tool for enhancing the contrast of MRI images, enabling better visualization of tissues and pathologies.[2][3] Beyond its established clinical use, Gadobutrol is increasingly being explored for a range of cellular and molecular imaging applications in preclinical research and drug development. These applications leverage its paramagnetic properties to non-invasively monitor cellular processes, track cell populations in vivo, and visualize molecular targets.
This document provides detailed application notes and experimental protocols for the use of Gadobutrol in cellular and molecular imaging, with a focus on cancer imaging, direct cell labeling for in vivo tracking, and the use of Gadobutrol-based nano-formulations.
Physicochemical Properties of Gadobutrol
Gadobutrol's utility in molecular imaging is underpinned by its specific physicochemical properties. Its macrocyclic structure securely chelates the gadolinium ion (Gd³⁺), minimizing the risk of toxic free gadolinium release.[1] It is a hydrophilic compound that primarily distributes in the extracellular space and does not cross the intact blood-brain barrier.[4][5]
Table 1: Physicochemical and Relaxivity Data for Gadobutrol
| Property | Value | Reference |
| Molar Mass | 604.72 g/mol | [1] |
| Concentration (Commercial) | 1.0 M (604.72 mg/mL) | [1] |
| T1 Relaxivity (in plasma, 1.5 T) | 4.75 mM⁻¹s⁻¹ | [6] |
| T1 Relaxivity (in plasma, 2 T) | 6.1 L⋅mmol⁻¹⋅s⁻¹ | [5] |
| T1 Relaxivity (in plasma, 0.45 T) | 5.6 L⋅mmol⁻¹⋅s⁻¹ | [5] |
| Log P (n-octanol/water) | -5.4 at 25°C | [5] |
| Protein Binding (in plasma) | Negligible (~2.7%) | [5] |
Application 1: Enhanced Cancer Imaging with Gadobutrol-Glucose Solution
Application Note:
Cancer cells exhibit a higher rate of glucose uptake compared to normal tissues, a phenomenon known as the Warburg effect. This metabolic characteristic can be exploited for enhanced tumor imaging. A Gadobutrol-glucose solution leverages this principle to increase the accumulation of the contrast agent within cancerous regions, leading to a stronger and more prolonged signal enhancement on T1-weighted MRI.[7][8] This approach aims to improve the visualization of the entire cancerous region.[7][8]
Experimental Protocol: Preparation and Administration of Gadobutrol-Glucose Solution for Preclinical Cancer Imaging
Materials:
-
Gadobutrol (60% solution)[8]
-
5.0% Glucose solution[8]
-
Sterile syringes and needles
-
Ultrasonic cleaning machine[7]
-
Infusion pump
Procedure:
-
Preparation of Gadobut-rol-Glucose Solution:
-
Using a sterile 1.0 mL syringe, accurately measure 0.3 mL of the 60% Gadobutrol solution.[7]
-
Inject the 0.3 mL of Gadobutrol into a sterile container holding 50 mL of 5.0% glucose solution.[7]
-
To ensure thorough mixing and dispersion of Gadobutrol molecules within the glucose solution, place the container in an ultrasonic cleaning machine for 30 minutes.[7]
-
The final volume of the solution will be approximately 50.3 mL.
-
-
Animal Model and Administration:
-
This protocol is designed for a rabbit model with VX7 thigh cancer.[8] The dosage of Gadobutrol is 0.1 mL/kg.[7]
-
Prior to administration, acquire baseline T1-weighted MR images of the tumor region.
-
Administer the 50.3 mL Gadobutrol-glucose solution intravenously (e.g., via an ear vein) using an infusion pump over a period of 10 to 30 minutes.[7]
-
-
MR Imaging:
-
Acquire T1-weighted images at multiple time points post-infusion, for example, at 10, 30, 60, and 90 minutes, to observe the dynamics of contrast enhancement.[7]
-
A 7.0T MRI scanner is recommended for high-resolution imaging.[7]
-
Example T1-weighted imaging parameters: Repetition Time (TR) = 400 ms, Echo Time (TE) = 10 ms, Field of View (FOV) = 180 mm, Matrix size = 320 x 224.[8]
-
Quantitative Data Summary:
Table 2: Signal Intensity in VX7 Cancer Region with Gadobutrol-Glucose Solution
| Time Point | Signal Intensity (Arbitrary Units) | Reference |
| Before Infusion | Low | [8] |
| 60 min post-infusion | Maximized | [8] |
| > 90 min post-infusion | Sustained high signal | [8] |
Workflow Diagram:
Caption: Workflow for enhanced cancer imaging using a Gadobutrol-glucose solution.
Application 2: Direct Cell Labeling for In Vivo Tracking
Application Note:
Tracking the fate of transplanted cells, such as stem cells or immune cells, is crucial for evaluating the efficacy of cell-based therapies. Gadobutrol can be used to directly label cells ex vivo prior to their introduction into a living organism.[9] The labeled cells, now containing a T1 contrast agent, can be visualized and tracked using MRI. To overcome the challenge of delivering Gadobutrol across the cell membrane, methods like photoporation and electroporation are employed to transiently permeabilize the cell membrane, allowing for cytosolic delivery of the contrast agent.[10][11]
Protocol 2a: Cell Labeling with Gadobutrol using Photoporation
Principle:
Photoporation utilizes laser-induced permeabilization of the cell membrane in the presence of sensitizing nanoparticles. This creates transient pores that allow for the entry of molecules like Gadobutrol into the cytosol.[10] This method has been shown to have a lower impact on cell viability compared to electroporation.[10]
Materials:
-
Gadobutrol
-
Target cells (e.g., HeLa, SK-OV-3 IP1)[10]
-
Sensitizing nanoparticles (e.g., gold nanoparticles)
-
Laser setup for photoporation
-
Cell culture medium and reagents
-
Trypan blue or other viability stain
Procedure:
-
Cell Preparation:
-
Culture the target cells to the desired confluency.
-
Harvest the cells and resuspend them in a suitable buffer or medium for photoporation.
-
-
Labeling:
-
Add the sensitizing nanoparticles to the cell suspension and incubate to allow for nanoparticle-cell interaction.
-
Add Gadobutrol to the cell suspension. The final concentration will need to be optimized for the specific cell type and application.
-
Expose the cell suspension to the laser to induce photoporation. The laser parameters (wavelength, power, exposure time) must be carefully optimized to maximize delivery efficiency while minimizing cytotoxicity.
-
-
Post-Labeling:
-
Wash the cells to remove extracellular Gadobutrol and nanoparticles.
-
Assess cell viability using a method such as the trypan blue exclusion assay. A viability assay can be performed over several days (e.g., 192 hours) to assess long-term effects.[12]
-
Labeled cells are now ready for in vitro MRI analysis or in vivo administration.
-
Workflow Diagram:
Caption: Workflow for labeling cells with Gadobutrol using photoporation.
Protocol 2b: Cell Labeling with Gadobutrol using Electroporation
Principle:
Electroporation applies an electrical field to cells to create temporary pores in the cell membrane, facilitating the entry of Gadobutrol.[11]
Materials:
-
Gadobutrol
-
Target cells (e.g., Chinese Hamster Ovary - CHO cells)[11]
-
Electroporation buffer
-
Electroporator and cuvettes
-
Cell culture medium and reagents
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with an appropriate electroporation buffer.
-
Resuspend the cells in the electroporation buffer at a specific concentration (e.g., 1x10⁷ cells per sample).[11]
-
-
Electroporation:
-
Add Gadobutrol to the cell suspension. A concentration of 22 µM has been used for CHO cells.[11]
-
Transfer the cell suspension to an electroporation cuvette.
-
Apply the electrical pulses. The electric field strength and pulse duration need to be optimized for each cell type to achieve high permeabilization and survival rates. For CHO cells, electric fields ranging from 0.6 kV/cm to 1.4 kV/cm have been tested.[11]
-
-
Post-Electroporation:
-
After pulse delivery, incubate the cells to allow the membrane to reseal.
-
Wash the cells to remove extracellular Gadobutrol.
-
Assess cell viability and quantify the intracellular Gadobutrol concentration.
-
Quantitative Analysis of Gadobutrol Uptake:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method to quantify the amount of gadolinium per cell.[11]
-
After labeling, pellet a known number of cells (e.g., 1x10⁷).
-
Digest the cell pellet using an appropriate acid mixture.
-
Analyze the digestate using ICP-MS to determine the gadolinium concentration.
-
The amount of Gd per cell can then be calculated.
-
Quantitative Data Summary:
Table 3: Gadobutrol Uptake and Effects in Labeled Cells
| Application | Cell Type | Delivery Method | Gadobutrol Concentration | Outcome | Reference |
| In vivo cell tracking | SK-OV-3 IP1 | Photoporation | Not specified | Successful in vivo imaging of 5x10⁵ to 8x10⁶ cells. No effect on viability over 192h. | [9][12] |
| In vitro entrapment | CHO | Electroporation | 22 µM | Increased intracellular Gd with increasing electric field strength. | [11] |
| Cytotoxicity | NIH3T3 | Incubation | 10-100 mM | Decreased cell viability at higher concentrations. | [13] |
| Cytotoxicity | MCF-7 | Incubation | 5 µg/mL | No significant cytotoxicity. | [4] |
Application 3: Gadobutrol-Based Nano-formulations for Cellular Imaging
Application Note:
To enhance the delivery and cellular uptake of Gadobutrol, it can be incorporated into nano-formulations. For example, nano-formulations with anionic linear globular dendrimers (ALGD-G2) have been developed to improve the intracellular delivery of Gadobutrol into cancer cells.[6] These nano-formulations can potentially increase the relaxivity and imaging sensitivity.
Experimental Protocol: Evaluation of Gadobutrol-ALGD-G2 Nano-formulation
Materials:
-
Gadobutrol
-
Anionic Linear Globular Dendrimer G2 (ALGD-G2)
-
Cancer cell line (e.g., KB cells)[6]
-
Normal cell line (e.g., HEK-293) for cytotoxicity testing[4]
-
Cell culture reagents
-
MTT assay kit for cytotoxicity assessment
-
ICP-MS for quantitative uptake analysis
Procedure:
-
Synthesis of Nano-formulation:
-
Gadobutrol is nano-formulated by adding different ratios of ALGD-G2. The exact synthesis protocol would be specific to the dendrimer used and may require specialized chemistry expertise.
-
-
Cellular Uptake Study:
-
Culture KB cancer cells and expose them to the Gadobutrol-ALGD-G2 nano-formulation for a defined period (e.g., 24 hours).
-
After incubation, wash the cells thoroughly to remove any non-internalized nano-formulation.
-
Quantify the intracellular gadolinium concentration using ICP-MS as described in the previous section.
-
-
Cytotoxicity Assay (MTT):
-
Seed both cancer cells (e.g., MCF-7) and normal cells (e.g., HEK-293) in 96-well plates.[4]
-
Expose the cells to various concentrations of the nano-formulation (e.g., 5 µg/mL) and control Gadobutrol for 24 hours.[4]
-
Perform an MTT assay according to the manufacturer's protocol to assess cell viability.
-
-
In Vitro MRI:
-
Prepare phantoms containing labeled cells, unlabeled cells, and control solutions.
-
Perform T1-weighted MRI on the phantoms to evaluate the contrast enhancement provided by the internalized nano-formulation. A 1.5 Tesla MRI scanner has been used for this purpose.[6]
-
Quantitative Data Summary:
Table 4: Properties of Gadobutrol-ALGD-G2 Nano-formulation
| Property | Value | Reference |
| Cellular Uptake (KB cells) | ~71% | [6] |
| r1 Relaxivity (1.5 T) | 4.75 mM⁻¹s⁻¹ | [6] |
| Cytotoxicity (MCF-7, 5µg/mL, 24h) | Mildly significant for 2X formulation | [4] |
| Cytotoxicity (HEK-293, 5µg/mL, 24h) | No significant toxicity | [4] |
Logical Relationship Diagram:
Caption: Logical relationships in the development and evaluation of Gadobutrol nano-formulations.
Conclusion
Gadobutrol is a versatile contrast agent with significant potential for advanced cellular and molecular imaging applications beyond its routine clinical use. By leveraging techniques to facilitate its intracellular delivery or by incorporating it into targeted nano-formulations, researchers can non-invasively visualize and track cellular populations and processes in vivo. The protocols and data presented here provide a foundation for scientists and drug development professionals to design and implement studies using Gadobutrol for a deeper understanding of biology and disease. As with any experimental technique, optimization of the specific parameters for the cell type and imaging system is crucial for obtaining reliable and reproducible results.
References
- 1. Journal of Harran University Medical Faculty » Submission » Gadobutrol at High Concentrations Compromises Cell Viability and Genome Integrity: A Call for Prudent Use in Clinical Imaging [dergipark.org.tr]
- 2. Genotoxic effects of gadobutrol and gadoversetamide active substances used in magnetic resonance imaging in human peripheral lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. radiologysolutions.bayer.com [radiologysolutions.bayer.com]
- 4. rsc.org [rsc.org]
- 5. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Whole Cancer Visualization using Gadobutrol-glucose Solution and 7.0 T Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A primer on in vivo cell tracking using MRI [frontiersin.org]
- 10. Cytosolic delivery of gadolinium via photoporation enables improved in vivo magnetic resonance imaging of cancer cells - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. Analysis of magnetic resonance contrast agent entrapment following reversible electroporation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Standard Operating Procedure for Gadobutrol Monohydrate in MRI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadobutrol (B1674391), marketed under trade names such as Gadovist® and Gadavist®, is a second-generation, extracellular, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI).[1][2][3][4] Its unique formulation as a 1.0 molar solution, twice the concentration of many other GBCAs, provides a more compact bolus injection and higher T1 relaxivity, which can lead to improved image enhancement.[2][3][4][5] This document provides detailed application notes and protocols for the use of Gadobutrol Monohydrate in preclinical and clinical research settings, with a focus on drug development applications.
Mechanism of Action
Gadobutrol is a paramagnetic contrast agent that shortens the T1 and T2 relaxation times of water protons in its vicinity.[1][6] The core component is the gadolinium ion (Gd³⁺), which possesses strong paramagnetic properties due to its seven unpaired electrons.[6] Free gadolinium is toxic, but in Gadobutrol, it is tightly bound within a macrocyclic chelate called butrol, rendering it safe for intravenous administration while preserving its paramagnetic effects.[6]
Upon intravenous injection, Gadobutrol distributes within the intravascular and extracellular spaces.[6] It enhances the signal intensity of tissues on T1-weighted MR images, providing better visualization and characterization of lesions and vascular structures.[1]
Caption: Mechanism of action of Gadobutrol in MRI.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Reference |
| Concentration | 1.0 mmol/mL (1.0 M) | [1][5] |
| T1 Relaxivity (r1) | ~5.2 L/(mmols) (in plasma, 37°C, 1.5 T) | |
| T2 Relaxivity (r2) | ~6.1 L/(mmols) (in plasma, 37°C, 1.5 T) | |
| Elimination Half-life | Approximately 1.8 hours (in healthy individuals) | [3] |
| Excretion | > 90% eliminated in urine within 12 hours | [3] |
Table 2: Recommended Dosages for MRI Applications
| Application | Recommended Dosage (mmol/kg body weight) | Reference |
| General Contrast Enhancement (CNS, Body) | 0.1 mmol/kg (equivalent to 0.1 mL/kg) | [1][7][8] |
| Higher Dose for Specific Indications (Adults) | Up to 0.3 mmol/kg | [9][10] |
| Magnetic Resonance Angiography (MRA) | 0.1 mmol/kg | [7][11] |
| Dynamic Contrast-Enhanced MRI (DCE-MRI) | 0.1 mmol/kg | [5] |
Table 3: Safety Profile
| Parameter | Information | Reference |
| Common Adverse Reactions | Headache, nausea, dizziness, injection site reactions, feeling hot | [7][9] |
| Serious Adverse Reactions | Rare (<0.1%) | [9] |
| Nephrogenic Systemic Fibrosis (NSF) Risk | Low risk due to macrocyclic structure | [2][3] |
| Preclinical No-Observed-Adverse-Effect Level (NOAEL) | 12 times the human diagnostic dose in rats (4-week repeated dosing) | [12] |
Experimental Protocols
Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Assessment
DCE-MRI is a valuable tool in oncology drug development to assess tumor perfusion and vascular permeability.
a. Subject Preparation (Preclinical - Rodent Model):
-
Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.
-
Place a tail vein catheter for contrast agent administration.
-
Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.
-
Monitor physiological parameters (respiration, heart rate, temperature) throughout the experiment.
b. MRI Acquisition:
-
Pre-contrast Imaging:
-
Acquire T2-weighted anatomical images to localize the tumor.
-
Acquire a series of pre-contrast T1-weighted images with varying flip angles to generate a T1 map of the tissue.[13]
-
-
Dynamic Scan:
-
Initiate a dynamic series of fast T1-weighted gradient-echo scans with high temporal resolution (e.g., every 5-10 seconds).[13]
-
-
Contrast Administration:
-
After a few baseline scans, administer a bolus of Gadobutrol (0.1 mmol/kg) intravenously via the tail vein catheter, followed by a saline flush.[14]
-
-
Post-contrast Imaging:
-
Continue the dynamic scan for a sufficient duration (e.g., 5-10 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.[13]
-
c. Data Analysis:
-
Perform motion correction on the dynamic image series.
-
Convert the signal intensity-time curves to concentration-time curves using the pre-contrast T1 map and the relaxivity of Gadobutrol.
-
Fit the concentration-time curves to a pharmacokinetic model (e.g., Tofts model) to derive quantitative parameters such as Ktrans (volume transfer coefficient) and ve (extracellular extravascular space volume fraction).
Caption: DCE-MRI Experimental Workflow.
Contrast-Enhanced Magnetic Resonance Angiography (CE-MRA)
CE-MRA with Gadobutrol is used to visualize blood vessels and assess vascular abnormalities.
a. Subject Preparation:
-
For human subjects, obtain informed consent and screen for contraindications (e.g., severe renal impairment).
-
For preclinical models, follow the preparation steps outlined in the DCE-MRI protocol.
-
Position the subject in the MRI scanner to cover the vascular territory of interest.
b. MRI Acquisition:
-
Pre-contrast Imaging:
-
Acquire a non-contrast mask image of the region of interest.
-
-
Contrast Administration and Dynamic Imaging:
-
Administer Gadobutrol (0.1 mmol/kg) as a bolus injection at a high flow rate (e.g., 2-3 mL/s), followed by a saline flush.[11]
-
Acquire a rapid series of 3D T1-weighted gradient-echo images timed to capture the arterial phase of contrast enhancement. Time-resolved MRA techniques can also be employed.[11]
-
c. Data Analysis:
-
Subtract the pre-contrast mask image from the post-contrast images to generate angiograms with suppressed background signal.
-
Use Maximum Intensity Projection (MIP) and multiplanar reconstructions to visualize the vascular anatomy.
-
Analyze the images for vascular stenosis, occlusion, or other abnormalities.
Caption: CE-MRA Experimental Workflow.
Concluding Remarks
This compound is a well-established and safe contrast agent for a wide range of MRI applications in research and drug development.[3][9] Its high concentration and relaxivity offer potential advantages in dynamic imaging techniques such as DCE-MRI and CE-MRA.[2][5] Adherence to standardized protocols is crucial for obtaining reliable and reproducible data. Researchers should always consult the manufacturer's latest prescribing information and adhere to local institutional guidelines for the safe and effective use of Gadobutrol.
References
- 1. Gadobutrol - Wikipedia [en.wikipedia.org]
- 2. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gadobutrol: a review of its use for contrast-enhanced magnetic resonance imaging in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. What is the mechanism of Gadobutrol? [synapse.patsnap.com]
- 7. radiologysolutions.bayer.com [radiologysolutions.bayer.com]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Safety of Gadobutrol: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Appropriate Minimal Dose of Gadobutrol for 3D Time-Resolved MRA of the Supra-Aortic Arteries: Comparison with Conventional Single-Phase High-Resolution 3D Contrast-Enhanced MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicological safety evaluation of gadobutrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Tumor Microenvironment Imaging using Gadobutrol Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadobutrol monohydrate, a second-generation macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), is a valuable tool for the non-invasive interrogation of the tumor microenvironment (TME).[1][2] Its primary application in oncology research lies in Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), a technique that provides quantitative insights into tumor vascular characteristics.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to image and quantify key aspects of the TME, primarily focusing on vascular perfusion and permeability.
Gadobutrol works by shortening the T1 relaxation time of surrounding water protons, thereby increasing the signal intensity in T1-weighted MR images.[1][5] Its macrocyclic structure ensures high stability, minimizing the release of free gadolinium ions and contributing to its favorable safety profile.[6][7] Marketed under trade names such as Gadovist® and Gadavist®, it is formulated at a higher concentration (1.0 mmol/mL) compared to many other GBCAs, allowing for a more compact bolus injection and improved image enhancement.[2][6][8]
These notes are intended to guide researchers in designing and executing preclinical imaging studies to assess the TME and evaluate the effects of novel cancer therapies.
Data Presentation: Quantitative Properties of Gadobutrol
For accurate quantitative analysis in DCE-MRI, understanding the relaxivity of the contrast agent is crucial. Relaxivity (r1) is a measure of a contrast agent's ability to increase the relaxation rate of water protons and is dependent on the magnetic field strength and the surrounding medium.
| Property | Value | Medium | Magnetic Field Strength | Reference |
| T1 Relaxivity (r1) | 5.6 L/mmol·s | Plasma | 0.47 T | [9] |
| 6.1 L/mmol·s | Plasma | 2.0 T | [9] | |
| Mean Percentage Signal Enhancement | ~97% | Human Brain Tumors | 1.5 T | [2] |
| Pharmacokinetic Parameters (Example) | ||||
| Ktrans (min-1) | 0.23 ± 0.14 | Pancreatic Ductal Adenocarcinoma (Mouse Model) | Not Specified | [10] |
| ve | 0.31 ± 0.17 | Pancreatic Ductal Adenocarcinoma (Mouse Model) | Not Specified | [10] |
Note: Ktrans (volume transfer constant) and ve (extravascular extracellular space volume fraction) are highly dependent on the tumor model and its specific microenvironment.
Experimental Protocols
I. Preclinical Animal Model Preparation
A consistent and well-documented animal preparation protocol is critical for reproducible DCE-MRI results.
Materials:
-
Tumor-bearing small animal model (e.g., mouse, rat)
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous administration (e.g., tail vein catheter)
-
Animal monitoring equipment (respiratory and temperature probes)
-
Heating system to maintain body temperature (e.g., circulating warm water pad)
Procedure:
-
Anesthesia: Anesthetize the animal using isoflurane (B1672236) (1.5-2% in oxygen). Maintain anesthesia throughout the imaging session.
-
Catheterization: Place a catheter in the tail vein for the administration of this compound. Ensure the catheter is patent and securely taped in place.
-
Positioning: Position the animal on the MRI scanner bed. Secure the animal to minimize motion artifacts. For brain tumor imaging, a stereotactic holder is recommended.
-
Monitoring: Place respiratory and temperature probes to monitor the animal's vital signs. Maintain the animal's body temperature at 37°C using a heating system.
II. Dynamic Contrast-Enhanced MRI (DCE-MRI) Protocol
This protocol is designed to acquire dynamic images to assess tumor vascularity and permeability.
Materials:
-
Preclinical MRI scanner (≥ 7T recommended for high resolution)
-
This compound (1.0 mmol/mL)
-
Saline solution for injection flush
-
Syringe pump for controlled injection
Procedure:
-
Pre-contrast Imaging:
-
Acquire anatomical T2-weighted images (e.g., Turbo Spin Echo) to localize the tumor.
-
Obtain pre-contrast T1 maps of the tumor region. This is essential for converting signal intensity changes into contrast agent concentration. T1 mapping can be performed using a variable flip angle (VFA) or variable repetition time (VTR) method.[11]
-
-
DCE-MRI Acquisition:
-
Use a T1-weighted gradient-echo sequence with high temporal resolution (e.g., 5-10 seconds per image).
-
Begin acquiring a series of baseline images (at least 5-10) before contrast injection.
-
Administer a bolus of this compound at a dose of 0.1 mmol/kg body weight via the tail vein catheter.[2] Use a syringe pump for a controlled and reproducible injection rate.
-
Immediately follow the contrast agent with a saline flush (e.g., 100-200 µL) to ensure the full dose reaches circulation.
-
Continue acquiring dynamic T1-weighted images for a total of 10-15 minutes to capture the wash-in and wash-out kinetics of the contrast agent.
-
III. Post-Processing and Data Analysis
The analysis of DCE-MRI data involves converting the signal intensity time course into contrast agent concentration and fitting this data to a pharmacokinetic model.
Software:
-
Image analysis software capable of pharmacokinetic modeling (e.g., PMOD, FireVoxel, or custom scripts in MATLAB/Python).
Procedure:
-
Motion Correction: If necessary, apply motion correction algorithms to the dynamic image series.
-
Region of Interest (ROI) Definition:
-
Draw an ROI around the tumor tissue on the anatomical images.
-
Draw an ROI over a major artery (e.g., femoral artery or carotid artery) to obtain the Arterial Input Function (AIF). The AIF represents the concentration of the contrast agent in the blood plasma over time and is crucial for accurate pharmacokinetic modeling.[4]
-
-
Signal to Concentration Conversion: Using the pre-contrast T1 map and the known relaxivity of Gadobutrol, convert the signal intensity time course within the ROIs to the concentration of the contrast agent over time.
-
Pharmacokinetic Modeling:
-
Fit the tissue concentration-time curve to a pharmacokinetic model, most commonly the Tofts model or the extended Tofts model.[12][13][14]
-
The Tofts model assumes two compartments: the blood plasma and the extravascular extracellular space (EES).[13] It yields two key parameters:
-
Ktrans (Volume Transfer Constant): Reflects the leakage of the contrast agent from the blood plasma into the EES. It is influenced by both blood flow and vessel permeability.[15] Units: min-1.
-
ve (Extravascular Extracellular Space Volume Fraction): Represents the volume of the EES per unit volume of tissue.[15] It is a dimensionless parameter.
-
-
The extended Tofts model adds a third parameter:
-
vp (Plasma Volume Fraction): Represents the volume of blood plasma per unit volume of tissue. This is particularly relevant for highly vascularized tumors.[15]
-
-
-
Parametric Map Generation: Generate color-coded parametric maps of Ktrans, ve, and vp to visualize the spatial heterogeneity of these parameters within the tumor.
Limitations for Broader TME Characterization
While Gadobutrol is excellent for assessing vascular characteristics, it has limitations for imaging other aspects of the tumor microenvironment:
-
Tumor pH and Hypoxia: Gadobutrol is not designed to be sensitive to changes in pH or oxygenation. Imaging these specific features of the TME typically requires specialized contrast agents that are responsive to these conditions.
-
Extracellular Matrix: As an extracellular fluid space agent, Gadobutrol does not directly provide information about the composition or density of the extracellular matrix.
Visualizations
Caption: Preclinical DCE-MRI experimental workflow.
Caption: Tofts model of contrast agent kinetics.
References
- 1. Gadobutrol | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajnr.org [ajnr.org]
- 3. Dynamic Contrast-Enhanced MRI in the Evaluation of Soft Tissue Tumors and Tumor-Like Lesions: Technical Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of dynamic contrast-enhanced MRI in cancer diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of contrast agents in oncological imaging: magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical evaluation of gadobutrol: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dynamic Contrast Enhanced (DCE) MRI-Derived Renal Perfusion and Filtration: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. On the scope and interpretation of the Tofts models for DCE-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mriquestions.com [mriquestions.com]
- 14. firevoxel.org [firevoxel.org]
- 15. mriquestions.com [mriquestions.com]
Application Notes and Protocols for Longitudinal MRI Studies in Mice Using Gadobutrol Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longitudinal Magnetic Resonance Imaging (MRI) in preclinical mouse models is a powerful, non-invasive technique for monitoring disease progression and therapeutic response over time. The use of contrast agents is often essential for enhancing the visualization of anatomical structures and pathological processes. Gadobutrol monohydrate (commercially available as Gadovist® or Gadavist®) is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA).[1][2][3] Its high stability and high relaxivity, formulated at a 1.0 M concentration, result in a compact bolus and improved image enhancement, making it a valuable tool for preclinical imaging.[1]
These application notes provide detailed protocols for conducting longitudinal MRI studies in mice using this compound, with a focus on brain tumor models, and with additional information for cardiac and renal applications.
Data Presentation
Longitudinal Tumor Growth in a Murine Glioma Model
The following table summarizes representative data on tumor volume progression in an orthotopic GL261 glioma mouse model, imaged longitudinally. While the specific study this data is adapted from used various imaging techniques, it serves as a valuable illustration of the type of quantitative data that can be obtained through longitudinal MRI.[4]
| Days Post-Implantation | Mean Tumor Volume (mm³) | Standard Deviation (mm³) |
| 11 | 8.29 | 5.83 |
| 15 | 16.14 | 11.21 |
| 18 | 26.34 | 17.58 |
| 21 | 39.73 | 25.12 |
| 25 | 58.64 | 26.43 |
Cardiac Function Assessment in a Murine Model of Heart Failure
This table presents representative longitudinal data on cardiac function in a mouse model of heart failure with preserved ejection fraction (HFpEF), demonstrating the utility of MRI in assessing cardiac remodeling.[5]
| Age (weeks) | Ejection Fraction (%) - Control | Ejection Fraction (%) - HFpEF Model |
| 11 | 71 ± 3 | 74 ± 3 |
| 12 | 70 ± 4 | 75 ± 2 |
| 13 | 72 ± 2 | 73 ± 4 |
| 15 | 71 ± 3 | 74 ± 3 |
Renal Morphology Changes in a Murine Model of Unilateral Ureteral Obstruction (UUO)
The following table shows changes in renal cortical and outer medulla (OM) thickness in a mouse model of UUO, as measured by longitudinal MRI.[6]
| Time Point | Cortical Thickness (mm) - UUO Kidney | OM Thickness (mm) - UUO Kidney |
| Day 0 (~3 hrs post-UUO) | 1.2 ± 0.1 | 2.2 ± 0.1 |
| Day 1 | 1.1 ± 0.1 | 2.4 ± 0.2 |
| Day 3 | 1.0 ± 0.1 | 2.1 ± 0.2 |
| Day 6 | 0.9 ± 0.1 | 1.8 ± 0.2 |
Experimental Protocols
Murine Brain Tumor Model (GL261 Glioma)
This protocol is for establishing and performing longitudinal MRI on an orthotopic GL261 glioma model in C57BL/6 mice.[7][8]
1.1. Animal Model Preparation
-
Culture GL261 mouse glioma cells under standard conditions.
-
On the day of implantation, harvest and resuspend the cells in a sterile saline solution at a concentration of 1 x 10⁵ cells/µL.
-
Anesthetize C57BL/6 mice (female, 6-8 weeks old) using an appropriate anesthesia protocol (see Section 2).
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., right striatum).
-
Using a Hamilton syringe, slowly inject 1 µL of the cell suspension (1 x 10⁵ cells) into the brain parenchyma.
-
Withdraw the needle slowly, and suture the incision.
-
Administer post-operative analgesics and monitor the animal for recovery.
-
Allow tumors to establish for a period of 7-10 days before the first imaging session.
1.2. Anesthesia for Longitudinal Imaging For repeated MRI sessions, a well-tolerated and reversible anesthetic is crucial. Isoflurane (B1672236) is a common choice.[9][10]
-
Induce anesthesia with 3-4% isoflurane in a mixture of air and oxygen.
-
Transfer the mouse to a dedicated animal bed for the MRI scanner, equipped with a nose cone for anesthetic delivery.
-
Maintain anesthesia with 1.5-2.0% isoflurane.
-
Continuously monitor the animal's respiratory rate and body temperature throughout the imaging session. Maintain body temperature at 37°C using a heated water or air system.
1.3. This compound Administration
-
Prepare a sterile solution of this compound. Gadovist® is supplied at a concentration of 1.0 mmol/mL.
-
The recommended dose for preclinical imaging is typically 0.1 mmol/kg body weight.
-
Prior to contrast administration, secure a tail vein catheter.
-
Administer the calculated volume of Gadobutrol as an intravenous bolus injection.
-
Immediately flush the catheter with a small volume of sterile saline to ensure complete delivery of the contrast agent.
1.4. MRI Acquisition Protocol (7T Scanner) The following is a representative protocol for T1-weighted and T2-weighted imaging of a mouse brain with a glioma.
1.4.1. T2-Weighted Imaging (for tumor localization and volume assessment)
-
Sequence: 2D or 3D Fast Spin Echo (FSE) or TurboRARE
-
Repetition Time (TR): 2500-4000 ms
-
Echo Time (TE): 30-60 ms
-
Flip Angle: 90°/180°
-
Matrix Size: 256 x 256
-
Field of View (FOV): 20 x 20 mm
-
Slice Thickness: 0.5 - 1.0 mm
-
Averages: 2-4
1.4.2. T1-Weighted Imaging (pre- and post-contrast)
-
Sequence: 2D or 3D Spin Echo (SE) or Gradient Echo (GRE)
-
Repetition Time (TR): 400-800 ms
-
Echo Time (TE): 10-20 ms
-
Flip Angle: 90° (SE) or 20-30° (GRE)
-
Matrix Size: 256 x 256
-
Field of View (FOV): 20 x 20 mm
-
Slice Thickness: 0.5 - 1.0 mm
-
Averages: 2-4
1.5. Longitudinal Imaging Schedule
-
Perform baseline MRI scans (T2w and pre-contrast T1w) 7-10 days post-implantation.
-
Administer Gadobutrol and acquire post-contrast T1w images.
-
Repeat the imaging sessions weekly or at desired intervals to monitor tumor growth and changes in contrast enhancement.
1.6. Data Analysis
-
Co-register longitudinal scans to a common reference frame.
-
Segment the tumor volume from the T2-weighted images on a slice-by-slice basis.
-
Calculate the total tumor volume for each time point.
-
Analyze the signal intensity changes in the tumor and surrounding brain tissue on the pre- and post-contrast T1-weighted images to assess blood-brain barrier integrity and tumor vascularity.
Murine Cardiac MRI
This protocol provides a general framework for assessing cardiac function in mice using MRI.
2.1. Animal Preparation and Anesthesia
-
Anesthetize the mouse with isoflurane as described in Section 2.2.
-
Place ECG electrodes on the paws for cardiac gating.
-
Monitor respiration using a pneumatic pillow.
-
Maintain body temperature at 37°C.
2.2. This compound Administration
-
Administer 0.1 mmol/kg of this compound via a tail vein catheter for late gadolinium enhancement (LGE) imaging to assess myocardial viability.
2.3. MRI Acquisition Protocol
-
Cine Imaging (for function and volumes): Use a retrospectively or prospectively gated Fast Gradient Echo (FIESTA, TrueFISP) sequence to acquire a stack of short-axis slices covering the entire left ventricle, as well as long-axis views.
-
Late Gadolinium Enhancement (LGE): Acquire T1-weighted images 10-15 minutes after Gadobutrol injection using an inversion-recovery prepared gradient echo sequence to visualize areas of myocardial scarring or fibrosis.
2.4. Data Analysis
-
Segment the endocardial and epicardial borders of the left ventricle at end-diastole and end-systole on the short-axis cine images to calculate end-diastolic volume (EDV), end-systolic volume (ESV), stroke volume (SV), and ejection fraction (EF).
-
Analyze LGE images to quantify the extent of myocardial infarction or fibrosis.
Murine Renal MRI
This protocol outlines a general approach for longitudinal assessment of renal morphology and fibrosis in mouse models of kidney disease.
3.1. Animal Preparation and Anesthesia
-
Follow the general anesthesia and monitoring procedures described in Section 2.2.
3.2. This compound Administration
-
A dose of 0.1 mmol/kg of this compound can be administered via a tail vein catheter to assess renal perfusion and filtration.
3.3. MRI Acquisition Protocol
-
T2-Weighted Imaging: Use a high-resolution FSE sequence to visualize renal anatomy, including the cortex, medulla, and pelvis.
-
T1-Weighted Imaging (pre- and post-contrast): Acquire T1-weighted images before and at multiple time points after Gadobutrol administration to assess renal perfusion and contrast agent clearance.
-
Diffusion-Weighted Imaging (DWI): Can be used to assess tissue microstructure and fibrosis.
3.4. Data Analysis
-
Measure cortical and medullary thickness on T2-weighted images.
-
Analyze the dynamic changes in signal intensity on T1-weighted images to generate time-intensity curves for different renal compartments.
-
Calculate the Apparent Diffusion Coefficient (ADC) from DWI to quantify changes in water diffusion, which can be indicative of fibrosis.
Visualizations
References
- 1. Ultra-High-Field MRI in the Diagnosis and Management of Gliomas: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gadobutrol in Renally Impaired Patients: Results of the GRIP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mathematical Analysis of Glioma Growth in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longitudinal CMR assessment of cardiac global longitudinal strain and hemodynamic forces in a mouse model of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of 7T MRS to High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immune System-Related Changes in Preclinical GL261 Glioblastoma under TMZ Treatment: Explaining MRSI-Based Nosological Imaging Findings with RT-PCR Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of extracellular contrast agent (Gadobutrol) on the precision and reproducibility of cardiovascular magnetic resonance feature tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delineation of Grade II and III Gliomas Investigated by 7T MRI: An Inter-Observer Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Resolution Magnetic Resonance Angiography with Gadobutrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Gadobutrol (marketed as Gadavist® in the United States and Gadovist® elsewhere) in high-resolution magnetic resonance angiography (MRA). Gadobutrol is a second-generation, macrocyclic, gadolinium-based contrast agent (GBCA) with a high concentration (1.0 mmol/mL) that offers advantages in achieving a compact bolus and high relaxivity, leading to improved image enhancement in MRA.[1]
Mechanism of Action
Gadobutrol is a paramagnetic contrast agent that, when introduced into a magnetic field, shortens the T1 (spin-lattice) and T2 (spin-spin) relaxation times of surrounding water protons.[2] This effect is more pronounced on T1 relaxation at clinically used doses. The shortening of T1 relaxation time increases the signal intensity of tissues where Gadobutrol accumulates, leading to enhanced contrast in T1-weighted magnetic resonance images. Its hydrophilic nature restricts its distribution to the intravascular and extracellular spaces, making it an excellent agent for visualizing vascular structures.[3]
Physicochemical Properties
Gadobutrol's unique formulation at twice the concentration of many other GBCAs allows for a smaller injection volume to deliver the same dose of gadolinium. This results in a tighter contrast bolus, which can be advantageous for dynamic MRA techniques and can lead to improved vessel delineation.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of Gadobutrol in high-resolution MRA, compiled from various studies.
Table 1: Gadobutrol Dosage and Administration for MRA
| Parameter | Value | Notes |
| Recommended Dose | 0.1 mmol/kg body weight | Equivalent to 0.1 mL/kg of the 1.0 M solution.[4][5] |
| Maximum Approved Dose | Up to 0.3 mmol/kg body weight for specific indications in adults. | Higher doses may increase the risk of adverse events.[4] |
| Injection Rate (Supra-aortic MRA) | 1.5 - 2.0 mL/s | Followed by a saline flush.[2] |
| Injection Rate (Renal MRA) | ~1.5 mL/s | Followed by a saline flush. |
| Injection Rate (Peripheral MRA) | ~1.5 mL/s | Followed by a saline flush.[6] |
| Saline Flush | 20 - 30 mL | Administered at the same injection rate as the contrast agent.[7] |
Table 2: Comparative Imaging Performance of Gadobutrol in MRA
| Comparison | Anatomy | Key Findings |
| Gadobutrol vs. Gadoterate (B1198928) Meglumine (B1676163) (at equimolar dose) | Supra-aortic Arteries | Gadobutrol showed significantly higher Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR) in static MRA.[2] |
| Gadobutrol-enhanced MRA vs. Time-of-Flight (ToF) MRA | Renal Arteries | Gadobutrol-enhanced MRA demonstrated superior visualization and more accurate vessel measurements.[8][9] |
| Low-Dose Gadobutrol TR-MRA vs. Standard-Dose CE-MRA | Supra-aortic Arteries | Low-dose (2-3 mL) time-resolved MRA with Gadobutrol was found to be a feasible alternative to standard-dose contrast-enhanced MRA.[7][10] |
| Gadobutrol vs. Gadoterate Meglumine (at equimolar dose) | Peripheral Arteries | No statistically significant differences were found in diagnostic performance, SNR, or CNR between the two agents.[11][12] |
Experimental Protocols
The following are detailed protocols for high-resolution MRA of different vascular territories using Gadobutrol. These protocols are synthesized from published research and should be adapted based on the specific MRI system, patient characteristics, and institutional guidelines.
Protocol 1: High-Resolution Contrast-Enhanced MRA (CE-MRA) of the Supra-Aortic Arteries
This protocol is designed for the detailed anatomical assessment of the carotid, vertebral, and intracranial arteries.
1. Patient Preparation:
-
Obtain informed consent.
-
Screen for contraindications to MRI and GBCAs, including a history of allergic reactions and assessment of renal function (eGFR).
-
Establish intravenous access with an 18-20 gauge catheter, preferably in an antecubital vein.
2. Imaging Parameters (3T MRI System):
-
Sequence: 3D T1-weighted spoiled gradient-echo (e.g., TRICKS, LAVA, VIBE)
-
Repetition Time (TR): 4.5 ms[7]
-
Echo Time (TE): 1.5 ms[7]
-
Flip Angle: 30°[7]
-
Field of View (FOV): 300 mm[7]
-
Matrix: 448 x 256[7]
-
Slice Thickness: 1.2 mm (interpolated to 0.6 mm)[7]
-
Bandwidth: 83.33 kHz[7]
3. Contrast Administration and Imaging Acquisition:
-
Contrast Agent: Gadobutrol (1.0 M)
-
Dose: 0.1 mmol/kg body weight
-
Injection Rate: 2.0 mL/s using a power injector.[2]
-
Saline Flush: 20 mL of 0.9% NaCl at 2.0 mL/s.[7]
-
Timing: Utilize a bolus tracking technique with the region of interest (ROI) placed in the aortic arch. The MRA sequence is initiated upon detection of the contrast bolus in the ROI.
4. Post-processing:
-
Generate Maximum Intensity Projection (MIP) and Multiplanar Reformation (MPR) images for visualization and analysis of the supra-aortic vasculature.
Workflow for Supra-Aortic CE-MRA with Gadobutrol.
Protocol 2: High-Resolution Time-Resolved MRA (TR-MRA) of the Supra-Aortic Arteries
This protocol is valuable for assessing the dynamic flow characteristics in the supra-aortic arteries and can be performed with a lower dose of Gadobutrol.
1. Patient Preparation:
-
Same as for CE-MRA.
2. Imaging Parameters (3T MRI System):
-
Sequence: Time-resolved imaging with stochastic trajectories (e.g., TWIST, TRICKS)
-
Repetition Time (TR): 3.1 ms[7]
-
Echo Time (TE): 1.1 ms[7]
-
Flip Angle: 20°[7]
-
Field of View (FOV): 320 mm[7]
-
Matrix: 320 x 192[7]
-
Slice Thickness: 2.8 mm (interpolated to 0.7 mm)[7]
-
Temporal Resolution: ~2.5 seconds per phase[7]
3. Contrast Administration and Imaging Acquisition:
-
Contrast Agent: Gadobutrol (1.0 M)
-
Dose: A constant dose of 2-3 mL is often sufficient.[7]
-
Injection Rate: 3.0 mL/s using a power injector.[7]
-
Saline Flush: 20 mL of 0.9% NaCl at 3.0 mL/s.[7]
-
Timing: The TR-MRA sequence is initiated a fixed time (e.g., 12 seconds) after the start of the contrast injection.[7]
4. Post-processing:
-
Review of the dynamic image series to assess arterial filling phases and identify any abnormalities in blood flow.
-
MIP images can be generated from the arterial phase with the best vessel enhancement.
Workflow for Supra-Aortic TR-MRA with Gadobutrol.
Protocol 3: High-Resolution MRA of the Renal Arteries
This protocol is optimized for the evaluation of renal artery stenosis and other abnormalities.
1. Patient Preparation:
-
Same as for CE-MRA.
-
Patients should be well-hydrated.
2. Imaging Parameters (1.5T or 3T MRI System):
-
Sequence: 3D T1-weighted spoiled gradient-echo
-
Imaging Plane: Coronal
-
Breath-holding: The acquisition is typically performed during a single breath-hold to minimize respiratory motion artifacts.
-
Specific sequence parameters (TR, TE, flip angle, etc.) should be optimized for the scanner being used to achieve high spatial resolution.
3. Contrast Administration and Imaging Acquisition:
-
Contrast Agent: Gadobutrol (1.0 M)
-
Dose: 0.1 mmol/kg body weight
-
Injection Rate: ~1.5 mL/s using a power injector.[13]
-
Saline Flush: 30 mL of 0.9% NaCl at 1.5 mL/s.[13]
-
Timing: A bolus tracking technique is recommended, with the ROI placed in the abdominal aorta superior to the renal arteries.
4. Post-processing:
-
Generation of MIP and curved planar reformation (CPR) images to visualize the entire course of the renal arteries.
Logical Relationship of Gadobutrol's Action in MRA
The following diagram illustrates the logical steps from the administration of Gadobutrol to the generation of a high-resolution MRA image.
Mechanism of Contrast Enhancement with Gadobutrol in MRA.
Concluding Remarks
Gadobutrol is a valuable contrast agent for high-resolution MRA, offering excellent image quality and a favorable safety profile. The provided protocols serve as a starting point for researchers and clinicians to develop and optimize their MRA imaging strategies. Adherence to proper patient screening, accurate dose calculation, and optimized imaging parameters are crucial for obtaining high-quality diagnostic images.
References
- 1. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic and static magnetic resonance angiography of the supra-aortic vessels at 3.0 T: intraindividual comparison of gadobutrol, gadobenate dimeglumine, and gadoterate meglumine at equimolar dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. beilupharma.com [beilupharma.com]
- 5. genericcontrastagents.com [genericcontrastagents.com]
- 6. scmr.org [scmr.org]
- 7. Appropriate Minimal Dose of Gadobutrol for 3D Time-Resolved MRA of the Supra-Aortic Arteries: Comparison with Conventional Single-Phase High-Resolution 3D Contrast-Enhanced MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Efficacy and safety of gadobutrol-enhanced MRA of the renal arteries: Results from GRAMS (Gadobutrol-enhanced renal artery MRA study), a prospective, intraindividual multicenter phase 3 blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajnr.org [ajnr.org]
- 11. MR Angiography at 3 T of Peripheral Arterial Disease: A Randomized Prospective Comparison of Gadoterate Meglumine and Gadobutrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajronline.org [ajronline.org]
- 13. reference.medscape.com [reference.medscape.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gadobutrol Monohydrate for DCE-MRI
Welcome to the technical support center for the use of Gadobutrol (B1674391) monohydrate in Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol optimization, troubleshoot common issues, and answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during DCE-MRI experiments using Gadobutrol monohydrate.
| Issue | Potential Cause | Recommended Solution |
| Poor Contrast Enhancement | - Incorrect dose of Gadobutrol- Suboptimal imaging time post-injection- Inadequate injection rate | - Ensure a dose of 0.1 mmol/kg body weight is used.[1][2]- For brain tumors, optimal enhancement is typically 5-7 minutes post-injection.[3][4]- Administer as an intravenous bolus at a flow rate of approximately 2 mL/second.[1][2] |
| Motion Artifacts | - Patient movement during image acquisition- Respiratory motion, particularly in abdominal imaging | - Immobilize the patient as much as possible.- Use motion correction techniques during image processing.- For liver DCE-MRI, both Gadobutrol and gadoxetate disodium (B8443419) show comparable and acceptable rates of severe respiratory motion artifacts.[5] |
| Inconsistent Pharmacokinetic Parameters | - Variability in injection protocol- Incorrect arterial input function (AIF) measurement- Use of different contrast agents across a study | - Standardize the injection rate and saline flush volume.- Carefully select the region of interest (ROI) for AIF measurement in a large artery.- Be aware that different contrast agents like Gadobutrol and Gadoterate (B1198928) meglumine (B1676163) have different kinetic characteristics.[6][7][8][9] |
| Adverse Reactions in Subjects | - Allergic reaction to Gadobutrol- Pre-existing conditions | - Monitor subjects for signs of hypersensitivity reactions during and after administration.[1]- Screen patients for renal impairment before administration to avoid the risk of nephrogenic systemic fibrosis (NSF).[2][10][11]- Common side effects are generally mild and transient, including headache, nausea, and dizziness.[10][12][13][14] |
Frequently Asked Questions (FAQs)
1. What is the standard recommended dose of Gadobutrol for DCE-MRI?
The usual recommended dose for adults and children is 0.1 mL/kg body weight, which is equivalent to 0.1 mmol/kg body weight, administered as an intravenous bolus injection.[1][2][15]
2. What is the optimal injection rate for Gadobutrol in DCE-MRI studies?
For most applications, including imaging of the central nervous system, an injection rate of approximately 2 mL/second is recommended.[1][2] For magnetic resonance angiography, a rate of 1.5 mL/second may be used.[2]
3. When is the best time to acquire images after Gadobutrol injection for brain tumor assessment?
For the evaluation of brain metastases and primary brain tumors, maximum contrast enhancement and lesion conspicuity are typically achieved between 5 and 7 minutes after a single injection of Gadobutrol.[3][4] Acquiring images at the 5-minute mark is often considered optimal for brain tumor detection.[3][4]
4. Can Gadobutrol be used in patients with renal impairment?
Caution is advised when administering Gadobutrol to patients with severe renal impairment due to the risk of nephrogenic systemic fibrosis (NSF).[2][10][11] It is crucial to screen patients for kidney disease before administration.[2] No dosage adjustment is generally recommended for patients with renal impairment, but the decision to use a gadolinium-based contrast agent should be made after careful consideration of the diagnostic need.[2]
5. What are the key pharmacokinetic properties of Gadobutrol?
Gadobutrol is rapidly distributed in the extracellular space after intravenous administration.[15][16][17] It has a mean terminal half-life of about 1.81 hours and is excreted unchanged via the kidneys.[15]
6. How does Gadobutrol compare to other gadolinium-based contrast agents?
Gadobutrol is a macrocyclic, non-ionic agent.[10][17] Studies comparing it to other agents like gadoterate meglumine have shown differences in enhancement kinetics. For instance, in ultrafast breast DCE-MRI, Gadobutrol demonstrated stronger early enhancement kinetics, while gadoterate meglumine provided improved tumor-to-background parenchymal enhancement contrast.[6][7][8][9]
Experimental Protocols
Standard Protocol for DCE-MRI of Brain Tumors
-
Patient Preparation:
-
Pre-Contrast Imaging:
-
Acquire pre-contrast T1-weighted images of the brain.
-
-
Gadobutrol Injection:
-
Dynamic Contrast-Enhanced Imaging:
-
Begin dynamic T1-weighted image acquisition immediately following the start of the injection.
-
Continue acquiring images for at least 7 minutes to capture the full enhancement curve.[3]
-
-
Post-Contrast Imaging:
Data Analysis Workflow for Pharmacokinetic Modeling
Caption: Workflow for pharmacokinetic analysis of DCE-MRI data.
Quantitative Data Summary
Gadobutrol Injection Parameters for Different Applications
| Application | Recommended Dose | Injection Rate | Saline Flush | Reference |
| Central Nervous System (CNS) | 0.1 mL/kg (0.1 mmol/kg) | ~2 mL/second | Yes | [1][2] |
| Breast MRI | 0.1 mL/kg (0.1 mmol/kg) | ~2 mL/second | Yes | [2] |
| Magnetic Resonance Angiography (MRA) | 0.1 mL/kg (0.1 mmol/kg) | ~1.5 mL/second | 30 mL | [2] |
| Cardiac MRI (Perfusion) | Two 0.05 mL/kg injections | ~4 mL/second | 20 mL after each | [2] |
Pharmacokinetic Parameters: Gadobutrol vs. Gd-DTPA in Breast Cancer
| Parameter | Gadobutrol | Gd-DTPA | P-value | Reference |
| Relative Signal Intensity (Enhancement) | Higher | Lower | - | [19] |
| Washout | Lower (46%) | Higher (58.29%) | 0.0323 | [19] |
| Ktrans | Higher | Lower | 0.001 | [19] |
| Kep | Higher | Lower | 0.001 | [19] |
Visualizations
Troubleshooting Logic for Poor Image Contrast
Caption: A logical guide to troubleshooting poor image contrast.
Experimental Workflow for a Comparative DCE-MRI Study
Caption: Workflow for a comparative DCE-MRI contrast agent study.
References
- 1. drugs.com [drugs.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Respiratory motion artefacts in dynamic liver MRI: a comparison using gadoxetate disodium and gadobutrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrafast breast DCE-MRI: comparative analysis of semi-quantitative and pharmacokinetic parameters with gadoterate meglumine versus gadobutrol in malignant lesions and background parenchymal enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrafast breast DCE-MRI: comparative analysis of semi-quantitative and pharmacokinetic parameters with gadoterate meglumine versus gadobutrol in malignant lesions and background parenchymal enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ultrafast breast DCE-MRI: comparative analysis of semi-quantitative and pharmacokinetic parameters with gadoterate meglumine versus gadobutrol in malignant lesions and background parenchymal enhancement - Chumsaengsri - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 10. nbinno.com [nbinno.com]
- 11. Gadavist (gadobutrol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Gadobutrol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. What are the side effects of Gadobutrol? [synapse.patsnap.com]
- 14. Gadobutrol (Gadavist): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
- 17. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rcr.ac.uk [rcr.ac.uk]
- 19. Dynamic magnetic resonance imaging of the breast: Comparison of gadobutrol vs. Gd-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing motion artifacts in Gadobutrol-enhanced animal MRI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce motion artifacts in Gadobutrol-enhanced animal magnetic resonance imaging (MRI) experiments.
Troubleshooting Guides
This section addresses common issues encountered during Gadobutrol-enhanced animal MRI and provides step-by-step solutions.
Issue 1: Significant ghosting or blurring artifacts are present in the images, obscuring anatomical details.
-
Question: My Gadobutrol-enhanced T1-weighted images are blurry and have ghosting artifacts. What is the likely cause and how can I fix it?
-
Answer: The most common cause of ghosting and blurring in animal MRI is physiological motion, primarily from respiration and cardiac activity.[1][2][3] These movements cause mismapping of signals during image acquisition.[2] Here’s a troubleshooting workflow:
-
Assess Anesthesia and Physiological Stability: Anesthesia is crucial for immobilizing the animal.[4][5][6] Ensure the anesthetic depth is adequate to suppress voluntary movement but not so deep as to cause physiological instability. Monitor vital signs continuously.[7]
-
Implement Physiological Monitoring and Gating:
-
Respiratory Gating: Use a respiratory sensor (e.g., a pneumatic belt or bellows) to monitor the breathing cycle.[8][9] The MRI acquisition can then be "gated" to only collect data during the relatively still end-expiratory phase.
-
Cardiac Gating: For cardiac imaging, use an electrocardiogram (ECG) to trigger data acquisition at the same point in the cardiac cycle, minimizing artifacts from heart motion.[8]
-
-
Optimize Animal Positioning and Restraint:
-
Consider Prospective Motion Correction: If available on your scanner, utilize prospective motion correction techniques. These methods use navigators or external tracking systems to detect motion in real-time and adjust the imaging parameters accordingly.[11][12][13][14]
-
Employ Retrospective Motion Correction: After the scan, retrospective correction algorithms can be applied to the acquired data to reduce motion artifacts.[11][12][15]
-
Issue 2: Inconsistent contrast enhancement after Gadobutrol administration.
-
Question: I am not seeing consistent or expected levels of enhancement in my region of interest after injecting Gadobutrol. What could be the problem?
-
Answer: Inconsistent enhancement can be due to several factors related to the contrast agent injection protocol and the animal's physiological state.
-
Verify Catheter Patency and Placement: Ensure the intravenous catheter is correctly placed and patent. A misplaced or blocked catheter can lead to improper delivery of the contrast agent. Flush the catheter with saline after Gadobutrol injection to ensure the full dose is administered.[16][17]
-
Standardize Injection Protocol: The rate and timing of the Gadobutrol injection are critical for consistent enhancement. For dynamic contrast-enhanced (DCE) MRI, a rapid bolus injection is often required.[17] Refer to established protocols for your specific application.
-
Monitor Cardiovascular Function: The animal's heart rate and blood pressure can affect the distribution of the contrast agent.[7] Anesthesia can alter these parameters, so ensure the animal is physiologically stable throughout the experiment.
-
Consider Gadobutrol Dosage: The standard dose for many applications is 0.1 mmol/kg.[16][18] However, depending on the research question and the specific tissue being imaged, this may need to be adjusted. Higher doses (up to 0.3 mmol/kg) may be necessary for detecting smaller lesions or when using lower field strength scanners.[18][19]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended anesthesia protocol for reducing motion artifacts in rodent MRI?
A1: While there is no single universal protocol, a common and effective approach for rodent MRI is the use of isoflurane (B1672236) anesthesia.[5][16] It allows for rapid induction and recovery, and the depth of anesthesia can be easily controlled. A combination of injectable anesthetics like ketamine and medetomidine (B1201911) can also be used.[16] It is crucial to maintain a stable physiological state by monitoring body temperature, heart rate, blood pressure, and respiration.[7] For certain studies, particularly resting-state fMRI, the use of a muscle relaxant in ventilated animals has been shown to significantly reduce respiration-induced artifacts.[1][20]
Q2: How can I minimize respiratory motion artifacts specifically?
A2: Respiratory motion is a major source of artifacts.[1][3] Here are several techniques to minimize its impact:
-
Respiratory Gating: This is a widely used technique where data is acquired only during specific phases of the respiratory cycle.[8][9]
-
Ventilation: For more precise control, especially in rodents, mechanical ventilation can be used to maintain a constant respiratory rate and volume.[1][20]
-
Navigator Echoes: These are short, additional MRI acquisitions that can track the position of the diaphragm or other moving structures. This information can be used for either prospective or retrospective motion correction.[9][12]
-
Fast Imaging Sequences: Using ultrafast imaging sequences can "freeze" motion, acquiring the data before significant movement occurs.[9]
Q3: What are the differences between prospective and retrospective motion correction?
A3:
-
Prospective Motion Correction (PMC): This technique tracks the animal's motion during the scan and updates the imaging sequence in real-time to compensate.[11][13] This prevents the data from being corrupted by motion in the first place.[12]
-
Retrospective Motion Correction: This is a post-processing technique applied to the images after they have been acquired.[11][12] Algorithms are used to detect and correct for motion artifacts in the corrupted data. While it can be effective, it cannot recover data that has been severely degraded.[12]
Q4: What is the standard dosage and administration of Gadobutrol for animal MRI?
A4: The standard intravenous dose of Gadobutrol is typically 0.1 mmol/kg of body weight.[16][17][18] It is administered as a bolus injection, often followed by a saline flush to ensure the entire dose reaches circulation.[16][17] The injection rate can vary depending on the application, for example, 2 mL/second for CNS imaging or up to 4 mL/second for cardiac perfusion studies.[17]
Quantitative Data Summary
Table 1: Anesthetic Protocols for Rodent MRI
| Anesthetic Agent(s) | Species | Dosage | Route | Notes |
|---|---|---|---|---|
| Isoflurane | Rat, Mouse | 1.5-2.5% for maintenance | Inhalation | Allows for easy control of anesthetic depth.[5][21] |
| Ketamine / Medetomidine | Rat | 40 mg/kg Ketamine, 0.25 mg/kg Medetomidine | Intraperitoneal | Provides stable anesthesia for imaging.[16] |
| Propofol | Dog | 2-5 mg/kg to effect | Intravenous | Used for induction before maintenance with inhalant.[5] |
| Butorphanol / Dexmedetomidine / Ketamine | Dog | 0.2 mg/kg Butorphanol, 2 mcg/kg Dexmedetomidine, 0.5 mg/kg Ketamine | Intravenous | Considered optimal for agitated or aggressive patients.[5] |
Table 2: Gadobutrol Administration Parameters
| Application | Recommended Dose | Injection Rate |
|---|---|---|
| Central Nervous System (CNS) Imaging | 0.1 mmol/kg | ~2 mL/second |
| Cardiac Perfusion (Stress/Rest) | 0.05 mmol/kg (two separate injections) | ~4 mL/second |
| Magnetic Resonance Angiography (MRA) | 0.1 mmol/kg | ~1.5 mL/second |
Data synthesized from Medscape[17]
Experimental Protocols
Protocol 1: Gadobutrol-Enhanced Brain MRI in a Rat Model
-
Animal Preparation:
-
Physiological Monitoring:
-
Continuously monitor heart rate, respiratory rate, and body temperature.[7] Maintain body temperature at 37°C using a warming blanket.
-
Use a respiratory sensor for gating if significant motion artifacts are observed in initial scans.
-
-
MRI Acquisition:
-
Acquire pre-contrast T1-weighted images.
-
Administer Gadobutrol (0.1 mmol/kg) as an intravenous bolus via the tail vein catheter.[16]
-
Immediately follow the injection with a 0.2 mL saline flush.[16]
-
Begin acquiring post-contrast T1-weighted images at specified time points (e.g., immediately after injection and at 1, 5, and 10 minutes post-injection).
-
-
Image Analysis:
-
Analyze the signal enhancement in the region of interest on the post-contrast images compared to the pre-contrast images.
-
Visualizations
Caption: Workflow for Gadobutrol-Enhanced Animal MRI.
Caption: Troubleshooting logical flow for motion artifacts.
References
- 1. Frontiers | Identifying Respiration-Related Aliasing Artifacts in the Rodent Resting-State fMRI [frontiersin.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Effect of respiration-induced motion on a three-dimensional magnetic resonance imaging-based adaptive radiotherapy workflow in a 1.5T magnetic resonance linear accelerator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnetic Resonance Imaging in Animals - Clinical Pathology and Procedures - Merck Veterinary Manual [merckvetmanual.com]
- 5. usamv.ro [usamv.ro]
- 6. Guide to Small Animal MRI: Everything You Need to Know - Hallmarq Veterinary Imaging [hallmarq.net]
- 7. researchgate.net [researchgate.net]
- 8. MOTION CORRECTION OPTIONS IN PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mriquestions.com [mriquestions.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Motion correction in MRI of the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mriquestions.com [mriquestions.com]
- 13. uwo.scholaris.ca [uwo.scholaris.ca]
- 14. Motion Correction Methods for Magnetic Resonance Spectroscopy: Experts’ Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ajronline.org [ajronline.org]
- 17. reference.medscape.com [reference.medscape.com]
- 18. bsavalibrary.com [bsavalibrary.com]
- 19. Pre-clinical evaluation of gadobutrol: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identifying Respiration-Related Aliasing Artifacts in the Rodent Resting-State fMRI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systematic Review: Anesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)—Part B: Effects of Anesthetic Agents, Doses and Timing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gadobutrol Monohydrate for Enhanced SNR
Welcome to the technical support center for Gadobutrol Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on utilizing this compound to improve the signal-to-noise ratio (SNR) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve signal-to-noise ratio?
A1: this compound is a highly stable, non-ionic, macrocyclic gadolinium-based contrast agent.[1][2] Its primary component, the gadolinium ion (Gd3+), is highly paramagnetic, meaning it possesses strong magnetic properties in the presence of an external magnetic field.[3] In magnetic resonance-based applications, Gadobutrol works by shortening the longitudinal relaxation time (T1) of nearby water protons.[1][3] This accelerated relaxation leads to a stronger signal intensity on T1-weighted measurements, which significantly enhances the signal relative to background noise, thereby improving the overall SNR.[4][5]
Q2: What is the primary mechanism of action?
A2: The contrast-enhancing effect is due to the neutral complex of gadolinium and a macrocyclic chelating agent.[1][6] The gadolinium ion has seven unpaired electrons, making it highly paramagnetic.[3] This property creates a fluctuating local magnetic field that enhances the relaxation rate of adjacent water protons. Specifically, it shortens the T1 relaxation time, causing tissues where the agent has accumulated to appear brighter in T1-weighted magnetic resonance imaging (MRI).[3] Gadobutrol has one of the highest T1 relaxivity values among macrocyclic agents, making it particularly effective at enhancing signal intensity.[7][8][9]
Q3: What are the key physicochemical properties of this compound?
A3: this compound is a white to off-white crystalline solid that is highly soluble in water and stable at room temperature.[6] Its macrocyclic structure provides high stability, minimizing the release of potentially toxic free gadolinium ions.[2] Key quantitative properties are summarized in the table below.
Q4: In which applications or experimental systems can I use this compound?
A4: While primarily designed for in vivo magnetic resonance applications, the fundamental properties of this compound make it a versatile tool for various research contexts where modulating proton relaxation is beneficial. It is particularly effective for enhancing the visualization of abnormal vascularity or areas where biological barriers are compromised.[10] Its use is established in neurological, cardiovascular, and oncological research to better delineate lesions and assess tissue perfusion.[11][12]
Q5: What is the recommended starting concentration for my experiments?
A5: The standard recommended dose for in vivo studies is 0.1 mmol per kilogram of body weight (0.1 mmol/kg).[10][13][14] This is equivalent to 0.1 mL/kg of the 1.0 M solution. For in vitro or phantom experiments, concentrations should be optimized based on the specific detection method and desired level of signal enhancement. Refer to the data tables for typical concentration ranges used in published studies.
Data Presentation
Table 1: Physicochemical and Relaxivity Properties of Gadobutrol
| Property | Value | Source |
| Molar Mass | 604.72 g/mol | [1] |
| Molecular Formula | C₁₈H₃₁GdN₄O₉ | [1] |
| Solubility | High in water | [6][15] |
| Structure | Non-ionic, Macrocyclic | [2] |
| T1 Relaxivity (r1) in Human Plasma at 37°C | ||
| at 1.5 T | 4.78 ± 0.12 L/(mmol·s) | [7][8] |
| at 3.0 T | 4.97 ± 0.59 L/(mmol·s) | [7][8] |
| at 7.0 T | 3.83 ± 0.24 L/(mmol·s) | [7][8] |
| T1 Relaxivity (r1) in Human Blood at 37°C | ||
| at 3.0 T | 3.47 ± 0.16 L/(mmol·s) | [7][8] |
Relaxivity is a measure of a contrast agent's ability to increase the relaxation rate of protons, directly impacting signal enhancement.[4]
Mandatory Visualizations
Mechanism of SNR Enhancement
The following diagram illustrates the core mechanism by which this compound enhances signal intensity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Suboptimal or No SNR Improvement | Incorrect Concentration: The concentration of this compound may be too low for the sensitivity of the detection system. | Gradually increase the concentration in pilot experiments to determine the optimal level for your specific assay. The standard in vivo dose is 0.1 mmol/kg.[14][16] |
| Suboptimal Acquisition Parameters: For MR-based methods, T1-weighted sequences must be used. Other parameters (e.g., repetition time, echo time) may not be optimized for contrast enhancement. | Ensure you are using a T1-weighted sequence. Consult imaging protocol literature to optimize acquisition parameters for post-contrast imaging.[14] | |
| Reagent Degradation: Improper storage or handling may have compromised the agent's integrity. | Store this compound according to the manufacturer's instructions. Prepare solutions fresh before use. Visually inspect the solution for particulate matter or discoloration before administration.[17] | |
| High Background Signal or Artifacts | Excessive Concentration: Using a concentration that is too high can lead to signal saturation or susceptibility artifacts in some imaging sequences. | Reduce the concentration of this compound. Perform a dose-response curve to find the optimal balance between signal enhancement and background. |
| Uneven Distribution: In in vitro or tissue samples, the agent may not have distributed evenly, causing localized areas of extreme signal. | Ensure thorough mixing when preparing solutions. For tissue experiments, allow adequate time for diffusion and distribution of the agent throughout the sample. | |
| Unexpected Biological Effects (in vivo) | Pre-existing Conditions: Patients with severe renal impairment have a higher risk of adverse effects.[1][14] | Screen subjects for renal function before administration. Use of gadolinium-based contrast agents should be avoided in patients with impaired drug elimination unless essential.[10] |
| Allergic or Hypersensitivity Reaction: Though rare, hypersensitivity reactions can occur.[18] | Observe subjects for at least 30 minutes post-administration.[14] Patients with a history of allergies or prior reactions to contrast agents are at an increased risk.[1] |
Experimental Protocol: Phantom Preparation for SNR Measurement
This protocol describes the preparation of a standardized phantom to quantify the effect of this compound on SNR in a controlled MRI environment.
Objective: To measure the change in T1 relaxation time and SNR at varying concentrations of this compound.
Materials:
-
This compound (1.0 M solution)
-
Deionized water
-
0.9% Saline solution
-
MRI-compatible tubes or vials (e.g., 50 mL polypropylene (B1209903) tubes)
-
Phantom holder/container
-
Access to an MRI scanner
Methodology:
-
Solution Preparation:
-
Prepare a series of dilutions of this compound in 0.9% saline. A typical concentration range for phantom studies is 0.25, 0.5, 1.0, and 2.0 mmol/L.
-
Include a control tube containing only the 0.9% saline solution.
-
Ensure precise dilutions, as relaxivity measurements are concentration-dependent.
-
-
Phantom Assembly:
-
Fill each MRI-compatible tube with one of the prepared solutions. Ensure no air bubbles are trapped.
-
Arrange the tubes in a phantom holder. This ensures they remain stationary and in a known geometric configuration within the scanner.
-
Place the holder inside a larger container filled with water or saline to minimize magnetic susceptibility artifacts at the tube edges.[19]
-
-
MRI Acquisition:
-
Position the phantom in the center of the MRI scanner's magnetic field.
-
Perform a T1-mapping sequence (e.g., Inversion Recovery Spin Echo) to accurately measure the T1 relaxation time of each solution.[8]
-
Acquire a standard T1-weighted image of the phantom.
-
-
Data Analysis:
-
For each tube, draw a Region of Interest (ROI) in the center of the solution, avoiding the edges.
-
Measure the mean signal intensity within the ROI.
-
Measure the standard deviation of the signal in a background ROI (e.g., an area outside the phantom).
-
Calculate the SNR for each concentration using the formula: SNR = Mean Signal Intensity / Standard Deviation of Background Noise.
-
Plot the relaxation rate (1/T1) against the concentration of this compound. The slope of this line represents the T1 relaxivity (r1).[8]
-
Workflow for Phantom Experiment
References
- 1. Gadobutrol - Wikipedia [en.wikipedia.org]
- 2. mriquestions.com [mriquestions.com]
- 3. What is the mechanism of Gadobutrol? [synapse.patsnap.com]
- 4. Evolving Characteristics of Gadolinium‐Based Contrast Agents for MR Imaging: A Systematic Review of the Importance of Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ht.sonwuapi.com [ht.sonwuapi.com]
- 7. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. medsafe.govt.nz [medsafe.govt.nz]
- 14. bayer.com [bayer.com]
- 15. CAS # 198637-52-4, this compound, 2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate,gadolinium(3+) hydrate - chemBlink [chemblink.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. cdn.medpath.com [cdn.medpath.com]
- 18. radiopaedia.org [radiopaedia.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Contrast Enhancement with Gadobutrol
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving the gadolinium-based contrast agent, Gadobutrol (B1674391).
Troubleshooting Guide
This guide addresses common issues that may lead to suboptimal contrast enhancement in preclinical research settings.
Q1: We are observing weak or no significant contrast enhancement after Gadobutrol administration in our animal models. What are the potential causes and how can we troubleshoot this?
Poor contrast enhancement can stem from several factors, ranging from procedural inconsistencies to issues with the contrast agent itself. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Incorrect Dosage: The administered dose may be insufficient for the specific application or animal model.
-
Recommendation: Verify the dose calculation. The standard recommended dose for many applications is 0.1 mmol/kg body weight.[1] However, in some research scenarios, particularly for detecting certain lesions, a higher dose might be necessary to achieve sufficient contrast.[2] Consider performing a dose-response study to determine the optimal dose for your specific experimental needs.
-
-
Suboptimal Injection Technique: The method of administration can significantly impact the bolus shape and delivery of the contrast agent to the target tissue.
-
Recommendation: Ensure a consistent and rapid bolus injection to maximize the first-pass effect, which is crucial for dynamic contrast-enhanced (DCE-MRI) studies.[3][4][5] Using a power injector can help maintain consistency. Follow the injection with a saline flush to ensure the entire dose is delivered to the circulation.[6]
-
-
Inappropriate Imaging Time: The timing of image acquisition relative to the contrast injection is critical and tissue-dependent.
-
Recommendation: The optimal time for imaging post-injection varies depending on the tissue and the pathology being investigated. For instance, in brain tumor imaging, maximum enhancement is often observed 5-7 minutes post-injection.[6] For late gadolinium enhancement (LGE) in cardiac imaging, optimal contrast-to-noise ratios may be achieved at 10 minutes for a 0.1 mmol/kg dose. It is advisable to perform a dynamic scan or acquire images at multiple time points to determine the peak enhancement window for your specific model.
-
-
Issues with Gadobutrol Formulation: Improper storage or handling can affect the stability and efficacy of the contrast agent.
-
Physiological State of the Animal: Factors such as anesthesia, cardiac output, and renal function can influence the distribution and clearance of Gadobutrol.[3]
-
Imaging Parameters: The MRI sequence and its parameters are fundamental to achieving good contrast.
-
Recommendation: Utilize T1-weighted sequences for imaging, as Gadobutrol primarily shortens the T1 relaxation time.[9] Optimize sequence parameters such as repetition time (TR) and echo time (TE) to maximize the signal difference between enhanced and non-enhanced tissues.
-
Frequently Asked Questions (FAQs)
Q2: What are the key physicochemical properties of Gadobutrol?
Gadobutrol is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA).[3][10] Its macrocyclic structure provides high stability, minimizing the release of free gadolinium ions.[11][12] A unique feature of Gadobutrol is its formulation at a higher concentration (1.0 mol/L) compared to many other GBCAs (typically 0.5 mol/L).[3] This allows for a more compact bolus injection and can improve dynamic image enhancement.[3][4][5]
Q3: What is the pharmacokinetic profile of Gadobutrol?
Following intravenous administration, Gadobutrol is rapidly distributed into the extracellular space and exhibits dose-proportional pharmacokinetics.[3][7] It has minimal plasma protein binding and is not metabolized.[3][8] Elimination is primarily renal, with over 90% of the dose excreted in the urine within 12 hours in subjects with normal renal function.[3][13] The elimination half-life is approximately 1.8 hours in healthy individuals.[3]
Q4: Are there any known artifacts associated with Gadobutrol?
Like other gadolinium-based contrast agents, Gadobutrol can cause susceptibility artifacts, particularly at high concentrations or near air-tissue interfaces. Respiratory motion can also lead to artifacts in dynamic imaging studies of the abdomen.[14]
Q5: What is the recommended dosage of Gadobutrol for preclinical research?
The standard dose is typically 0.1 mmol/kg body weight.[1] However, the optimal dose can vary depending on the animal model, the specific research question, and the imaging protocol. A dose-response study is often recommended to determine the ideal dose for a particular experiment.[15]
Data Presentation
Table 1: Recommended Gadobutrol Dosage and Imaging Times for Different Applications
| Application | Recommended Dose (mmol/kg) | Optimal Imaging Time Post-Injection | Reference(s) |
| Brain Tumor Imaging | 0.1 | 5 - 7 minutes | [6] |
| Late Gadolinium Enhancement (Cardiac) | 0.1 | 10 minutes | |
| Late Gadolinium Enhancement (Cardiac) | 0.2 | 20 minutes | |
| General CNS Imaging | 0.1 | Not specified, but post-contrast acquisition is standard | |
| MR Angiography | 0.1 - 0.21 (mean) | Dynamic acquisition during first pass | [16] |
Experimental Protocols
Protocol 1: Dose-Response Study for Optimal Contrast Enhancement
Objective: To determine the optimal dose of Gadobutrol for achieving maximal contrast enhancement in a specific tissue or lesion in an animal model.
Methodology:
-
Animal Preparation: Prepare a cohort of animals according to your institution's approved protocol. Anesthetize the animals and place an intravenous catheter for contrast administration.
-
Baseline Imaging: Acquire pre-contrast T1-weighted images of the region of interest.
-
Dose Groups: Divide the animals into several groups, each receiving a different dose of Gadobutrol (e.g., 0.025, 0.05, 0.1, and 0.2 mmol/kg).
-
Contrast Administration: Administer the assigned dose of Gadobutrol as a rapid bolus injection, followed by a saline flush.
-
Post-Contrast Imaging: Acquire a series of T1-weighted images at multiple time points post-injection (e.g., 1, 3, 5, 7, 10, 15, and 20 minutes) to capture the peak enhancement.
-
Data Analysis:
-
Draw regions of interest (ROIs) on the target tissue/lesion and a reference tissue (e.g., muscle) on both pre- and post-contrast images.
-
Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) for each time point and dose.
-
Plot the change in CNR against the administered dose to identify the dose that provides the optimal enhancement. A study in a rat brain tumor model found a linear dose-dependent relationship for another GBCA between 0.025 and 0.1 mmol/kg.[15]
-
Protocol 2: Optimization of Post-Injection Imaging Time
Objective: To determine the optimal time window for image acquisition after Gadobutrol administration to capture peak contrast enhancement.
Methodology:
-
Animal Preparation: Prepare the animal as described in Protocol 1.
-
Baseline Imaging: Acquire pre-contrast T1-weighted images.
-
Contrast Administration: Administer a standardized dose of Gadobutrol (e.g., 0.1 mmol/kg) as a rapid bolus injection, followed by a saline flush.
-
Dynamic Imaging: Immediately after injection, begin a dynamic T1-weighted imaging sequence, acquiring images continuously or at short intervals for a set duration (e.g., 20-30 minutes).
-
Data Analysis:
-
Draw ROIs on the target tissue/lesion and a reference tissue.
-
Generate a time-signal intensity curve (TIC) by plotting the signal intensity within the ROI over time.
-
The time to peak (TTP) on the TIC will indicate the optimal imaging time for maximum contrast enhancement. For brain tumors, the maximum contrast enhancement was observed at 5-7 minutes post-injection.[6]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor Gadobutrol contrast enhancement.
Caption: Experimental workflow for optimizing Gadobutrol-enhanced MRI studies.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Pre-clinical evaluation of gadobutrol: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bayer.com [bayer.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Gadobutrol: a review of its use for contrast-enhanced magnetic resonance imaging in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety of Gadobutrol: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Respiratory motion artefacts in dynamic liver MRI: a comparison using gadoxetate disodium and gadobutrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsna.org [pubs.rsna.org]
- 16. Prevalence of acute adverse reactions to gadobutrol--a highly concentrated macrocyclic gadolinium chelate: review of 14,299 patients from observational trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gadobutrol Monohydrate in Renal Impairment Models
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Gadobutrol (B1674391) Monohydrate in preclinical renal impairment models. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the standard clinical dose of Gadobutrol and should it be adjusted for animal models of renal impairment?
A1: The standard recommended clinical dose of Gadobutrol is 0.1 mL/kg body weight, which corresponds to 0.1 mmol/kg.[1] For clinical use in humans, no dose adjustment is officially recommended for patients with renal impairment.[1][2] However, for animal models, the dose may need to be adapted based on the specific research question. For imaging studies, starting with the clinical dose of 0.1 mmol/kg is a reasonable approach. For toxicology or gadolinium retention studies, researchers have used significantly higher and often repeated doses to elicit measurable effects.[3][4]
Q2: How does renal impairment affect the pharmacokinetics of Gadobutrol?
A2: Gadobutrol is primarily excreted unchanged by the kidneys through glomerular filtration.[2] In the presence of renal impairment, the elimination half-life of Gadobutrol is significantly prolonged. Studies in patients with severe renal impairment (Creatinine Clearance < 30 mL/min) showed an elimination half-life of approximately 17.6 to 20.4 hours, compared to about 1.5-1.8 hours in individuals with normal renal function.[2][5] This delayed clearance leads to increased systemic exposure and higher tissue concentrations of gadolinium, a key consideration in preclinical models.[4][6]
Q3: What are the primary safety concerns when using Gadobutrol in renally impaired animal models?
A3: The main safety concern associated with gadolinium-based contrast agents (GBCAs) in the context of renal impairment is the risk of Nephrogenic Systemic Fibrosis (NSF), a rare but serious fibrosing disease.[7][8] Gadobutrol is a macrocyclic GBCA, which has a higher stability and a much lower risk of causing NSF compared to linear GBCAs.[8] However, prolonged retention in the body due to impaired renal function increases the potential for dechelation and the release of free gadolinium ions, which are implicated in the pathogenesis of NSF.[7][8] Animal studies investigating NSF often use high, repeated doses of GBCAs in renally impaired models to induce fibrotic lesions.[3][9]
Q4: Which animal models are commonly used to study the effects of GBCAs in renal impairment?
A4: The most common animal model for chronic kidney disease (CKD) in this context is the 5/6 subtotal nephrectomy (SNx) model in rats.[3][9][4][10] This surgical model induces a stable reduction in renal function. Another well-established model, particularly in mice, is adenine-induced nephropathy, which causes tubulointerstitial inflammation and fibrosis, mimicking features of human CKD.[11][12][13][14] The choice of model depends on the specific aspects of renal disease being investigated and the research objectives.
Troubleshooting Guide
Issue: Inconsistent MRI signal enhancement in renally impaired animals.
-
Possible Cause: Variability in the degree of renal impairment between animals can affect the pharmacokinetics of Gadobutrol, leading to different enhancement patterns.
-
Solution: Ensure consistent induction of renal impairment by carefully standardizing the surgical procedure (e.g., 5/6 nephrectomy) or the dose and duration of the inducing agent (e.g., adenine).[10][12] It is crucial to measure markers of renal function, such as serum creatinine (B1669602) and urea (B33335), for each animal before administering the contrast agent to allow for stratification or normalization of results.
Issue: High mortality rate in animals after Gadobutrol administration.
-
Possible Cause: The combination of severe renal impairment and high doses of Gadobutrol may lead to toxicity. The doses used in some published toxicology studies are very high and may not be suitable for all experimental designs.
-
Solution: If high mortality is observed, consider reducing the dose of Gadobutrol. While toxicology studies use high doses to assess safety limits, a dose closer to the clinical standard (0.1 mmol/kg) may be sufficient for imaging purposes. If repeated administrations are planned, allow for a sufficient washout period between doses, although this is challenging in models with severely impaired clearance. Monitor animal health closely post-administration.
Issue: Difficulty in detecting gadolinium retention in tissues.
-
Possible Cause: The amount of retained gadolinium may be below the detection limit of the analytical method, especially with lower doses of a stable macrocyclic agent like Gadobutrol.
-
Solution: For tissue retention studies, consider a study design with repeated dosing to achieve a higher cumulative dose, as seen in several preclinical studies.[4] Utilize highly sensitive analytical techniques like inductively coupled plasma-mass spectrometry (ICP-MS) for gadolinium quantification in tissue samples.[4] Ensure that tissue collection and processing protocols are optimized to prevent contamination.
Data Presentation
Table 1: Pharmacokinetic Parameters of Gadobutrol in Varying Degrees of Renal Function (Human Data)
| Parameter | Normal Renal Function | Mild to Moderate Impairment (CrCl 30-80 mL/min) | Severe Impairment (CrCl < 30 mL/min) |
| Elimination Half-life (hours) | ~1.8 | ~5.8 | ~17.6 |
| Area Under the Curve (AUC) (mmol·h/L) | ~1.1 | ~4.0 | ~11.5 |
| Urinary Recovery | >90% within 12 hours | Complete within 72 hours | ~80% within 120 hours |
Data compiled from human clinical studies. CrCl = Creatinine Clearance.[2][5]
Table 2: Examples of Gadobutrol Dosing in Preclinical Renal Impairment Models
| Animal Model | Species | Dosing Regimen | Cumulative Dose | Research Focus | Reference |
| 5/6 Subtotal Nephrectomy | Rat | 0.6 mmol/kg, 4 times/week for 4 weeks | 9.6 mmol/kg | Gadolinium Retention | [4] |
Note: The doses used in preclinical toxicology and retention studies are often substantially higher than the standard clinical imaging dose of 0.1 mmol/kg.
Experimental Protocols
Protocol 1: 5/6 Subtotal Nephrectomy (SNx) Rat Model for CKD
-
Animal Selection: Use male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal ketamine/xylazine).
-
Surgical Procedure (Two-Step):
-
Step 1: Make a flank incision to expose the left kidney. Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney mass.
-
Step 2: One week after the first surgery, make a flank incision on the contralateral side and perform a complete right nephrectomy.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery. Allow 2-4 weeks for stable chronic kidney disease to develop.
-
Verification of Renal Impairment: Before administering Gadobutrol, collect blood samples to measure serum creatinine and urea to confirm the establishment of renal impairment.
-
Gadobutrol Administration: Administer Gadobutrol intravenously via the tail vein at the desired dose. For imaging studies, 0.1 mmol/kg is a recommended starting point. For retention studies, higher or repeated doses may be required, as indicated in Table 2.
Protocol 2: Adenine-Induced Tubulointerstitial Nephropathy Mouse Model
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
-
Diet Preparation: Prepare a diet containing 0.2% to 0.75% adenine. The concentration can be adjusted to control the severity of renal injury.[11][12] A casein-based diet can improve palatability.[12]
-
Induction Phase: Feed the mice the adenine-containing diet for a period of 2 to 4 weeks.
-
Monitoring: Monitor body weight and food intake regularly. Weight loss is an expected outcome.[15]
-
Verification of Renal Impairment: At the end of the induction period, collect blood and urine samples to measure markers of renal function (serum creatinine, urea) and injury.
-
Gadobutrol Administration: Once stable renal impairment is confirmed, administer Gadobutrol via tail vein injection at the desired dose for the experiment.
Visualizations
Caption: Workflow for studies using Gadobutrol in renal impairment models.
References
- 1. Gadobutrol Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Gadolinium retention in a rat model of subtotal renal failure: are there differences among macrocyclic GBCAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of 1M gadobutrol in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gadolinium-based contrast agents: why nephrologists need to be concerned - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models of Renal Pathophysiology and Disease - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PET imaging of mitochondrial complex-I in the adenine-induced tubulointerstitial nephropathy mouse model using [18F]BCPP-BF - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize imaging artifacts associated with gadobutrol (B1674391) monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is gadobutrol monohydrate and what are its key properties?
Gadobutrol is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2] Its key feature is its high concentration (1.0 mmol/mL), which is double that of many other GBCAs.[2][3][4][5][6][7] This allows for a smaller injection volume to deliver the same dose of gadolinium.[2] Gadobutrol shortens the T1 and T2 relaxation times of surrounding water protons, which enhances the signal intensity on T1-weighted images.[8][9]
Q2: What are the most common imaging artifacts associated with this compound?
While gadobutrol is designed for high stability and efficacy, imaging artifacts can still occur.[2] Common artifacts include:
-
Motion Artifacts: These are often caused by patient movement, including breathing, and can lead to ghosting or blurring of the image.[10][11]
-
Susceptibility Artifacts: These arise from local distortions in the magnetic field, which can be influenced by high concentrations of the contrast agent, especially at air-tissue interfaces.[12]
-
T1 and T2 Shortening Artifacts: At very high concentrations, the T2 shortening effect of gadobutrol can dominate, leading to a paradoxical decrease in signal intensity.[8]
-
Ringing or Gibbs Artifacts: These can occur due to the rapid change in contrast concentration during k-space data acquisition, particularly with a compact bolus from the high-concentration formulation.
Q3: How does the high concentration of gadobutrol impact imaging and potential artifacts?
The 1.0 mmol/mL concentration of gadobutrol results in a more compact and narrower bolus of contrast agent compared to 0.5 mmol/mL agents for the same gadolinium dose.[2][6][7] This can improve dynamic image enhancement.[2][5][6][7] However, this rapid and high concentration of gadolinium passing through vessels can sometimes contribute to ringing artifacts or susceptibility effects if not managed with appropriate injection and imaging protocols.
Troubleshooting Guides
Issue 1: Motion Artifacts (Ghosting, Blurring) in Abdominal Imaging
Question: I am observing significant ghosting and blurring in my dynamic contrast-enhanced abdominal MRI scans after administering gadobutrol. What can I do to minimize these motion artifacts?
Answer: Respiratory motion is a common cause of artifacts in abdominal MRI. While gadobutrol itself does not inherently cause more motion artifacts than other GBCAs, optimizing the injection and imaging protocol can help mitigate these effects.[10]
Troubleshooting Steps:
-
Patient Instruction and Comfort: Ensure the patient is comfortable and well-instructed on breath-holding techniques. Practice the breath-hold commands with the patient before the contrast injection.
-
Oxygen Administration: For patients who have difficulty with breath-holding, providing oxygen via a nasal cannula before and during the arterial phase imaging can sometimes improve their ability to hold their breath and reduce motion.[11]
-
Optimize Injection Protocol:
-
Dilution: Consider diluting the gadobutrol bolus with saline. A 1:1 dilution can create a longer, smoother injection bolus, which may be less likely to induce transient dyspnea that can lead to motion.
-
Injection Rate: A slower injection rate can also help in creating a less concentrated bolus.
-
-
Imaging Sequence Selection: Utilize motion-resistant MRI sequences if available on your scanner.
Issue 2: Ringing Artifacts or Signal Loss in Arterial Phase Imaging
Question: During the arterial phase of my dynamic contrast-enhanced MRI, I am seeing ringing artifacts and some areas of signal loss. Could this be related to the high concentration of gadobutrol?
Answer: Yes, the high concentration of gadobutrol can lead to a very rapid increase in gadolinium concentration in the blood vessels during the first pass. This can cause susceptibility artifacts and ringing artifacts.
Troubleshooting Steps:
-
Dilution of Gadobutrol: Diluting gadobutrol with an equal volume of saline (1:1 dilution) can help to reduce the peak concentration of the contrast agent in the initial bolus, leading to a smoother enhancement profile and fewer artifacts.
-
Adjust Injection Rate: Using a power injector with a controlled, slower injection rate (e.g., 1.0-1.5 mL/s) can help to broaden the contrast bolus and reduce the steepness of the contrast arrival, thereby minimizing artifacts.[13]
-
Saline Flush: Always follow the gadobutrol injection with a saline flush to ensure the complete administration of the contrast agent and to help push the contrast bolus through the vasculature more uniformly.[13]
-
Optimize Scan Timing: Ensure your scan acquisition is timed correctly to capture the peak arterial phase without being too early, which might coincide with the most abrupt change in contrast concentration.
Issue 3: Inconsistent or Suboptimal Enhancement
Question: My images are showing inconsistent or weaker than expected enhancement after gadobutrol administration. How can I improve the reliability of the enhancement?
Answer: Inconsistent enhancement can be due to several factors, including the injection technique and the timing of the image acquisition.
Troubleshooting Steps:
-
Use a Power Injector: A power injector provides a more consistent and reproducible injection rate compared to manual injection, leading to a more predictable contrast bolus shape and timing of peak enhancement.[3][14][15][16] Manual injections can have high user-dependent variability.[14]
-
Ensure Venous Access Patency: Before injection, confirm that the intravenous (IV) line is patent to prevent extravasation, which would lead to a lack of enhancement in the target tissue.
-
Optimize Post-Injection Scan Timing: The optimal time for acquiring images after gadobutrol injection can vary depending on the tissue being imaged. For brain tumors, maximum contrast enhancement is typically achieved 5-7 minutes post-injection.[7][17][18] For cardiac late gadolinium enhancement (LGE), imaging 10 minutes after a 0.1 mmol/kg dose is often optimal.[4][19]
-
Follow with Saline Flush: A saline flush ensures that the full dose of gadobutrol reaches the central circulation and is not left in the injection tubing.[13][16]
Quantitative Data Summary
Table 1: Recommended Dosing and Administration Rates for Gadobutrol
| Indication | Recommended Dose | Injection Rate | Saline Flush |
| CNS Imaging | 0.1 mL/kg body weight | ~2 mL/second | Yes |
| MRA (Supra-aortic or Renal Artery) | 0.1 mL/kg body weight | ~1.5 mL/second | 30 mL at the same rate |
| Cardiac MRI (Perfusion) | 0.05 mL/kg at peak stress, followed by 0.05 mL/kg at rest | ~4 mL/second | 20 mL at the same rate |
| Cardiac MRI (Late Gadolinium Enhancement) | 0.1 - 0.2 mmol/kg body weight | ~2 mL/second | Yes |
Data compiled from product information and clinical studies.[4][13][19][20]
Detailed Experimental Protocols
Protocol 1: Dilution Method for Reducing Arterial Phase Artifacts in Liver MRI
This protocol is adapted from studies investigating the reduction of motion and ringing artifacts during dynamic contrast-enhanced liver MRI.
-
Patient Preparation: Patients are instructed on breath-holding procedures.
-
Contrast Agent Preparation: The required volume of gadobutrol (0.1 mmol/kg body weight) is drawn into a syringe. An equal volume of sterile saline is drawn into a separate syringe. The two are then mixed to create a 1:1 diluted solution.
-
Injection: The diluted gadobutrol solution is administered using a power injector at a rate of 1.0 mL/s.
-
Saline Flush: The injection is immediately followed by a 20-30 mL saline flush at the same injection rate.
-
Image Acquisition: Dynamic T1-weighted images are acquired with appropriate timing for the arterial, portal venous, and delayed phases, guided by a bolus tracking or test bolus technique.
Protocol 2: Optimized Injection and Imaging for Brain Tumor Assessment
This protocol is based on studies optimizing the timing of post-contrast imaging for brain metastases and primary tumors.[7][17][18]
-
Patient Preparation: Standard patient screening and preparation for a contrast-enhanced brain MRI.
-
Contrast Agent Administration: A standard dose of gadobutrol (0.1 mmol/kg body weight) is administered intravenously using a power injector at a rate of 2 mL/s.
-
Saline Flush: The injection is followed by a 30 mL saline flush.
-
Image Acquisition:
-
Pre-contrast T1-weighted images are acquired.
-
Dynamic contrast-enhanced imaging is initiated concurrently with the contrast injection.
-
Post-contrast T1-weighted images are acquired at multiple time points, with the optimal diagnostic images for lesion conspicuity and enhancement typically obtained at 5 minutes post-injection.[7][17][18]
-
Visualizations
Caption: Experimental workflow for gadobutrol-enhanced MRI.
References
- 1. A Serial Dilution Study of Gadolinium-Based MR Imaging Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Injector-Based Contrast Agent Administration on Bolus Shape and Magnetic Resonance Angiography Image Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput gadobutrol-enhanced CMR: a time and dose optimization study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mriquestions.com [mriquestions.com]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Respiratory motion artefacts in dynamic liver MRI: a comparison using gadoxetate disodium and gadobutrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reducing artifacts of gadoxetate disodium-enhanced MRI with oxygen inhalation in patients with prior episode of arterial phase motion: intra-individual comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
- 14. smartinject.com [smartinject.com]
- 15. Pressure injectors for radiologists: A review and what is new - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Critical but commonly neglected factors that affect contrast medium administration in CT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Gadavist (gadobutrol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Calibration of MRI Scanner for Gadobutrol Relaxivity Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the calibration of MRI scanners for Gadobutrol relaxivity measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Q1: Why are my measured T1 values inconsistent across different measurements of the same phantom?
A1: Inconsistent T1 values can stem from several factors:
-
Temperature Fluctuations: The relaxivity of Gadobutrol is temperature-dependent.[1] Ensure your phantom has reached thermal equilibrium with the scanner room environment before scanning. Storing phantoms in the scanner room for at least 6 hours prior to measurement can help stabilize the temperature.[2]
-
Insufficient Relaxation Delay (TR): If the repetition time (TR) is too short, the longitudinal magnetization may not fully recover between pulses, leading to inaccurate T1 measurements.[3][4] The TR should be at least five times the longest expected T1 value of your samples.[4][5]
-
Inaccurate Pulse Flip Angles: Errors in the transmit B1 field can lead to incorrect flip angles, affecting the accuracy of T1 calculations. It is crucial to perform B1 mapping and calibration to ensure the prescribed flip angles are accurately delivered.
-
Phantom Instability: Over time, phantoms can experience water evaporation or degradation, altering the concentration of Gadobutrotrol. Visually inspect your phantoms for any changes and consider preparing fresh phantoms if they have been stored for an extended period.[6]
Q2: The calculated relaxivity (r1) from my data is significantly different from published values. What could be the cause?
A2: Discrepancies between your calculated relaxivity and literature values can be attributed to:
-
Inaccurate Phantom Concentrations: The accuracy of your relaxivity measurement is highly dependent on the precise concentration of Gadobutrol in your phantoms.[1][7] Verify the dilution calculations and ensure meticulous preparation of the phantom series. For very precise measurements, consider analyzing the samples via inductively coupled plasma mass spectrometry (ICP-MS) to confirm the exact Gadobutrol concentration.[8]
-
Incorrect T1 Measurement Method: Different pulse sequences can yield slightly different T1 values.[3] The inversion recovery spin-echo (IR-SE) sequence is often considered the gold standard for T1 measurements due to its robustness.[9][10] Ensure you are using a validated pulse sequence and appropriate fitting algorithms.
-
Matrix and Solvent Effects: The relaxivity of Gadobutrol can be influenced by the solvent (e.g., pure water, saline, plasma).[5][11] Ensure that the matrix of your phantom is appropriate for your intended application and is consistent across all samples. The presence of other solutes can also affect relaxivity.
-
Magnetic Field Strength: Relaxivity is dependent on the magnetic field strength of the MRI scanner.[1][5] Ensure you are comparing your results to published values obtained at the same field strength.
Q3: My T1 maps show significant artifacts. How can I minimize them?
A3: Artifacts in T1 maps can degrade the quality of your data. Here are some common causes and solutions:
-
Motion Artifacts: Even slight movements of the phantom during the scan can lead to artifacts. Ensure the phantom is securely positioned and immobilized within the coil.
-
Susceptibility Artifacts: Air bubbles in the phantom can cause local magnetic field distortions, leading to signal loss and artifacts.[2] Take care during phantom preparation to avoid introducing air bubbles. If present, they can sometimes be removed by sonication.[2] Placing vials in a water-filled container can also help minimize susceptibility artifacts from the surrounding air.[12]
-
B0 Field Inhomogeneity: An inhomogeneous main magnetic field (B0) can lead to distortions in your images. Perform regular B0 shimming to ensure a homogeneous field across your phantom.
-
Slice Profile Effects: For multi-slice acquisitions, imperfections in the slice profile can lead to inaccuracies. Using a 3D acquisition or ensuring a sufficient gap between slices can help mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is relaxivity and why is it important for MRI?
A1: Relaxivity (r1 or r2) is a measure of a contrast agent's ability to increase the relaxation rate of water protons in a solution.[1][13] Specifically, r1 relaxivity quantifies the increase in the longitudinal relaxation rate (1/T1) per unit concentration of the contrast agent.[1][10] A higher r1 relaxivity means the contrast agent is more effective at shortening the T1 relaxation time, leading to greater signal enhancement on T1-weighted images at a given dose.[11][14]
Q2: How do I prepare a phantom for Gadobutrol relaxivity measurements?
A2: A typical phantom for relaxivity measurements consists of a series of vials containing different, precisely known concentrations of Gadobutrol in a chosen solvent (e.g., deionized water, saline, or plasma).[7][15][16] It is crucial to include a vial with the pure solvent (0 mM concentration) to measure the baseline T1. The concentrations should span a range that results in a linear relationship between the relaxation rate (1/T1) and the Gadobutrol concentration.[7][15]
Q3: Which MRI pulse sequence is best for measuring T1 relaxation times?
A3: The inversion recovery (IR) sequence is widely regarded as the most accurate and robust method for T1 measurements.[4][10] Variations of this sequence, such as inversion recovery spin-echo (IR-SE) and inversion recovery fast spin-echo (IR-FSE), are commonly used.[9] It is important to acquire data at multiple inversion times (TI) to accurately map the T1 recovery curve.[7] While other methods like variable flip angle (VFA) gradient echo sequences exist, they can be more sensitive to B1 field inhomogeneities.
Q4: How is relaxivity (r1) calculated from the experimental data?
A4: The r1 relaxivity is determined by the slope of the linear regression of the longitudinal relaxation rate (R1 = 1/T1) versus the concentration of the contrast agent.[1][7][10] The relationship is described by the following equation:
R1_observed = R1_background + r1 * [Concentration][7][17]
Where:
-
R1_observed is the measured relaxation rate of the sample.
-
R1_background is the relaxation rate of the solvent without the contrast agent.
-
r1 is the longitudinal relaxivity.
-
[Concentration] is the molar concentration of the contrast agent.
Q5: What are typical r1 relaxivity values for Gadobutrol?
A5: The r1 relaxivity of Gadobutrol is dependent on the magnetic field strength and the medium in which it is measured. The values in the table below are provided as a reference.
Quantitative Data Summary
Table 1: T1 Relaxivity (r1) of Gadobutrol in Human Plasma
| Magnetic Field Strength | r1 [L/(mmol·s)] at 37°C |
| 1.5 T | 4.78 ± 0.12 |
| 3.0 T | 4.97 ± 0.59 |
| 7.0 T | 3.83 ± 0.24 |
Data sourced from Szomolanyi et al. (2019)[5]
Experimental Protocols
Protocol 1: Phantom Preparation for Gadobutrol Relaxivity Measurement
-
Stock Solution Preparation: Prepare a concentrated stock solution of Gadobutrol in the desired solvent (e.g., deionized water, saline, or plasma). The exact concentration of this stock solution should be accurately known.
-
Serial Dilutions: Perform a series of precise serial dilutions of the stock solution to create samples with a range of Gadobutrol concentrations. A typical range might be from 0.1 mM to 1.0 mM. It is recommended to prepare at least four different non-zero concentrations.[5]
-
Control Sample: Prepare a sample containing only the solvent (0 mM Gadobutrol) to serve as a baseline measurement.
-
Sample Transfer: Carefully transfer each concentration into separate, identical, sealed vials (e.g., 50 mL tubes) to prevent evaporation.[16] Ensure no air bubbles are present.[2]
-
Phantom Assembly: Arrange the vials in a phantom holder.
-
Temperature Equilibration: Place the assembled phantom in the MRI scanner room for at least six hours before the measurement to allow it to reach thermal equilibrium.[2]
Protocol 2: T1 Measurement using an Inversion Recovery Spin-Echo (IR-SE) Sequence
-
Phantom Positioning: Place the phantom securely within the head coil of the MRI scanner, ensuring it is centered.
-
Scout Imaging: Acquire a scout or localizer scan to determine the correct position of the phantom vials.
-
B0 Shimming: Perform automated or manual B0 shimming over the volume of the phantom to ensure a homogeneous magnetic field.
-
B1 Calibration: If available, perform a B1 calibration sequence to ensure accurate flip angles.
-
IR-SE Sequence Setup:
-
Select an Inversion Recovery Spin-Echo (IR-SE) pulse sequence.
-
Set the Repetition Time (TR) to be at least five times the longest expected T1 value in your samples (e.g., TR ≥ 5 x T1 of the pure solvent).[4][5]
-
Set the Echo Time (TE) to the shortest possible value to minimize T2 weighting.[5]
-
Define a series of Inversion Times (TI). A typical set of TIs might include values that bracket the expected null point of the signal and span the recovery curve (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms).
-
Set other imaging parameters such as slice thickness, field of view (FOV), and matrix size to achieve adequate spatial resolution and signal-to-noise ratio (SNR).
-
-
Image Acquisition: Run the IR-SE sequence to acquire images at each specified TI.
-
Data Analysis:
-
For each concentration vial, define a region of interest (ROI) in the center of the vial, avoiding the edges.
-
Extract the mean signal intensity from the ROI at each TI.
-
Fit the signal intensity versus TI data to the following three-parameter inversion recovery equation to determine the T1 value for each concentration: S(TI) = S0 * |1 - 2 * exp(-TI / T1)|
-
Where S(TI) is the signal intensity at a given TI, S0 is the equilibrium signal intensity, and T1 is the longitudinal relaxation time.
-
Visualizations
References
- 1. mriquestions.com [mriquestions.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different pulse sequences for in vivo determination of T1 relaxation times in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A straightforward procedure to build a non-toxic relaxometry phantom with desired T1 and T2 times at 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. radiology.bayer.ca [radiology.bayer.ca]
- 12. rsc.org [rsc.org]
- 13. "Basic MR Relaxation Mechanisms & Contrast Agent Design" - PMC [pmc.ncbi.nlm.nih.gov]
- 14. appliedradiology.com [appliedradiology.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Relaxivity of Gd-based contrast agents on X nuclei with long intrinsic relaxation times in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
Gadobutrol Monohydrate Solutions: A Technical Guide to Ensuring Stability in Prolonged Experiments
For researchers and scientists in drug development, maintaining the integrity of Gadobutrol monohydrate solutions throughout lengthy experiments is critical for reproducible and reliable results. This technical support center provides essential guidance on the stability, preparation, and quality control of Gadobutrol solutions, addressing common challenges encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition and shelf-life for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1]
Q2: How should I prepare a stock solution of this compound for my experiments?
A2: To prepare a stock solution, dissolve the solid this compound in a suitable solvent. It is soluble in methanol (B129727).[1] To minimize oxidation, it is recommended to purge the solvent with an inert gas before dissolution.[1]
Q3: What is the stability of a prepared Gadobutrol solution?
A3: The commercially available 1.0 M Gadobutrol injection (Gadavist®) is preservative-free and remains stable for 24 hours at 20°C to 25°C after the container is opened, after which it should be discarded.[2] For laboratory-prepared solutions, long-term stability data under various conditions (e.g., different solvents, concentrations, and temperatures) is not extensively published. Therefore, it is crucial to perform stability assessments for the specific conditions of your experiment.
Q4: What are the known degradation pathways for Gadobutrol?
A4: Gadobutrol can degrade under certain conditions. Forced degradation studies have shown that it is susceptible to hydrolysis in both acidic and alkaline conditions.[3] Exposure to light and elevated temperatures may also promote degradation.
Q5: What are the potential impurities or degradation products I should be aware of?
A5: During synthesis and storage, impurities such as related substances and degradation products can form.[4] Specific impurities that have been identified and monitored in pharmaceutical-grade Gadobutrol include Impurity-A, Impurity-B, and Impurity-C.[4][5] The release of free gadolinium (Gd³⁺) is a critical stability concern due to its toxicity.[3]
Q6: How can I assess the stability of my Gadobutrol solution during a long experiment?
A6: The stability of your solution can be monitored by periodically analyzing samples using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[5][6][7] These methods can quantify the amount of intact Gadobutrol and detect the presence of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of Gadobutrol solution. | - Prepare fresh solutions more frequently.- Aliquot stock solutions and store them at -20°C or below to minimize freeze-thaw cycles.- Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution.- Verify the pH of your experimental medium, as Gadobutrol is more susceptible to degradation in acidic or alkaline conditions. |
| Precipitate formation in the solution. | - Exceeded solubility limit.- Change in temperature or pH.- Interaction with other components in the medium. | - Ensure the concentration is within the solubility limits for the chosen solvent.- Visually inspect the solution before each use.- If a precipitate is observed, gently warm the solution and vortex to attempt redissolution. If the precipitate remains, discard the solution.- Evaluate the compatibility of Gadobutrol with all components of your experimental medium. |
| Discoloration of the solution. | Potential degradation or contamination. | Do not use a solution that appears discolored. Prepare a fresh solution from solid this compound. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
High-purity solvent (e.g., methanol or water for injection)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, light-protected containers
-
-
Procedure:
-
Bring the solid this compound to room temperature before opening the container.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dispense the chosen solvent into a sterile container.
-
Purge the solvent with an inert gas for 10-15 minutes to remove dissolved oxygen.
-
Slowly add the weighed this compound to the solvent while stirring until fully dissolved.
-
Filter the solution through a 0.22 µm sterile filter into the final light-protected storage container.
-
Store the stock solution at the recommended temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Quality Control of Gadobutrol Solution using UPLC
A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method can be used to quantify Gadobutrol and detect degradation products.[6][7]
-
Column: Acquity UPLC CSH Phenyl-Hexyl (150 x 2.1mm, 1.7µm)
-
Mobile Phase: A mixture of pH 3.8 ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (85:15 v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 195 nm
-
Column Temperature: 40°C
-
Sample Temperature: 5°C
-
Injection Volume: 2 µL
This method can separate Gadobutrol from its potential degradation products, allowing for an accurate assessment of its concentration and the purity of the solution over time.
Visualizing Experimental Workflows
Caption: Workflow for preparing and monitoring Gadobutrol solutions.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Gadobutrol | Slate Run Pharmaceuticals [slaterunpharma.com]
- 3. CN106620726B - Gadobutrol injection and preparation method thereof - Google Patents [patents.google.com]
- 4. bbrc.in [bbrc.in]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. jchr.org [jchr.org]
Technical Support Center: Overcoming T2* Effects in High-Concentration Gadobutrol Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to T2* effects in magnetic resonance imaging (MRI) studies using high concentrations of Gadobutrol.
Frequently Asked Questions (FAQs)
Q1: What is the T2 effect and why is it a problem in high-concentration Gadobutrol studies?*
A1: The T2* effect, a form of transverse relaxation, is the decay of the MR signal due to a combination of "true" T2 relaxation and magnetic field inhomogeneities.[1] Gadobutrol, like other gadolinium-based contrast agents (GBCAs), shortens both T1 and T2 relaxation times.[2] While the T1 shortening effect is desirable for contrast enhancement, at high concentrations, the T2* shortening effect becomes dominant. This rapid signal decay leads to a significant loss of signal intensity, which can obscure anatomical details or lead to inaccurate quantitative measurements.[3] This is particularly prominent in T2*-weighted sequences, such as those used in perfusion studies.
Q2: I am observing a complete signal void in my sample containing a high concentration of Gadobutrol. What is causing this?
A2: A complete signal void, often referred to as a "blooming artifact," is an extreme manifestation of the T2* shortening effect.[4] At very high concentrations of Gadobutrol, the local magnetic field becomes highly inhomogeneous, causing the MR signal to decay so rapidly that it is no longer detectable by the scanner.[5] This results in a black region in the image, which can be much larger than the actual area of high contrast agent concentration.
Q3: How does the concentration of Gadobutrol directly impact the T2 signal intensity?*
A3: The relationship between Gadobutrol concentration and T2* signal intensity is inversely proportional. As the concentration of Gadobutrol increases, the T2* relaxation time shortens, leading to a decrease in signal intensity.[6] This effect is particularly pronounced in gradient-echo (GRE) sequences, which are sensitive to T2* effects.[1]
Q4: Are there specific MRI pulse sequences that are more or less susceptible to T2 effects with high-concentration Gadobutrol?*
A4: Yes. Gradient-echo (GRE) sequences are highly susceptible to T2* effects because they lack a 180° refocusing pulse to correct for magnetic field inhomogeneities.[1] This makes them prone to signal loss with high concentrations of Gadobutrol. Conversely, spin-echo (SE) and fast spin-echo (FSE) sequences are less susceptible because they use one or more 180° refocusing pulses to mitigate the effects of field inhomogeneities.[4]
Q5: Can the magnetic field strength of the MRI scanner influence the severity of T2 effects?*
A5: Yes, the severity of T2* effects increases with higher magnetic field strengths. This is because the magnetic susceptibility differences between tissues and the contrast agent are magnified at higher fields, leading to greater local field inhomogeneities and faster T2* decay.[7] Therefore, you may observe more pronounced signal loss at 3T compared to 1.5T for the same concentration of Gadobutrol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Complete signal void in the region of interest. | T2* shortening effect due to excessively high Gadobutrol concentration. | - Reduce the concentration of Gadobutrol in your sample. - Switch to a spin-echo (SE) or fast spin-echo (FSE) sequence. - Use a shorter echo time (TE). |
| Geometric distortion or "blooming" artifact around the sample. | Severe magnetic susceptibility artifact caused by a steep gradient in Gadobutrol concentration. | - Optimize shimming to improve magnetic field homogeneity. - Use a lower magnetic field strength scanner if available. - Employ metal artifact reduction sequences (MARS), if applicable to your research. |
| Inaccurate quantitative measurements (e.g., perfusion, relaxometry). | Non-linear relationship between high Gadobutrol concentration and signal intensity. | - Create a calibration curve using a phantom with a range of known Gadobutrol concentrations. - Ensure you are operating in a concentration range where the signal response is relatively linear for your chosen sequence. - Use a shorter TE to minimize T2* weighting in your quantitative acquisition. |
| Poor contrast-to-noise ratio (CNR) in T2-weighted images. | Signal loss from T2 decay is overwhelming the desired contrast. | - Decrease the echo time (TE). - Increase the receiver bandwidth. - Consider using a lower Gadobutrol concentration that still provides sufficient T1 contrast for your application. |
Quantitative Data
Table 1: Relaxivity of Gadobutrol in Human Plasma at 37°C
| Magnetic Field Strength | r1 Relaxivity (L·mmol⁻¹·s⁻¹) | r2 Relaxivity (L·mmol⁻¹·s⁻¹) |
| 1.5 T | 4.78 ± 0.12[8] | 6.1[9] |
| 3.0 T | 4.97 ± 0.59[8] | Not specified |
| 7.0 T | 3.83 ± 0.24[8] | Not specified |
Table 2: Effect of Gadobutrol Concentration on Signal Intensity (Qualitative Summary)
| Gadobutrol Concentration | T1-weighted Signal Intensity | T2/T2-weighted Signal Intensity |
| Low to Moderate | Increases | Mild decrease |
| High | May decrease due to T2 effects | Significant decrease (signal loss) |
| Very High | Signal void | Complete signal void |
Note: The exact concentration at which signal loss occurs is dependent on the specific pulse sequence, echo time (TE), and magnetic field strength.
Experimental Protocols
Protocol 1: Phantom Preparation for T2 Effect Quantification*
This protocol describes the preparation of a phantom to study the relationship between Gadobutrol concentration and T2* signal intensity.
Materials:
-
Gadobutrol (1.0 M solution)
-
Deionized water or saline
-
A set of MRI-compatible vials or tubes (e.g., 5 mL Eppendorf tubes)
-
Phantom holder (e.g., custom acrylic holder, or a beaker filled with agar)
-
Micropipettes
Procedure:
-
Prepare a dilution series of Gadobutrol:
-
Calculate the volumes of 1.0 M Gadobutrol and diluent (water or saline) needed to create a range of concentrations. It is recommended to include a control (0 mM) and concentrations spanning from low (e.g., 0.1 mM) to high (e.g., 10 mM or higher, depending on the expected in vivo concentrations).
-
Example concentrations: 0, 0.1, 0.5, 1.0, 2.5, 5.0, 7.5, 10.0 mM.
-
Carefully prepare each dilution in a separate, labeled vial.
-
-
Assemble the phantom:
-
Arrange the vials in the phantom holder in a known order.
-
If using an agar-filled beaker, gently warm the agar (B569324) until it is liquid and pour it into the beaker. Position the vials in the liquid agar before it solidifies. Ensure there are no air bubbles trapped around the vials.
-
-
Equilibration:
-
Allow the phantom to equilibrate to room temperature or the desired experimental temperature for at least one hour before imaging to minimize temperature-related variations in relaxation times.
-
Protocol 2: MRI Acquisition for T2 Measurement*
This protocol outlines a typical MRI sequence for quantifying T2* effects in a prepared phantom.
Scanner Preparation:
-
Position the phantom in the center of the MRI coil.
-
Perform standard scanner calibrations, including shimming, to optimize magnetic field homogeneity over the phantom volume.
Image Acquisition:
-
Sequence Type: Multi-echo gradient-echo (mGRE) sequence.
-
Key Parameters:
-
Repetition Time (TR): Long enough to minimize T1-weighting (e.g., > 5 x T1 of the highest concentration).
-
Echo Times (TE): Acquire a series of echoes at different TEs (e.g., 8-12 echoes) starting with a short TE (e.g., 2-4 ms) and increasing in regular intervals. The maximum TE should be long enough to observe significant signal decay in the samples with lower Gadobutrol concentrations.
-
Flip Angle: A low flip angle (e.g., 20-30°) is typically used to minimize T1 saturation effects.
-
Slice Thickness and In-plane Resolution: Choose appropriate values to ensure sufficient signal-to-noise ratio (SNR) and to clearly resolve each vial in the phantom.
-
-
Data Analysis:
-
For each vial (concentration), measure the mean signal intensity in a region of interest (ROI) at each echo time.
-
Fit the signal intensity decay curve as a function of TE to a mono-exponential decay model: SI(TE) = SI₀ * exp(-TE/T2*).
-
From the fit, determine the T2* value for each Gadobutrol concentration.
-
Plot 1/T2* (R2) versus Gadobutrol concentration. The slope of this line represents the T2 relaxivity (r2*).
-
Visualizations
Caption: Experimental workflow for quantifying T2* effects of Gadobutrol using a phantom.
Caption: Factors contributing to T2* signal loss in high-concentration Gadobutrol studies.
Caption: A decision-making flowchart for troubleshooting signal loss.
References
- 1. Principles, Techniques, and Applications of T2*-based MR Imaging and Its Special Applications1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. mrimaster.com [mrimaster.com]
- 6. Comparing the signal enhancement of a gadolinium based and an iron-oxide based contrast agent in low-field MRI | PLOS One [journals.plos.org]
- 7. radiology.bayer.ca [radiology.bayer.ca]
- 8. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Ex Vivo Rodent Phantoms for Developing, Testing, and Training MR Imaging of the Kidney and Other Organs - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
Refining imaging parameters for optimal Gadobutrol enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining imaging parameters for optimal Gadobutrol (B1674391) enhancement in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard recommended dose for Gadobutrol in preclinical research?
The standard dose for most applications is 0.1 mmol/kg of body weight.[1][2][3] This dosage is recommended for neuroimaging and general CNS applications.[2][4] For certain applications, such as liver imaging with specific agents, doses may be lower, but for Gadobutrol, 0.1 mmol/kg is the standard.[1][3]
Q2: My contrast enhancement is weaker than expected. What are the potential causes and how can I troubleshoot this?
Weak arterial enhancement can be a challenge.[5] Several factors can contribute to suboptimal enhancement:
-
Injection Rate: An injection rate of 2 mL/s is standard for many applications.[6][7] A slower rate may result in a less compact bolus and weaker peak enhancement.
-
Injection Volume: Gadobutrol is formulated at a higher concentration (1.0 mmol/mL) compared to many other gadolinium-based contrast agents (GBCAs), meaning the injection volume is smaller.[8][9][10][11] This smaller volume can potentially shorten the duration and decrease the magnitude of peak enhancement.[5]
-
Imaging Timing: Acquiring images too early or too late can miss the peak enhancement window. The optimal timing varies by application. For brain tumors, maximum contrast enhancement is typically achieved 5-7 minutes after injection.[6][12][13][14] For cardiac late gadolinium enhancement (LGE), imaging is often performed 10 minutes post-injection for a 0.1 mmol/kg dose.[15]
-
Saline Flush: Always follow the Gadobutrol injection with a saline flush (e.g., 30 mL) to ensure the full dose reaches circulation.[6][7]
Q3: I am observing artifacts in my images. How can I identify and mitigate them?
Image artifacts can interfere with data interpretation. A common issue is misregistration artifacts in subtraction imaging, often caused by respiratory motion.[5] These can sometimes create the appearance of pseudoenhancement.[5] To mitigate this, ensure proper animal positioning and consider respiratory gating if available.
Q4: What is the optimal timing for acquiring images after Gadobutrol injection for brain tumor analysis?
For the evaluation of brain metastases and primary brain tumors, the optimal time for acquiring contrast-enhanced T1-weighted images is 5 minutes after a single dose of Gadobutrol.[6][12] Studies have shown that maximum contrast enhancement and lesion conspicuity are achieved between 5 and 7 minutes post-injection.[6][12][13][14]
Q5: Can I perform functional cardiac imaging (cine-imaging) after Gadobutrol administration?
Yes, studies have shown excellent correlation between pre- and post-contrast cine-imaging for assessing left ventricular function.[15] This allows for a more efficient workflow by performing functional imaging after contrast administration.[15]
Data Presentation
Table 1: Gadobutrol Dosage and Administration Parameters
| Parameter | Recommended Value | Application Notes |
| Standard Dosage | 0.1 mmol/kg body weight | Applicable for most CNS, cardiac, and general body imaging.[1][2][3][4] |
| Concentration | 1.0 mmol/mL | Higher concentration than many other GBCAs, resulting in a smaller injection volume.[8][9][10][11] |
| Injection Rate | 2 mL/second | A standard rate for achieving a compact contrast bolus.[6][7] |
| Saline Flush | 20-30 mL | Recommended immediately following injection to ensure complete delivery of the contrast agent.[6][7] |
Table 2: Optimal Imaging Times for Gadobutrol Enhancement
| Application | Imaging Sequence | Optimal Timing Post-Injection | Reference |
| Brain Metastases & Primary Tumors | T1-weighted | 5-7 minutes | [6][12][13][14] |
| Cardiac Late Gadolinium Enhancement (LGE) | Inversion Recovery T1-weighted | 10 minutes (for 0.1 mmol/kg dose) | [15] |
| Cardiac Late Gadolinium Enhancement (LGE) | Inversion Recovery T1-weighted | 20 minutes (for 0.2 mmol/kg dose) | [15] |
Experimental Protocols
Protocol 1: Dynamic Contrast-Enhanced (DCE) MRI for Brain Tumor Assessment
This protocol is adapted from methodologies used to determine optimal imaging times for brain tumors.[6]
-
Animal Preparation: Anesthetize the subject and place it securely in an MRI-compatible cradle. Ensure physiological monitoring throughout the experiment.
-
Pre-Contrast Imaging:
-
Gadobutrol Administration:
-
Dynamic Image Acquisition:
-
Begin dynamic T1-weighted image acquisition immediately after the start of the injection.
-
Continue acquiring dynamic scans for at least 7 minutes to capture the full enhancement curve.[6]
-
-
Post-Contrast Imaging:
-
Acquire high-resolution 3D T1-weighted contrast-enhanced sequences after the dynamic scan.
-
-
Data Analysis:
-
Generate time-signal intensity curves (TICs) from regions of interest placed on the tumor tissue.
-
Analyze the TICs to determine the time to peak enhancement and other perfusion parameters.
-
Protocol 2: Late Gadolinium Enhancement (LGE) for Cardiac Imaging
This protocol is designed for the assessment of myocardial scar and fibrosis.[15][17]
-
Animal Preparation: Anesthetize the subject and establish ECG and respiratory monitoring.
-
Pre-Contrast Imaging:
-
Acquire cine images (e.g., balanced steady-state free precession) to assess cardiac function (optional, can be done post-contrast).[15]
-
-
Gadobutrol Administration:
-
Inject a single dose of Gadobutrol (0.1 mmol/kg) intravenously.
-
-
Post-Contrast Cine Imaging (Optional):
-
If not performed pre-contrast, acquire cine images immediately after injection.[15]
-
-
Late Gadolinium Enhancement (LGE) Acquisition:
-
Image Analysis:
Visualizations
References
- 1. ESR Essentials: gadolinium-wise MRI—practice recommendations by the European Society for Magnetic Resonance in Medicine and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of gadolinium-based contrast agents and MRI protocols: SFNR Guidelines [medicaldialogues.in]
- 3. Use of contrast agents in oncological imaging: magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are There Differences between Macrocyclic Gadolinium Contrast Agents for Brain Tumor Imaging? Results of a Multicenter Intraindividual Crossover Comparison of Gadobutrol with Gadoteridol (the TRUTH Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gadavist, Pixxoscan (gadobutrol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High-throughput gadobutrol-enhanced CMR: a time and dose optimization study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prospective T1 mapping to assess gadolinium retention in brain after intrathecal gadobutrol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. radiopaedia.org [radiopaedia.org]
- 18. mriquestions.com [mriquestions.com]
Validation & Comparative
Gadobutrol Monohydrate vs Gadopentetate dimeglumine in preclinical MRI
An Objective Comparison of Gadobutrol (B1674391) Monohydrate and Gadopentetate Dimeglumine for Preclinical Magnetic Resonance Imaging
In the realm of preclinical magnetic resonance imaging (MRI), the choice of a gadolinium-based contrast agent (GBCA) is critical for achieving high-quality, reliable data. This guide provides a detailed, objective comparison between Gadobutrol Monohydrate, a macrocyclic, high-concentration agent, and Gadopentetate dimeglumine, a linear, standard-concentration agent. The comparison focuses on physicochemical properties, imaging performance, and safety profiles, supported by experimental data from preclinical and comparative clinical studies.
Physicochemical Properties: A Foundation of Difference
The fundamental differences between Gadobutrol and Gadopentetate dimeglumine lie in their molecular structure and formulation. Gadobutrol possesses a macrocyclic structure, where the gadolinium ion is tightly caged within a rigid organic ligand. In contrast, Gadopentetate dimeglumine has a linear, more flexible structure. This structural difference has significant implications for the stability of the complex and the potential for gadolinium release.
Furthermore, Gadobutrol is formulated at a 1.0 M concentration, double that of the 0.5 M concentration of Gadopentetate dimeglumine.[1][2] This higher concentration allows for a more compact bolus injection, which can be advantageous for dynamic imaging techniques.[3]
These properties directly influence their relaxivity—the ability to shorten the T1 and T2 relaxation times of surrounding water protons, which is the basis of contrast enhancement in MRI.[1] A higher T1 relaxivity generally leads to greater signal enhancement.[1]
Table 1: Physicochemical and Relaxivity Comparison
| Property | This compound | Gadopentetate dimeglumine |
| Structure | Macrocyclic, non-ionic | Linear, ionic |
| Concentration | 1.0 mol/L[1] | 0.5 mol/L[1] |
| r1 Relaxivity (L mmol⁻¹ s⁻¹) in human plasma | ~5.2 (at 1.5T), ~4.6 (at 3T)[4] | ~4.1 (at 1.5T), ~3.7 (at 3T)[4] |
| r2 Relaxivity (L mmol⁻¹ s⁻¹) in human plasma | ~6.1 (at 1.5T), ~5.6 (at 3T)[4] | ~5.3 (at 1.5T), ~5.1 (at 3T)[4] |
Note: Relaxivity values can vary depending on the solvent, temperature, and magnetic field strength.
Preclinical Imaging Performance
Comparative studies have consistently demonstrated that the unique properties of Gadobutrol translate into distinct imaging advantages, particularly in terms of signal enhancement and lesion visualization.
Signal Enhancement and Lesion Detection
Studies comparing the two agents, often in the context of brain tumor imaging, have found that Gadobutrol leads to greater signal enhancement and a higher rate of lesion depiction.[1] This superiority is attributed to its higher relaxivity and concentration.[1] In a study on brain metastases at 3T, Gadobutrol-enhanced MRI resulted in more conspicuous lesions and the detection of more metastases compared to the same dose of Gadopentetate dimeglumine.[5]
Table 2: Quantitative Imaging Performance in Brain Metastases (3T)
| Parameter | Gadobutrol (0.1 mmol/kg) | Gadopentetate dimeglumine (0.1 mmol/kg) |
| Signal-to-Noise Ratio (SNR) at 7 min | 214.80 ± 86.03[5] | 199.19 ± 84.74[5] |
| Contrast-to-Noise Ratio (CNR) at 7 min | 75.42 ± 53.19[5] | 63.74 ± 53.91[5] |
| Number of Lesions Detected at 7 min | 301[5] | 292[5] |
Data from a clinical intraindividual comparison study, reflecting performance differences applicable to preclinical models.
Perfusion and Angiography Studies
For dynamic imaging techniques like perfusion-weighted imaging (PWI) and MR angiography (MRA), the compact bolus achieved with the higher concentration Gadobutrol is a significant advantage.[3][6] In a preclinical study using minipigs, Gadobutrol administration resulted in a significantly narrower, earlier, and higher bolus peak compared to Gadopentetate dimeglumine.[3] This leads to improved delineation between tissues, such as gray and white matter, and better demarcation of highly vascularized tumors.[6][7]
Safety and Gadolinium Retention
A critical consideration in preclinical research, especially in longitudinal studies involving repeated contrast agent administration, is the long-term safety profile and the potential for gadolinium retention in tissues. The molecular structure is a key determinant of in vivo stability.
A study using a murine model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, directly compared the retention of gadolinium in the brain after repeated administration of either Gadobutrol or Gadopentetate dimeglumine.[8] The results showed significantly higher gadolinium retention in the cerebellum of mice that received the linear agent, Gadopentetate dimeglumine, particularly in the presence of neuroinflammation.[8] In contrast, gadolinium levels after Gadobutrol administration were much lower and washed out more quickly.[8]
Table 3: Gadolinium Retention in Deep Cerebellar Nuclei (DCN) of EAE Mice
| Time Point | Gadobutrol | Gadopentetate dimeglumine |
| 24 hours post-final injection | ~2-3 fold higher in EAE vs healthy controls[8] | Significantly higher in EAE vs healthy controls[8] |
| 40 days post-final injection | Levels reduced towards baseline[8] | Persistently elevated levels (55.06 ± 0.16 µM in EAE mice)[8] |
Experimental Protocols
Murine Model for Gadolinium Retention Analysis[9]
-
Animal Model : Female C57BL/6 mice, 8-10 weeks old. Experimental Autoimmune Encephalomyelitis (EAE) was induced to model neuroinflammation. A healthy control (HC) group was also used.
-
Contrast Agent Administration : Mice received a cumulative dose of 20 mmol/kg bodyweight of either Gadopentetate dimeglumine or Gadobutrol. This was administered as 8 individual injections of 2.5 mmol/kg over 10 days.
-
MRI Protocol : Imaging was performed on a 7T preclinical scanner at baseline, and at 1, 10, and 40 days after the final injection. Quantitative T1 mapping was used to assess changes in T1 relaxation times.
-
Gadolinium Quantification : After the final imaging session, mice were euthanized. Brain and blood gadolinium content was assessed using laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) for spatial distribution in the brain and ICP-MS for total blood concentration.
Preclinical Angiography Bolus Comparison[3]
-
Animal Model : Seven Goettingen minipigs under general anesthesia.
-
Contrast Agent Administration : An intraindividual comparative study design was used, where each animal received both Gadobutrol (1 M) and Gadopentetate dimeglumine (0.5 M) at equivalent flow rates (1 mL/s).
-
Imaging Protocol :
-
4D-MRA : Performed on a 1.5T clinical MRI scanner using a time-resolved imaging with stochastic trajectories (TWIST) sequence.
-
Dynamic CT : Performed on a 64-slice CT scanner to measure gadolinium concentration independent of relaxivity effects.
-
-
Data Analysis : Quantitative analysis included measuring the full width at half maximum (FWHM), time-to-peak, and peak signal/concentration for each contrast agent bolus in major arteries and veins.
Visualizations
Caption: Workflow for a preclinical comparative MRI study.
Caption: Structural stability comparison of the two agents.
Conclusion
References
- 1. Comparative Studies of Different Gadolinium Agents in Brain Tumors: Differences between Gadolinium Chelates and Their Possible Influence on Imaging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. la-press.org [la-press.org]
- 3. researchgate.net [researchgate.net]
- 4. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnostic value of gadobutrol versus gadopentetate dimeglumine in enhanced MRI of brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Intraindividual comparison between gadopentetate dimeglumine and gadobutrol for magnetic resonance perfusion in normal brain and intracranial tumors at 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Impact of Gadopentetate and Gadobutrol on Inflammation-Promoted Retention and Toxicity of Gadolinium Within the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gadobutrol and Gadoteridol Relaxivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relaxivity of two widely used macrocyclic gadolinium-based contrast agents (GBCAs), Gadobutrol and Gadoteridol. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
Gadobutrol consistently demonstrates higher r1 and r2 relaxivity compared to Gadoteridol across various magnetic field strengths and in different biological media. This difference in relaxivity is a key factor influencing the contrast enhancement observed in magnetic resonance imaging (MRI). While both are non-ionic, macrocyclic agents with favorable safety profiles, the higher relaxivity of Gadobutrol may offer advantages in certain clinical and research settings.
Data Presentation: Relaxivity Comparison
The following table summarizes the quantitative r1 relaxivity data for Gadobutrol and Gadoteridol from a comparative study conducted in human plasma and human blood at 37°C.
| Magnetic Field Strength (T) | Medium | Gadobutrol r1 Relaxivity (L mmol⁻¹s⁻¹) | Gadoteridol r1 Relaxivity (L mmol⁻¹s⁻¹) | Reference |
| 1.5 | Human Plasma | 4.78 ± 0.12 | 3.80 ± 0.10 | [1][2] |
| 3 | Human Plasma | 4.97 ± 0.59 | 3.28 ± 0.09 | [1][2] |
| 7 | Human Plasma | 3.83 ± 0.24 | 3.21 ± 0.07 | [1][2] |
| 3 | Human Blood | 3.47 ± 0.16 | 2.61 ± 0.16 | [1][2] |
Additionally, published r1 relaxivity values at 1.5T are reported to be in the range of 4.7–5.2 L⋅mmol⁻¹⋅s⁻¹ for Gadobutrol and 4.1–4.3 L⋅mmol⁻¹⋅s⁻¹ for Gadoteridol.[3][4] The transverse relaxivity (r2) of Gadobutrol has also been reported to be larger than that of Gadoteridol at 3T in plasma (3.9 L/mmol·s for Gadobutrol vs. 3.4 L/mmol·s for Gadoteridol).[5]
Experimental Protocols
The determination of relaxivity values is a critical aspect of characterizing MRI contrast agents. A common and robust method for measuring longitudinal relaxation times (T1) is the inversion-recovery experiment.
Inversion Recovery Turbo Spin Echo (IR-TSE) Method for T1 Relaxivity Measurement
This method was utilized in the study by Szomolanyi et al. (2019) to determine the r1 relaxivity of Gadobutrol and Gadoteridol in human plasma and blood.[1][2]
1. Sample Preparation:
-
Phantoms containing four different concentrations of Gadobutrol and Gadoteridol were prepared in human plasma and human blood.[1][2]
-
All measurements were conducted at a physiological temperature of 37°C.[1][2]
2. MRI Data Acquisition:
-
An inversion recovery turbo spin echo (IR-TSE) pulse sequence was used to acquire images at various inversion times (TI).[1][2] This allows for the sampling of the T1 relaxation curve.
-
The experiments were performed at different magnetic field strengths: 1.5T, 3T, and 7T.[1][2]
3. Data Analysis:
-
The signal intensities from the images at different inversion times were fitted to the signal equation to determine the T1 relaxation time for each concentration.[1][2]
-
The relaxation rate (R1), which is the inverse of the T1 time (R1 = 1/T1), was then plotted against the concentration of the contrast agent.
-
The relaxivity (r1) is the slope of this line, calculated using a 1/y-weighted regression of the T1 rates over the concentration.[1][2]
Visualizations
Experimental Workflow for Relaxivity Measurement
Caption: Workflow for T1 relaxivity measurement.
Molecular Structure Comparison
Caption: Molecular structures of Gadobutrol and Gadoteridol.
Discussion
The higher relaxivity of Gadobutrol can be attributed to its molecular structure. Both Gadobutrol and Gadoteridol are macrocyclic chelates, which are known for their high stability.[6] However, the side chain of the chelating ligand differs between the two agents. Gadobutrol possesses a dihydroxy-hydroxymethylpropyl group, while Gadoteridol has a hydroxypropyl group.[7][8] These structural differences influence the interaction of the gadolinium ion with surrounding water molecules, which is a key determinant of relaxivity.[9][10]
It is important to note that neither Gadobutrol nor Gadoteridol exhibits significant protein binding, so the presence of human serum albumin does not have a major effect on their relaxivity.[3][4] A significant difference between the commercially available formulations is that Gadobutrol is available in a 1.0 mol/L concentration, whereas Gadoteridol is typically formulated at 0.5 mol/L.[3][4]
Conclusion
The experimental data consistently show that Gadobutrol has a significantly higher r1 relaxivity than Gadoteridol across various magnetic field strengths and in both human plasma and blood.[1][2] This intrinsic property of the molecule may translate to greater contrast enhancement in MRI applications. The choice between these two agents will depend on the specific requirements of the research or clinical application, including the desired level of contrast enhancement and the imaging protocol being used.
References
- 1. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are There Differences between Macrocyclic Gadolinium Contrast Agents for Brain Tumor Imaging? Results of a Multicenter Intraindividual Crossover Comparison of Gadobutrol with Gadoteridol (the TRUTH Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajnr.org [ajnr.org]
- 5. Inter-individual Comparison of Gadobutrol and Gadoteridol Tissue Time-intensity Profiles for Dynamic Susceptibility Contrast Perfusion MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gadoteridol? [synapse.patsnap.com]
- 7. Gadobutrol [drugfuture.com]
- 8. Gadoteridol [drugfuture.com]
- 9. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure – relaxivity relationships among targeted MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating DCE-MRI with Gadobutrol Monohydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) results obtained with Gadobutrol Monohydrate (Gadavist®) against other gadolinium-based contrast agents (GBCAs). It is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their clinical and preclinical imaging studies. The guide summarizes quantitative data from comparative studies, details experimental protocols, and visualizes key biological pathways and experimental workflows.
Comparative Performance of Gadobutrol in DCE-MRI
Gadobutrol is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent.[1][2] It is formulated at a higher concentration (1.0 mmol/mL) compared to many other GBCAs (typically 0.5 mmol/mL), which results in a more compact bolus injection and can lead to improved dynamic image enhancement.[1][2][3]
The quantitative parameters derived from DCE-MRI, such as the volume transfer constant (Ktrans), the fractional volume of the extravascular extracellular space (ve), and the plasma volume fraction (vp), are crucial for assessing tumor microvasculature, including perfusion, permeability, and angiogenesis. Several studies have compared the performance of Gadobutrol with other GBCAs in quantifying these parameters.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative DCE-MRI studies involving Gadobutrol.
Table 1: Comparison of Pharmacokinetic Parameters in Glioma
| Parameter | Gadobutrol | Gadoterate Meglumine | Key Findings | Reference |
| Ktrans | No significant difference | No significant difference | The two agents can be used interchangeably for this parameter. | [4][5] |
| ve | No significant difference | No significant difference | Interchangeable use is supported for ve measurements. | [4][5] |
| vp | No significant difference | No significant difference | No significant difference was observed between the two agents. | [4][5] |
| Wash-in Rate | Significantly higher | Significantly lower | Gadobutrol demonstrated a faster wash-in rate. | [4][5] |
| Washout Rate | Significantly lower | Significantly higher | Gadobutrol showed a slower washout rate. | [4][5] |
Table 2: Comparison of Semi-Quantitative and Pharmacokinetic Parameters in Breast Cancer (Ultrafast DCE-MRI)
| Parameter | Gadobutrol (Gadavist®) | Gadoterate Meglumine (Dotarem®) | Key Findings | Reference |
| Early Wash-in Slope | Steeper (≈60% vs. 40% signal increase at 20s) | Less steep | Gadobutrol showed stronger early enhancement kinetics.[6] | [6][7][8] |
| Tumor-to-BPE Contrast | Lower | Higher | Dotarem provided improved tumor-to-Background Parenchymal Enhancement (BPE) contrast.[6][7][8] | [6][7][8] |
| Sensitivity (for select kinetic parameters) | Lower | Higher | Dotarem showed higher sensitivity for parameters like A, α, A*α, AUC30, and Ktrans.[6] | [6][7][8] |
| Specificity | Slightly better | High | Both agents demonstrated high specificity. | [7] |
| AUROC for Ve | Higher (0.75 vs. 0.58) | Lower | Gadavist had a higher Area Under the Receiver Operating Characteristic Curve for ve.[6][8] | [6][8] |
Table 3: Comparison in Prostate Cancer DCE-MRI
| Parameter | Gadobutrol | Gd-DTPA | Key Findings | Reference |
| Relative Peak Enhancement | Significantly higher | Lower | Gadobutrol resulted in a higher relative peak enhancement in both the peripheral zone and prostate cancer foci.[9] | [9] |
| Pharmacokinetic Parameters (Ktrans, kep) | No significant difference | No significant difference | No statistically significant difference was found in the pharmacokinetic parameter values between the two contrast media.[9] | [9] |
| Enhancement Curve Types | No significant difference | No significant difference | The frequencies of curve types I, II, or III were not significantly different.[9] | [9] |
Experimental Protocols
Accurate and reproducible DCE-MRI results are highly dependent on the experimental protocol. Below are key considerations and a sample protocol for a study using Gadobutrol.
Key Experimental Considerations
-
Dosage: The standard recommended dose for Gadobutrol in DCE-MRI is 0.1 mmol/kg body weight.[10]
-
Injection Rate: A consistent injection rate is crucial for pharmacokinetic modeling. A common rate is 2 mL/s, followed by a saline flush.[5]
-
Imaging Sequence: A T1-weighted gradient-echo sequence is typically used for dynamic imaging.
-
Temporal Resolution: High temporal resolution is necessary to accurately capture the arterial input function (AIF) and the initial contrast uptake. Ultrafast DCE-MRI protocols can achieve temporal resolutions of 3.5-4.6 seconds.[6][8]
-
T1 Mapping: Pre-contrast T1 mapping is essential for the accurate conversion of signal intensity to gadolinium concentration. This is often achieved using a variable flip angle approach.[5]
Sample Experimental Protocol: Brain DCE-MRI
This protocol is based on a study performing DCE-MRI for brain tumor analysis.[5]
-
Patient Preparation: No specific preparation is typically required. Ensure the patient is comfortable to minimize motion artifacts.
-
MRI System: 3T MRI scanner.
-
Pre-contrast Imaging:
-
DCE-MRI Acquisition:
-
Contrast Administration:
-
Post-contrast Imaging: Acquire contrast-enhanced axial 2D FLAIR and 3D MPRAGE sequences after the DCE series.[5]
Signaling Pathways and Experimental Workflows
DCE-MRI provides insights into physiological processes such as angiogenesis and vascular permeability, which are regulated by complex signaling pathways. Understanding these pathways is crucial for interpreting the imaging results in the context of drug development and disease progression.
Signaling Pathways
The following diagrams illustrate key signaling pathways that influence the microvascular characteristics measured by DCE-MRI.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. The Impact of Flip Angle and TR on the Enhancement Ratio of Dynamic Gadobutrol-enhanced MR Imaging: In Vivo VX2 Tumor Model and Computer Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gadobutrol and Other Macrocyclic GBCAs for Researchers and Drug Development Professionals
In the landscape of magnetic resonance imaging (MRI), gadolinium-based contrast agents (GBCAs) are indispensable tools for enhancing the visualization of tissues and pathologies. Among these, macrocyclic agents are favored for their high stability, which minimizes the release of potentially toxic free gadolinium ions. This guide provides a detailed, data-driven comparison of Gadobutrol with other prominent macrocyclic GBCAs, including Gadoteridol, Gadoterate meglumine (B1676163), and the newer high-relaxivity agents Gadopiclenol and Gadoquatrane. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental methodologies.
Comparative Physicochemical and Performance Data
The efficacy and safety of a GBCA are largely determined by its physicochemical properties, primarily relaxivity and stability. Relaxivity (r1) refers to the agent's ability to increase the relaxation rate of water protons, thereby enhancing the MR signal. Stability, particularly kinetic inertness, describes the resistance of the gadolinium-ligand complex to dissociation.
Table 1: T1 Relaxivity of Macrocyclic GBCAs in Human Plasma and Whole Blood
| Contrast Agent | Molecular Structure | T1 Relaxivity (r1) in Human Plasma [L/(mmol·s)] | T1 Relaxivity (r1) in Human Whole Blood [L/(mmol·s)] |
| Gadobutrol | Monomeric, Macrocyclic | 4.97 ± 0.59 (at 3T)[1] | 4.5 ± 0.3 (at 3T)[2] |
| Gadoteridol | Monomeric, Macrocyclic | ~4.1–4.3 (at 1.5T)[3][4] | 3.5 ± 0.6 (at 3T)[2] |
| Gadoterate meglumine | Monomeric, Macrocyclic | Not explicitly stated, but generally lower than Gadobutrol[1] | 3.4 ± 0.4 (at 3T)[2] |
| Gadopiclenol | Monomeric, Macrocyclic | 11.6 (in human serum at 3T)[5] | Not explicitly stated |
| Gadoquatrane | Tetrameric, Macrocyclic | 10.5 (at 3.0T)[1] | Not explicitly stated |
Note: Relaxivity values can vary depending on the magnetic field strength, temperature, and the medium in which they are measured.
Gadobutrol consistently demonstrates higher T1 relaxivity compared to other conventional monomeric macrocyclic agents like Gadoteridol and Gadoterate meglumine across various magnetic field strengths.[1] This is attributed in part to an intramolecular hydrogen bond that reduces the rotational motion of the inner sphere water molecule.[1] The newer agents, Gadopiclenol and Gadoquatrane, exhibit significantly higher relaxivity due to their unique molecular structures, which allows for effective contrast enhancement at lower gadolinium doses.[1][3][6]
Table 2: Comparative Stability (Kinetic Inertness) of Macrocyclic GBCAs
| Contrast Agent | Dissociation Half-life at pH 1.2 (37°C) | Gd³⁺ Release in Human Plasma (pH 7.4, 37°C) after 15 days |
| Gadobutrol | 14.1 hours | 0.12% |
| Gadoteridol | 2.2 hours | 0.20% |
| Gadoterate meglumine | 2.7 days | No released Gd³⁺ above LLOQ |
| Gadopiclenol | 14.2 days | 0.20% |
| Gadoquatrane | 28.6 days | No released Gd³⁺ above LLOQ |
LLOQ: Lower Limit of Quantification. Data sourced from a comparative study on Gadoquatrane.[7]
Macrocyclic GBCAs are characterized by their high kinetic stability, which is a crucial factor for in vivo safety.[6] Among the compared agents, Gadoquatrane and Gadoterate meglumine show the highest kinetic inertness, with no detectable release of free gadolinium in human plasma under the studied conditions.[7]
Signal Enhancement and Diagnostic Performance
Clinical and preclinical studies provide valuable insights into the in vivo performance of these contrast agents.
In a multicenter intraindividual crossover study comparing Gadobutrol and Gadoteridol for brain tumor imaging, no significant differences were found in qualitative or quantitative lesion enhancement, detection, or characterization at a standard dose of 0.1 mmol/kg.[3][4][8] The twofold higher concentration of Gadobutrol (1.0 mol/L vs. 0.5 mol/L for Gadoteridol) did not translate into a discernible clinical benefit for routine morphologic imaging.[3][8]
Similarly, a comparison between Gadobutrol and Gadoterate meglumine in patients with primary brain tumors demonstrated the noninferiority of Gadoterate meglumine.[9] While quantitative analysis showed a statistically significant higher percentage of lesion enhancement with Gadobutrol, this did not result in a clinical advantage in terms of overall lesion visualization and characterization.[9]
The high-relaxivity agent Gadopiclenol has been shown to be non-inferior to Gadobutrol for body MRI at half the dose (0.05 mmol/kg vs. 0.1 mmol/kg).[3][4] Readers reported no preference between the two agents for image quality in the majority of cases.[4]
The novel tetrameric agent Gadoquatrane has demonstrated non-inferiority to Gadobutrol in central nervous system imaging at a 60% reduced gadolinium dose (0.04 mmol/kg vs. 0.1 mmol/kg).[1] Preclinical studies in a rat glioblastoma model also indicated superior contrast enhancement with Gadoquatrane at equivalent doses to Gadobutrol.[1][6]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible comparison of GBCAs.
Protocol for T1 Relaxivity Measurement in Human Plasma
Objective: To determine and compare the T1 relaxivity (r1) of different macrocyclic GBCAs in a physiologically relevant medium.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of each GBCA (e.g., Gadobutrol, Gadoteridol, Gadoterate meglumine) in human plasma at various concentrations (e.g., 0.25, 0.5, 1.0, and 2.0 mmol/L). A control sample of human plasma without any GBCA is also prepared.
-
Phantom Setup: Place the prepared samples in a phantom, which is maintained at a physiological temperature of 37°C using a circulating water bath.
-
MRI Acquisition:
-
Use a clinical MRI scanner (e.g., 1.5T, 3T, or 7T).
-
Employ an inversion recovery turbo spin-echo (IR-TSE) pulse sequence to acquire images.
-
Use a range of inversion times (TI) to accurately map the T1 relaxation curve (e.g., 25, 50, 100, 200, 400, 800, 1600, 3200 ms).
-
-
Data Analysis:
-
Measure the signal intensity (SI) from a region of interest (ROI) within each sample for each inversion time.
-
Fit the SI data to the signal equation for an IR-TSE sequence to determine the T1 relaxation time for each concentration.
-
Calculate the relaxation rate (R1) as the reciprocal of the T1 time (R1 = 1/T1).
-
Plot the relaxation rates (R1) against the GBCA concentrations.
-
The T1 relaxivity (r1) is determined from the slope of the linear regression of this plot.[1]
-
Protocol for Preclinical Assessment of Gadolinium Retention in the Rat Brain
Objective: To quantify and compare the amount of residual gadolinium in the brain following the administration of different macrocyclic GBCAs in a rodent model.
Methodology:
-
Animal Model: Use healthy adult rats (e.g., Sprague-Dawley).
-
GBCA Administration: Administer a single or repeated intravenous injection of the GBCAs to be compared (e.g., Gadobutrol, Gadoterate meglumine) at a clinically relevant dose. A control group receives saline.
-
Washout Period: Allow for a sufficient washout period (e.g., 1 to 5 months) to assess long-term retention.
-
Tissue Harvesting and Preparation:
-
Euthanize the animals and perfuse the brains to remove blood.
-
Dissect the cerebellum.
-
Homogenize the tissue samples in a suitable buffer (e.g., 100 mM ammonium (B1175870) acetate).[8]
-
Digest the tissue homogenates using a mixture of nitric acid and hydrogen peroxide.[8]
-
-
Gadolinium Quantification:
-
Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure the total gadolinium concentration in the digested tissue samples.[7]
-
Prepare a standard curve using a known concentration of a gadolinium standard to quantify the amount of gadolinium in the brain tissue, typically expressed in nmol/g of tissue.[7]
-
-
Data Analysis: Compare the mean gadolinium concentrations in the brains of the different GBCA groups to assess the relative retention.
Visualizing Experimental Workflows
Conclusion
Gadobutrol stands as a well-established macrocyclic GBCA with a favorable safety profile and higher relaxivity compared to other conventional agents like Gadoteridol and Gadoterate meglumine. While this higher relaxivity is quantifiable in vitro, intraindividual clinical studies in neuroimaging have not consistently demonstrated a superior diagnostic performance at standard doses.
The emergence of high-relaxivity agents such as Gadopiclenol and Gadoquatrane marks a significant advancement in the field. These agents offer the potential to maintain or even enhance diagnostic efficacy at substantially lower gadolinium doses, which is a critical consideration for patient safety, particularly in individuals requiring multiple contrast-enhanced examinations. The ongoing research and clinical trials of these novel agents will continue to shape the future landscape of contrast-enhanced MRI. For researchers and drug development professionals, a thorough understanding of the comparative performance and underlying physicochemical properties of these GBCAs is paramount for the rational design and evaluation of future imaging agents.
References
- 1. benchchem.com [benchchem.com]
- 2. auntminnie.com [auntminnie.com]
- 3. Efficacy and Safety of Half-Dose Gadopiclenol versus Full-Dose Gadobutrol for Contrast-enhanced Body MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Evaluation of Gadolinium Retention in Rat Brain After Single Injection of a Clinically Relevant Dose of Gadolinium-Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Speciation analysis of gadolinium retained in the rat brain after administration of gadolinium-based contrast agents | EVISA's News [speciation.net]
- 7. pubs.rsna.org [pubs.rsna.org]
- 8. auntminnie.com [auntminnie.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Histological Cross-Validation of Gadobutrol Monohydrate Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gadobutrol Monohydrate's performance in magnetic resonance imaging (MRI) with histological findings, supported by experimental data. It is intended to serve as a resource for researchers and professionals in drug development who are utilizing contrast-enhanced imaging in their preclinical and clinical studies.
Introduction
Gadobutrol (marketed as Gadovist® or Gadavist®) is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA).[1] Its physicochemical properties, including high stability and relaxivity, allow for a formulation with double the concentration of gadolinium ions compared to many other GBCAs.[1] This results in a more compact bolus and can lead to improved dynamic image enhancement.[1]
The validation of imaging biomarkers against a "gold standard" is critical in both research and clinical settings. In the context of contrast-enhanced MRI, histology serves as this gold standard, providing microscopic anatomical and pathological detail.[2][3] This guide explores the cross-validation of Gadobutrol-enhanced MRI with histology, presenting quantitative data and detailed experimental protocols from representative preclinical studies.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies that have correlated Gadobutrol-enhanced MRI with histological findings. These studies highlight the utility of Gadobutrol in assessing tumor microcirculation and the impact of therapeutic interventions.
Table 1: Correlation of DCE-MRI Parameters with Immunohistochemistry in a Prostate Carcinoma Model
| MRI Parameter (Gadobutrol-enhanced) | Immunohistochemical Marker | Correlation Coefficient (r) | Significance (p-value) | Study Findings |
| Tumor Perfusion (ml/100ml/min) | Apoptosis (TUNEL) | -0.56 | <0.05 | A significant negative correlation was observed, indicating that lower tumor perfusion as measured by DCE-MRI is associated with higher rates of apoptosis following treatment.[4] |
| Tumor Perfusion (ml/100ml/min) | Tumor Vascularity (RECA-1) | 0.56 | <0.05 | A significant positive correlation was found, demonstrating that DCE-MRI-derived perfusion reflects the underlying tumor vascularity.[4] |
| Tumor Vascularity (%) | Tumor Vascularity (RECA-1) | - | <0.05 | A significant decrease in tumor vascularity was observed with treatment in both DCE-MRI and histological analysis.[4] |
Table 2: Comparison of Gadobutrol with a Linear GBCA (Gadopentetate) in a Neuroinflammation Model
| Parameter | Gadobutrol | Gadopentetate Dimeglumine | Key Findings |
| Gadolinium (Gd) Retention in Deep Cerebellar Nuclei (Day 40 post-injection, EAE mice) | 0.38 ± 0.08 μM | 55.06 ± 0.16 μM | Gadobutrol, a macrocyclic agent, showed significantly lower gadolinium retention in the brain compared to the linear agent gadopentetate in a model of neuroinflammation.[5] |
| Gd Retention in Deep Cerebellar Nuclei (Day 40 post-injection, Healthy Controls) | 0.17 ± 0.03 μM | 30.44 ± 4.43 μM | Lower retention of Gadobutrol was also observed in healthy controls.[5] |
| Neurotoxicity (in vitro hippocampal slice culture) | No toxicity observed | Promoted cell death at 50 mM | Gadobutrol did not show neurotoxic effects in this ex vivo model, unlike gadopentetate which induced cell death, particularly in the presence of an inflammatory mediator.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for Gadobutrol-enhanced MRI and subsequent histological validation.
Protocol 1: Dynamic Contrast-Enhanced (DCE) MRI for Monitoring Tumor Response in a Rodent Model
This protocol is based on a study investigating the effects of a therapeutic agent on experimental prostate carcinomas.[4]
1. Animal Model:
-
Copenhagen rats are implanted with subcutaneous prostate carcinomas (e.g., MLLB-2 cell line).
-
Tumor growth is monitored, and animals are enrolled in the study when tumors reach a predetermined size.
2. MRI Acquisition:
-
Imaging is performed on a 3T clinical MRI scanner.
-
Anesthesia: Anesthesia is induced and maintained throughout the imaging session (e.g., isoflurane).
-
Pre-contrast Imaging: T1-weighted and T2-weighted anatomical images are acquired. A pre-contrast T1 map is also acquired using a variable repetition time (VTR) sequence.[6]
-
DCE-MRI:
-
A dynamic T1-weighted gradient-echo sequence is initiated.
-
After acquiring several baseline images, a bolus of Gadobutrol is injected intravenously (e.g., via a tail vein catheter) at a dose of 0.1 mmol/kg body weight.[6][7]
-
Dynamic image acquisition continues for a specified duration to capture the wash-in and wash-out of the contrast agent.
-
3. Image Analysis:
-
Regions of interest (ROIs) are drawn around the tumor on the anatomical images.
-
The signal intensity-time course from the DCE-MRI data within the tumor ROI is fitted to a pharmacokinetic model (e.g., a 2-compartment model) to derive quantitative parameters such as tumor perfusion, vascularity, and permeability-surface area product.
4. Histological Validation:
-
Following the final imaging session, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Tissue sections are prepared and stained for:
-
Tumor Vascularity: Immunohistochemistry for an endothelial marker (e.g., RECA-1).
-
Proliferation: Staining for a proliferation marker (e.g., Ki-67).
-
Apoptosis: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
-
Stained slides are digitized, and quantitative analysis of the stained area is performed.
5. Correlation:
-
The quantitative parameters derived from DCE-MRI are statistically correlated with the quantitative histological metrics.
Protocol 2: Assessment of Gadolinium Retention
This protocol is based on a study comparing gadolinium retention of Gadobutrol and a linear GBCA in a mouse model of neuroinflammation.[5]
1. Animal Model:
-
Experimental Autoimmune Encephalomyelitis (EAE) is induced in mice to model neuroinflammation. A healthy control group is also included.
2. Contrast Agent Administration:
-
Mice receive multiple intravenous injections of either Gadobutrol or a linear GBCA (e.g., gadopentetate dimeglumine) at a cumulative dose (e.g., 20 mmol/kg body weight over several injections).
3. MRI for T1 Mapping:
-
MRI is performed at baseline and at multiple time points after the final injection (e.g., day 1, 10, and 40).
-
Quantitative T1 mapping is performed to assess changes in T1 relaxation time, which can be indicative of gadolinium deposition.
4. Histology and Gadolinium Quantification:
-
At the end of the study, mice are euthanized, and brains are collected.
-
The tissue is processed for:
-
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS): To quantify the spatial distribution and concentration of gadolinium in different brain regions.
-
Standard Histology: To assess for any tissue abnormalities.
-
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for cross-validating Gadobutrol-enhanced MRI with histology and the logical relationship between the different components of such a study.
References
- 1. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Practical Solutions to MRI and Histology Matching and Measurements Using Available ImageJ Software Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mixed methodology in human brain research: integrating MRI and histology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archive.rsna.org [archive.rsna.org]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Dynamic Contrast Enhanced (DCE) MRI-Derived Renal Perfusion and Filtration: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Contrast-Enhanced Magnetic Resonance Angiography Using a Novel Elastin-Specific Molecular Probe in an Experimental Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gadobutrol and Gadodiamide for Tumor Enhancement in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the magnetic resonance imaging (MRI) contrast agents, gadobutrol (B1674391) and gadodiamide (B1674392), focusing on their performance in enhancing tumor visibility in animal models. The information presented is supported by experimental data to aid researchers in selecting the appropriate contrast agent for their preclinical studies.
Executive Summary
Gadobutrol consistently demonstrates superior tumor enhancement compared to gadodiamide at equivalent doses in animal models of cancer. This enhanced performance is attributed to gadobutrol's higher T1 relaxivity. Studies in rat glioma models show statistically significant improvements in Signal-to-Noise Ratio (SNR), Contrast-to-Noise Ratio (CNR), and overall Contrast Enhancement (CE) with gadobutrol across different magnetic field strengths. While both agents exhibit similar pharmacokinetic profiles, characterized by rapid distribution in the extracellular space and renal excretion, gadobutrol's efficiency may allow for reduced dosage without compromising imaging quality, a crucial factor in preclinical research.
Quantitative Data Comparison
The following tables summarize the key quantitative data from a comparative study of gadobutrol and gadodiamide in a rat brain glioma model.
Table 1: Performance Metrics at 3T Magnetic Field Strength [1]
| Parameter | Gadobutrol Improvement over Gadodiamide | Time Points Post-Injection |
| Signal-to-Noise Ratio (SNR) | 11.8% to 16.0% | 1, 3, 5, 7, and 9 minutes |
| Contrast-to-Noise Ratio (CNR) | 30.5% to 35.4% | 1, 3, 5, 7, and 9 minutes |
| Contrast Enhancement (CE) | 27.1% to 31.5% | 1, 3, 5, 7, and 9 minutes |
Table 2: Performance Metrics at 1.5T Magnetic Field Strength [1]
| Parameter | Gadobutrol Improvement over Gadodiamide | Time Points Post-Injection |
| Signal-to-Noise Ratio (SNR) | 7.0% to 11.1% | 1, 3, 5, 7, and 9 minutes |
| Contrast-to-Noise Ratio (CNR) | 27.1% to 35.8% | 1, 3, 5, 7, and 9 minutes |
| Contrast Enhancement (CE) | 23.8% to 29.5% | 1, 3, 5, 7, and 9 minutes |
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Gadobutrol | Gadodiamide |
| Elimination Half-life | ~1.81 hours (in healthy subjects, indicative for rats)[2] | 18 minutes[3] |
| Volume of Distribution | 0.21 ± 0.02 L/kg | 244 mL/kg[4] |
| Primary Route of Excretion | Renal (Glomerular Filtration)[2] | Renal[3] |
| Percentage of Dose Excreted in 24h | >90% (within 12 hours)[2] | 94%[3] |
Mechanism of Action: T1 Relaxation Enhancement
Gadolinium-based contrast agents like gadobutrol and gadodiamide function by shortening the T1 relaxation time of water protons in their vicinity. The paramagnetic gadolinium ion (Gd³⁺) possesses unpaired electrons that create a fluctuating magnetic field, which in turn enhances the relaxation rate of surrounding water protons. This results in a brighter signal on T1-weighted MR images, thereby improving the contrast between the tumor and surrounding healthy tissue. The efficiency of this process is quantified by the T1 relaxivity, with higher values indicating a greater T1 shortening effect. Gadobutrol generally exhibits a higher T1 relaxivity compared to gadodiamide.[5]
Experimental Protocols
The data presented in this guide is primarily based on a key study comparing gadobutrol and gadodiamide in a rat brain glioma model. The detailed methodology is outlined below.
Animal Model:
-
Species: Rat[1]
-
Tumor Model: Intracranial implantation of glioma cells to establish a brain tumor model.[1]
Experimental Groups: A total of 54 rats were divided into three groups:
-
Group 1: Scanned at 3T, receiving both gadodiamide and gadobutrol (0.1 mmol/kg) in a randomized order with a 24-hour washout period between agents.[1]
-
Group 2: Scanned at 1.5T, following the same protocol as Group 1.[1]
-
Group 3: Received a standard dose of gadobutrol at 1.5T and a half-dose at 3T to compare enhancement at different field strengths and dosages.[1]
Imaging Protocol:
-
Scanner: 1.5T and 3T MRI scanners.[1]
-
Sequences: T1-weighted images were acquired before and at multiple time points (1, 3, 5, 7, and 9 minutes) after contrast administration.[1]
-
Data Analysis: Signal-to-Noise Ratio (SNR), Contrast-to-Noise Ratio (CNR), and Contrast Enhancement (CE) were calculated for the tumor region.[1]
Conclusion
For researchers conducting preclinical tumor imaging in animal models, the evidence suggests that gadobutrol offers a significant advantage in tumor enhancement over gadodiamide. Its superior performance, particularly at higher magnetic field strengths, allows for clearer delineation of tumor margins and potentially more sensitive detection of smaller lesions. The possibility of using a reduced dose of gadobutrol to achieve comparable enhancement to a standard dose of other agents presents an opportunity to minimize the overall exposure of research animals to contrast media, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research. This comprehensive guide provides the necessary data and protocols to support informed decisions in the design and execution of animal-based tumor imaging studies.
References
- 1. Evaluation of gadodiamide versus gadobutrol for contrast-enhanced MR imaging in a rat brain glioma model at 1.5 and 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Preclinical safety assessment and pharmacokinetics of gadodiamide injection, a new magnetic resonance imaging contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gadodiamide | C16H26GdN5O8 | CID 153921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Perfusion Metrics: Comparing Gadolinium-Based Contrast Agents in Quantitative MRI
For researchers, scientists, and drug development professionals, the choice of a gadolinium-based contrast agent (GBCA) can significantly impact the quantitative assessment of tissue perfusion. This guide provides an objective comparison of commonly used GBCAs, supported by experimental data, to aid in the selection of the most appropriate agent for specific research and clinical trial needs.
This comparison focuses on the quantitative differences in key perfusion and pharmacokinetic metrics obtained using various GBCAs in Dynamic Contrast-Enhanced (DCE-MRI) and Dynamic Susceptibility Contrast (DSC-MRI) imaging. Understanding these differences is crucial for the accurate evaluation of anti-angiogenic therapies, tumor characterization, and the assessment of tissue viability.
Key Perfusion Metrics: A Quick Reference
Perfusion MRI techniques provide a wealth of quantitative data to characterize tissue microvasculature. The most common metrics include:
-
Ktrans (Volume Transfer Constant): Reflects the leakage of contrast agent from the blood plasma to the extravascular, extracellular space (EES). It is a key indicator of vessel permeability.
-
Kep (Rate Constant): Represents the rate of contrast agent transfer from the EES back to the plasma.
-
Vp (Plasma Volume): The fraction of tissue volume occupied by blood plasma.
-
Ve (Extravascular, Extracellular Space Volume): The fractional volume of the EES.
-
CBV (Cerebral Blood Volume): The total volume of blood in a given brain tissue volume. In DSC-MRI, relative CBV (rCBV) is often calculated.[1]
-
CBF (Cerebral Blood Flow): The rate of blood delivery to a specific brain region.[1]
-
MTT (Mean Transit Time): The average time it takes for blood to traverse the capillary network.[1][2]
The selection of a GBCA can be influenced by its physicochemical properties, primarily its relaxivity (the ability to shorten the T1 and T2 relaxation times of water protons) and its molecular structure (linear vs. macrocyclic), which affects its stability and safety profile.[3][4]
Quantitative Comparison of GBCAs in DCE-MRI
An intraindividual, prospective study compared the 1.0 M macrocyclic agent gadobutrol (B1674391) with the 0.5 M macrocyclic agent gadoterate (B1198928) meglumine (B1676163) in patients with posttreatment glioma. The study found no statistically significant differences in the key pharmacokinetic parameters.[5][6]
| Perfusion Metric | Gadobutrol (Mean ± SD) | Gadoterate Meglumine (Mean ± SD) | P-value |
| Ktrans (min⁻¹) | 0.08 ± 0.07 | 0.08 ± 0.08 | > .05 |
| Ve | 0.35 ± 0.19 | 0.35 ± 0.23 | > .05 |
| Vp | 0.04 ± 0.04 | 0.04 ± 0.04 | > .05 |
| Kep (min⁻¹) | 0.31 ± 0.16 | 0.30 ± 0.15 | > .05 |
However, the same study did observe significant differences in the semi-quantitative parameters of wash-in and washout rates.[5][6]
| Perfusion Metric | Gadobutrol (Mean ± SD) | Gadoterate Meglumine (Mean ± SD) | P-value |
| Wash-in Rate | 0.83 ± 0.64 | 0.29 ± 0.63 | .013 |
| Washout Rate | 0.001 ± 0.0001 | 0.002 ± 0.002 | .02 |
Table 1: Comparison of DCE-MRI perfusion metrics between gadobutrol and gadoterate meglumine in posttreatment glioma.[5][6]
Quantitative Comparison of GBCAs in DSC-MRI
A randomized intraindividual comparative study in healthy volunteers evaluated the performance of the high-relaxivity agent gadobenate dimeglumine against the high-concentration agent gadobutrol for cerebral perfusion imaging at 1.5 T. The study found no significant benefit of one agent over the other for quantitative determinations at a standard dose of 0.1 mmol/kg.[7][8]
| Perfusion Metric | Gadobenate Dimeglumine (0.1 mmol/kg) | Gadobutrol (0.1 mmol/kg) |
| Percentage Signal Drop | 28.3% | 29.4% |
| Full Width at Half Maximum (FWHM) (seconds) | 7.0 | 6.4 |
Table 2: Comparison of DSC-MRI perfusion metrics between gadobenate dimeglumine and gadobutrol in healthy volunteers.[7][8]
Another study comparing gadobutrol and gadoteridol (B1662839) in DSC-MRI found that the maximum signal drop was larger with gadobutrol, particularly at slower injection speeds and with smaller saline flush volumes.[9][10][11]
The Influence of Relaxivity and Concentration
The choice between a high-relaxivity and a high-concentration GBCA is a key consideration.
-
High-Relaxivity GBCAs , such as gadobenate dimeglumine, have been shown to provide superior contrast enhancement in morphologic imaging due to their interaction with serum albumin, which slows their molecular tumbling rate.[3][12][13] This enhanced relaxivity can lead to better lesion delineation.[14]
-
High-Concentration GBCAs , like gadobutrol (1.0 M), are formulated with double the concentration of gadolinium compared to standard 0.5 M agents. Theoretically, this higher concentration could be advantageous for DSC perfusion imaging by creating a more compact and concentrated bolus.[3] However, some studies suggest that at equivalent doses, high concentration does not offer a significant benefit over standard concentration agents in terms of bolus shape or imaging performance.[12][15]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of perfusion studies. Below are summaries of the experimental protocols from the cited comparative studies.
DCE-MRI Protocol: Gadobutrol vs. Gadoterate Meglumine[5][6]
-
Subjects: Patients with posttreatment glioma.
-
Scanner: 3.0T MRI.
-
Sequence: 3D T1-weighted spoiled gradient-recalled echo sequence.
-
GBCA Administration:
-
Two separate injections of gadobutrol and gadoterate meglumine at a dose of 0.1 mmol/kg.
-
Injection rate: 2 mL/s, followed by a 20-mL saline flush at the same rate.
-
-
Image Analysis:
-
Pharmacokinetic analysis was performed using the Tofts model to derive Ktrans, Ve, Vp, and Kep.
-
Semi-quantitative analysis was used to determine wash-in and washout rates.
-
DSC-MRI Protocol: Gadobenate Dimeglumine vs. Gadobutrol[7][8]
-
Subjects: Healthy male volunteers.
-
Scanner: 1.5T MRI.
-
Sequence: T2*-weighted single-shot gradient-echo echoplanar imaging sequence.
-
GBCA Administration:
-
Four separate examinations with 0.1 and 0.2 mmol/kg doses of each contrast agent.
-
Injection rate: 5 mL/s, followed by a 30-mL saline flush.
-
-
Image Analysis:
-
Quantitative analysis of signal intensity-time curves to determine regional cerebral blood volume (rCBV), regional cerebral blood flow (rCBF), percentage signal drop, and full width at half maximum (FWHM).
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for quantitative perfusion MRI studies.
Conclusion
The choice of GBCA can have subtle but significant effects on quantitative perfusion metrics. While macrocyclic agents with similar relaxivities, such as gadobutrol and gadoterate meglumine, may yield comparable pharmacokinetic parameters like Ktrans and Vp, differences in semi-quantitative measures like wash-in and washout rates can exist.[5][6] For DSC-MRI, both high-relaxivity and high-concentration agents can produce high-quality perfusion maps, with no definitive advantage of one over the other at standard doses in the studies reviewed.[7][8]
Ultimately, the selection of a GBCA should be guided by the specific research question, the imaging modality, and the perfusion metrics of primary interest. For studies where vessel permeability is the main focus, agents that provide a clear and quantifiable leakage profile are paramount. For assessments of blood volume and flow, the agent's susceptibility effect and bolus characteristics are more critical. Researchers are encouraged to standardize their acquisition and analysis protocols to ensure the comparability of results across different studies and GBCAs.
References
- 1. ajnr.org [ajnr.org]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Gadolinium Contrast Agents for CNS Imaging: Current Concepts and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. ajnr.org [ajnr.org]
- 6. Comparison of Dynamic Contrast-Enhancement Parameters between Gadobutrol and Gadoterate Meglumine in Posttreatment Glioma: A Prospective Intraindividual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraindividual comparison of gadobenate dimeglumine and gadobutrol for cerebral magnetic resonance perfusion imaging at 1.5 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inter-individual Comparison of Gadobutrol and Gadoteridol Tissue Time-intensity Profiles for Dynamic Susceptibility Contrast Perfusion MR Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inter-individual Comparison of Gadobutrol and Gadoteridol Tissue Time-intensity Profiles for Dynamic Susceptibility Contrast Perfusion MR Imaging [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. dicardiology.com [dicardiology.com]
- 13. The advantage of high relaxivity contrast agents in brain perfusion | Semantic Scholar [semanticscholar.org]
- 14. Comparative Studies of Different Gadolinium Agents in Brain Tumors: Differences between Gadolinium Chelates and Their Possible Influence on Imaging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Assessing the Reproducibility of Gadobutrol-Enhanced MRI: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the reproducibility of Gadobutrol-enhanced Magnetic Resonance Imaging (MRI). By summarizing quantitative data from peer-reviewed studies, detailing experimental protocols, and visualizing key workflows, this document serves as a valuable resource for designing and interpreting studies that rely on the consistent performance of this contrast agent.
Data Presentation: Quantitative Reproducibility and Comparative Performance
The reproducibility of quantitative MRI measurements is crucial for longitudinal studies and multi-center clinical trials. While direct test-retest reproducibility data for Gadobutrol (B1674391) is limited in the literature, intra- and inter-observer variability from a study on cardiac MRI provides valuable insights into its consistency. Furthermore, numerous intra-individual crossover studies comparing Gadobutrol to other gadolinium-based contrast agents (GBCAs) offer a basis for performance comparison.
| Parameter | Gadobutrol | Comparator Agent(s) | Key Findings & Citations |
| Intra-observer Variability (Coefficient of Variation) | Pre-contrast: 4.5% (Strain Assessment) Post-contrast: 22.8% (Strain Assessment) | N/A | Post-contrast strain assessment with Gadobutrol showed higher intra-observer variability compared to pre-contrast measurements in cardiac MRI.[1] |
| Inter-observer Variability (Coefficient of Variation) | Pre-contrast: 5.4% (Strain Assessment) Post-contrast: 20.9% (Strain Assessment) | N/A | Similar to intra-observer variability, inter-observer variability in post-contrast strain assessment with Gadobutrol was higher than pre-contrast.[1] |
| Lesion Enhancement | Non-inferior or superior to Gadoteridol (B1662839). | Gadoteridol | In studies on central nervous system (CNS) lesions, Gadobutrol was found to be non-inferior to Gadoteridol, and in some cases, superior in terms of lesion contrast enhancement.[2][3] |
| Quantitative Enhancement (QE) | No significant difference compared to Gadoteridol. | Gadoteridol | An objective analysis using quantitative enhancement software found no significant differences in net QE or per-region of interest average QE between Gadobutrol and Gadoteridol in patients with glioblastoma.[4] |
| Lesion Visualization | Non-inferior to half-dose Gadopiclenol. | Gadopiclenol | A half-dose of Gadopiclenol (0.05 mmol/kg) was non-inferior to a standard dose of Gadobutrol (0.1 mmol/kg) for lesion visualization in body MRI.[5] |
| Contrast-to-Noise Ratio (CNR) & Lesion-to-Background Ratio (LBR) | Significantly lower than Gadobenate Dimeglumine. | Gadobenate Dimeglumine | In a study on brain tumors, Gadobenate Dimeglumine demonstrated significantly greater CNR and LBR compared to Gadobutrol at the same dose. |
| Sensitivity & Specificity (Malignant Lesion Detection) | Sensitivity: 82.33% (No significant difference with comparator) | Gadobenate Dimeglumine (81.6%) | In a multicenter breast cancer study, there was no significant difference in the sensitivity of lesion detection between Gadobutrol and Gadobenate Dimeglumine.[6] |
Experimental Protocols
Standardized experimental protocols are paramount for ensuring the reproducibility of MRI studies. The following methodologies are based on protocols cited in intra-individual crossover comparison studies involving Gadobutrol.
Patient Population and Preparation
-
Inclusion Criteria: Patients with known or suspected pathologies relevant to the study's focus (e.g., brain tumors, breast cancer).
-
Exclusion Criteria: General contraindications to MRI or GBCAs, clinical instability, or interventions that could alter the target tissue between scans.[6]
-
Informed Consent: All participants should provide written informed consent.
Imaging Protocol
-
Scanner: The same MRI scanner and imaging planes should be used for all examinations within the same patient.[4]
-
Contrast Agent Administration:
-
Imaging Sequences:
-
Pre- and post-contrast T1-weighted sequences are essential for assessing enhancement. Common sequences include T1-weighted spin-echo (SE) and gradient-recalled-echo (GRE).[4]
-
Sequence parameters (e.g., repetition time, echo time, slice thickness) should be kept identical across all scans for a given patient.[4]
-
-
Washout Period (for Crossover Studies): A sufficient time interval between the administration of different contrast agents is crucial to avoid carryover effects. A period of 2 to 14 days is commonly employed.[5][7]
Data Analysis
-
Blinded Reading: Radiologists or trained observers evaluating the images should be blinded to the contrast agent used for each scan to minimize bias.[2]
-
Quantitative Analysis:
-
Regions of Interest (ROIs) should be drawn on the target lesions and normal-appearing tissue to calculate metrics such as signal intensity, CNR, and LBR.
-
For dynamic contrast-enhanced (DCE) MRI, pharmacokinetic modeling can be used to derive parameters like Ktrans and ve.
-
-
Statistical Analysis:
-
Appropriate statistical tests should be used to compare quantitative metrics between different scans or contrast agents.
-
Bland-Altman analysis and intraclass correlation coefficients (ICC) are valuable for assessing agreement and reproducibility.[8]
-
Visualizations
Mechanism of Action of Gadobutrol
Caption: Mechanism of Gadobutrol Enhancement.
Experimental Workflow for an Intra-individual Crossover MRI Study
References
- 1. The effects of extracellular contrast agent (Gadobutrol) on the precision and reproducibility of cardiovascular magnetic resonance feature tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intra-individual, randomised comparison of the MRI contrast agents gadobutrol versus gadoteridol in patients with primary and secondary brain tumours, evaluated in a blinded read - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Gadobutrol for Contrast-enhanced Magnetic Resonance Imaging of the Central Nervous System: Results from a Multicenter, Double-blind, Randomized, Comparator Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TRUTH confirmed: validation of an intraindividual comparison of gadobutrol and gadoteridol for imaging of glioblastoma using quantitative enhancement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dicardiology.com [dicardiology.com]
- 8. High-throughput gadobutrol-enhanced CMR: a time and dose optimization study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Microscopic Truth: A Comparative Guide to Gadobutrol Enhancement and Histopathological Correlation
For researchers, scientists, and drug development professionals, the accurate correlation between in-vivo imaging and ex-vivo histopathology is paramount. This guide provides an objective comparison of Gadobutrol's performance in contrast-enhanced magnetic resonance imaging (MRI) with alternative gadolinium-based contrast agents (GBCAs), supported by experimental data. We delve into the methodologies that underpin these findings and visualize the intricate relationships between imaging and tissue-level pathology.
Gadobutrol (B1674391), a second-generation, non-ionic macrocyclic GBCA, is formulated at a higher concentration (1.0 mol/L) than many of its counterparts. This unique characteristic is designed to provide a tighter bolus and improve dynamic image enhancement. This guide will explore how these properties translate to histopathological correlations in key clinical areas.
Performance in Myocardial Fibrosis Assessment
Late Gadolinium Enhancement (LGE) in cardiac MRI is a cornerstone for identifying myocardial fibrosis. Studies have demonstrated a strong correlation between Gadobutrol-enhanced LGE and histologically confirmed fibrotic tissue.
A study comparing Gadobutrol with gadopentetate dimeglumine in patients with hypertrophic cardiomyopathy found that Gadobutrol provided superior delineation of fibrotic myocardium. The contrast-to-noise ratio (CNR) and signal-to-noise ratio (SNR) were significantly higher with Gadobutrol, leading to a more precise quantification of scar tissue that aligns with visual assessment and, by extension, the underlying fibrotic histopathology.[1]
| Parameter | Gadobutrol (mean ± SD) | Gadopentetate Dimeglumine (mean ± SD) | P-value |
| CNR (LGE vs. remote myocardium) | 26.82 ± 14.24 | 21.46 ± 10.59 | < 0.05 |
| CNR (LGE vs. blood pool) | 9.32 ± 7.64 | 6.39 ± 6.11 | < 0.05 |
| SNR (LGE) | 33.36 ± 14.35 | 27.53 ± 10.91 | < 0.05 |
| Scar Volume (relative) | Significantly higher | - | < 0.05 |
| Data from a comparative study on hypertrophic cardiomyopathy patients.[1] |
Another study comparing a single dose of Gadobutrol (0.1 mmol/kg) with a single dose of gadobenate dimeglumine (0.1 mmol/kg) for chronic myocardial infarction at 3T found no significant difference in the mean CNR between the infarct and remote myocardium. However, Gadobutrol resulted in a higher CNR between the infarct and the blood.[2]
Experimental Protocol: Myocardial LGE
Patient Population: Patients with a diagnosis of hypertrophic cardiomyopathy.[1]
Imaging Protocol:
-
Scanner: 1.5T or 3T MRI scanner.
-
Contrast Agent Administration: Intravenous injection of either Gadobutrol (0.1-0.15 mmol/kg) or a comparator GBCA.
-
Imaging Sequence: T1-weighted inversion-recovery gradient-echo sequence.
-
Acquisition Time: LGE images are typically acquired 10-20 minutes after contrast injection to allow for washout from healthy myocardium and accumulation in fibrotic tissue.[3]
Histopathological Analysis:
-
Endomyocardial biopsy or tissue samples from surgical myectomy are obtained from the regions corresponding to LGE on MRI.
-
Tissue is stained with Masson's trichrome or Picrosirius red to quantify the area of fibrosis.
-
A quantitative comparison is then made between the percentage of fibrotic area on histology and the extent of LGE on MRI.
Characterization of Breast Lesions
In dynamic contrast-enhanced (DCE)-MRI of the breast, the morphologic and dynamic enhancement characteristics provide insights into tumor pathophysiology, particularly angiogenesis.
An intraindividual comparison between Gadobutrol and gadoteric acid in women with histopathologically verified breast lesions revealed that Gadobutrol resulted in a significantly higher initial signal increase in malignant lesions.[4] However, gadoteric acid showed more post-initial washout curves, a feature often associated with malignancy.[4] Despite these dynamic differences, the overall lesion classification by human observers and a computer-aided diagnosis (CAD) system did not significantly differ between the two agents when compared with histopathology.[4]
| Parameter | Gadobutrol | Gadoteric Acid | P-value |
| Initial Signal Increase (Malignant Lesions) | Significantly Higher | Lower | < 0.05 |
| Post-initial Curve Type (Malignant Lesions) | Fewer Washout Curves | More Washout Curves | < 0.05 |
| Findings from an intraindividual comparison in breast DCE-MRI.[4] |
Another study comparing Gadobutrol with Gd-DTPA found that the relative signal intensity was higher with Gadobutrol, but washout was more pronounced with Gd-DTPA.[5] The number of additionally detected malignant lesions did not differ between the two contrast agents.[5]
Experimental Protocol: Breast DCE-MRI
Patient Population: Women with suspected or known breast lesions.
Imaging Protocol:
-
Scanner: 1.5T or 3T MRI scanner.
-
Contrast Agent Administration: A bolus injection of Gadobutrol (typically 0.1 mmol/kg) or a comparator, followed by a saline flush.[4]
-
Imaging Sequence: A dynamic series of T1-weighted images are acquired before and multiple times after contrast injection.
-
Analysis: Time-signal intensity curves are generated to assess the rate of initial enhancement and the subsequent washout or plateau phase.
Histopathological Analysis:
-
Biopsy or surgical excision of the enhancing lesion is performed.
-
Histopathological analysis determines the lesion type (e.g., invasive ductal carcinoma, fibroadenoma), grade, and other relevant markers.
-
The enhancement patterns and kinetic parameters from DCE-MRI are then correlated with the histopathological findings.
Brain Tumor and Metastasis Delineation
The accurate delineation of brain tumors and metastases is crucial for treatment planning. Studies comparing Gadobutrol to other GBCAs have shown variable results depending on the comparator and the specific imaging parameters.
In an intraindividual crossover comparison for brain tumor imaging, gadobenate dimeglumine was preferred over Gadobutrol by all three blinded readers for qualitative diagnostic information and demonstrated significantly superior CNR and lesion-to-background ratio (LBR).[6]
Conversely, a study comparing double-dose Gadobutrol with double-dose gadopentetate dimeglumine for the detection of brain metastases found that Gadobutrol provided higher lesion conspicuity and detected more lesions.[7] The mean lesion-brain CNR was significantly higher with Gadobutrol.[7]
| Parameter | Double-Dose Gadobutrol (mean ± SD) | Double-Dose Gadopentetate Dimeglumine (mean ± SD) | P-value |
| Lesion-Brain CNR | 2.17 ± 0.19 | 1.90 ± 0.26 | 0.00011 |
| Additional Lesions Detected | 25 | 0 | N/A |
| Data from a study on the detection of brain metastases.[7] |
A multicenter, intraindividual crossover study (the TRUTH study) comparing Gadobutrol with gadoteridol (B1662839) for brain tumor imaging found no significant differences in qualitative or quantitative enhancement, lesion detection, or characterization of histologically confirmed brain tumors.[8][9]
Experimental Protocol: Brain Tumor Imaging
Patient Population: Patients with known or suspected primary brain tumors or metastases.
Imaging Protocol:
-
Scanner: 1.5T or 3T MRI scanner.
-
Contrast Agent Administration: Intravenous injection of Gadobutrol or a comparator agent at a standard dose (e.g., 0.1 mmol/kg).
-
Imaging Sequence: T1-weighted spin-echo (SE) and/or gradient-recalled-echo (GRE) sequences are acquired before and after contrast administration.
-
Timing: Post-contrast images are typically acquired within a specific time window (e.g., 3-10 minutes) after injection.[9]
Histopathological Analysis:
-
Surgical resection or biopsy of the tumor is performed.
-
Histopathological analysis confirms the tumor type, grade, and cellularity.
-
The degree and pattern of enhancement on MRI are correlated with the histopathological features, such as tumor vascularity and blood-brain barrier disruption.
Visualizing the Process: From Injection to Histology
The following diagrams illustrate the mechanism of action of gadolinium-based contrast agents and the general workflow for correlating MRI findings with histopathology.
References
- 1. Quantitative analysis of late gadolinium enhancement in hypertrophic cardiomyopathy: comparison of diagnostic performance in myocardial fibrosis between gadobutrol and gadopentetate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-Dose Gadobutrol in Comparison With Single-Dose Gadobenate Dimeglumine for Magnetic Resonance Imaging of Chronic Myocardial Infarction at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnetic Resonance Imaging of Cardiovascular Fibrosis and Inflammation: From Clinical Practice to Animal Studies and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of gadoteric acid and gadobutrol for detection as well as morphologic and dynamic characterization of lesions on breast dynamic contrast-enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic magnetic resonance imaging of the breast: Comparison of gadobutrol vs. Gd-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does Higher Gadolinium Concentration Play a Role in the Morphologic Assessment of Brain Tumors? Results of a Multicenter Intraindividual Crossover Comparison of Gadobutrol versus Gadobenate Dimeglumine (the MERIT Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic Yield of Double-Dose Gadobutrol in the Detection of Brain Metastasis: Intraindividual Comparison with Double-Dose Gadopentetate Dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajnr.org [ajnr.org]
- 9. ajnr.org [ajnr.org]
A Comparative Analysis of Gadobutrol Monohydrate and Novel Contrast Agents in Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Gadobutrol (B1674391) monohydrate, a widely used macrocyclic gadolinium-based contrast agent (GBCA), against several novel and alternative contrast agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of the mechanisms of action to aid in the evaluation and selection of appropriate contrast agents for research and clinical development.
Executive Summary
Gadobutrol monohydrate is a second-generation macrocyclic GBCA characterized by its high concentration (1.0 M) and relatively high T1 relaxivity, leading to improved imaging capacity.[1] This guide benchmarks its performance against other macrocyclic GBCAs, including Gadopiclenol, Gadoteridol (B1662839), and Gadoterate meglumine (B1676163), as well as the superparamagnetic iron oxide nanoparticle (SPION), Ferumoxytol. The comparisons focus on key performance indicators such as relaxivity, signal enhancement, diagnostic efficacy, and safety profiles based on published experimental and clinical data.
Quantitative Performance Data
The following tables summarize the key quantitative parameters of this compound and the selected comparator agents.
Table 1: Physicochemical Properties and Relaxivity
| Contrast Agent | Class | Molar Concentration | T1 Relaxivity (r1) in Plasma at 1.5T (L·mmol⁻¹·s⁻¹) | T2 Relaxivity (r2) in Plasma at 1.5T (L·mmol⁻¹·s⁻¹) | Standard Dose |
| Gadobutrol | Macrocyclic GBCA | 1.0 M[2] | 4.9 - 5.5[2] | - | 0.1 mmol/kg[2] |
| Gadopiclenol | Macrocyclic GBCA | - | ~11.6 (in vitro) | - | 0.05 mmol/kg[3] |
| Gadoteridol | Macrocyclic GBCA | 0.5 M | 4.1 - 4.3[4] | - | 0.1 mmol/kg[5] |
| Gadoterate meglumine | Macrocyclic GBCA | 0.5 M[2] | 3.4 - 3.8[2] | - | 0.1 mmol/kg[2] |
| Ferumoxytol | SPION | - | 15.0 - 19.0[6] | 64.9 - 89.0[6] | 1-4 mg/kg[7] |
Table 2: Comparative Imaging Performance from Clinical Studies
| Comparison | Study Population | Key Quantitative Findings | Reference |
| Gadobutrol vs. Gadopiclenol | Patients with CNS lesions | At half the dose (0.05 mmol/kg), Gadopiclenol was non-inferior to Gadobutrol (0.1 mmol/kg) for lesion visualization. For two of three readers, the percentage enhancement was higher with Gadopiclenol.[1][3] | [1][3] |
| Gadobutrol vs. Gadoteridol | Patients with brain tumors | No significant difference in mean percentage signal enhancement of lesions.[4] One study showed a preference for Gadobutrol in contrast enhancement.[8] Another objective analysis showed similar enhancement.[9] | [4][8][9] |
| Gadobutrol vs. Gadoterate meglumine | Patients with primary brain tumors | Gadobutrol showed significantly higher LS mean SNR, CNR, and lesion percentage enhancement. However, for most qualitative measures, non-inferiority of Gadoterate meglumine was demonstrated.[2] | [2] |
| Ferumoxytol vs. Gadoteridol | Patients with CNS disorders | T1-weighted enhancement intensity was significantly different between the agents as a group. T2-weighted hypointensity was observed in 53% of Ferumoxytol scans and 0% of Gadoteridol scans.[10] | [10] |
Table 3: Safety Profile Overview
| Contrast Agent | Common Adverse Events | Serious Adverse Events |
| Gadobutrol | Headache (1.5%), Nausea (1.2%)[11] | Rare instances of hypersensitivity reactions.[11] Low risk of Nephrogenic Systemic Fibrosis (NSF) with macrocyclic structure. |
| Gadopiclenol | Similar safety profile to Gadobutrol, with adverse events including injection site pain, nausea, and headache.[3] | One case of acute kidney injury and one of renal failure reported in a study comparing it to Gadobutrol.[1] |
| Gadoteridol | No significant differences in the incidence of adverse events compared to Gadobutrol.[5] | Low risk of NSF. |
| Gadoterate meglumine | Similar incidence of adverse events to Gadobutrol, mainly injection site pain (7.8% vs 7.3%).[6] | Low risk of NSF. |
| Ferumoxytol | Low incidence of adverse events (2%).[6] | Rare but serious hypersensitivity reactions have been reported.[8] No risk of NSF.[6] |
Experimental Protocols
Detailed methodologies for key comparative studies are provided below to allow for replication and critical evaluation.
Gadobutrol vs. Gadopiclenol (PICTURE Trial)
-
Study Design: A multicenter, double-blind, randomized, intra-individual crossover study.
-
Participants: Patients with known or suspected CNS lesions.
-
Procedure: Each patient underwent two MRI examinations at an interval of 2 to 14 days. Patients were randomized to receive either Gadopiclenol (0.05 mmol/kg) or Gadobutrol (0.1 mmol/kg) at the first examination, and the other agent at the second.
-
Imaging: MRI of the central nervous system was performed. Key sequences included pre- and post-contrast T1-weighted imaging.
-
Analysis: Three blinded off-site readers evaluated lesion visualization parameters. Quantitative analysis included percentage enhancement, contrast-to-noise ratio (CNR), and lesion-to-background ratio (LBR).[1]
Gadobutrol vs. Gadoteridol (TRUTH Study)
-
Study Design: A multicenter, double-blind, randomized, intra-individual crossover study.
-
Participants: 229 adult patients with suspected or known brain tumors.[5]
-
Procedure: Patients underwent two 1.5T MRI examinations with either Gadoteridol or Gadobutrol administered in a randomized order at a dose of 0.1 mmol/kg body weight. The imaging sequences and post-injection timing were identical for both examinations.[5]
-
Imaging: T1-weighted spin-echo and gradient-echo sequences were acquired before and after contrast administration.
-
Analysis: Three blinded readers evaluated images qualitatively for lesion enhancement, delineation, and internal morphology, and quantitatively for lesion detection and characterization.[5]
Gadobutrol vs. Gadoterate meglumine (REMIND Study)
-
Study Design: A multicenter, double-blind, randomized, controlled, intra-individual, 2-sequence, 2-period, crossover non-inferiority study.[2]
-
Participants: 279 patients with primary brain tumors.[6]
-
Procedure: Patients underwent two identical MRI examinations with a time interval of 2–14 days, receiving either Gadoterate meglumine or Gadobutrol at a dose of 0.1 mmol/kg.[6]
-
Imaging: The protocol included unenhanced axial T1-weighted, T2-weighted, and FLAIR sequences, followed by post-contrast axial and coronal T1-weighted sequences.[2]
-
Analysis: The primary endpoint was overall lesion visualization and characterization, scored by three off-site readers. Quantitative measurements included signal-to-noise ratio (SNR), contrast-to-noise ratio (CNR), and percentage of lesion enhancement.[2]
Ferumoxytol vs. Gadoteridol
-
Study Design: Data was collected from three different MRI protocols at a single institution.
-
Participants: 70 adults with various CNS disorders who underwent alternate-day Gadoteridol- and Ferumoxytol-enhanced MRI.[10]
-
Procedure: Gadoteridol was administered at a dose of 0.1 mmol/kg with immediate imaging. Ferumoxytol doses varied by protocol (2 mg/kg, 4 mg/kg, or 510 mg) and was administered on the second day of the study.[7]
-
Imaging: T1- and T2-weighted MRI sequences were performed with identical parameters after administration of each contrast agent.
-
Analysis: Two neuroradiologists measured lesion-enhancing size and intensity on contrast-enhanced T1-weighted images. T2-weighted images were evaluated for post-contrast hypointensity.[10]
Mechanism of Action and Signaling Pathways
The fundamental mechanisms by which these contrast agents enhance MRI signals differ, which is crucial for understanding their performance characteristics and potential applications.
Gadobutrol and other Gadolinium-Based Contrast Agents
GBCAs like Gadobutrol work by shortening the T1 (spin-lattice) and T2 (spin-spin) relaxation times of water protons in their vicinity.[12][13] The paramagnetic gadolinium ion (Gd³⁺) has seven unpaired electrons, creating a strong magnetic field that influences the surrounding water molecules.[14] This interaction provides a more efficient pathway for the excited protons to return to their equilibrium state, leading to a brighter signal on T1-weighted images.[14]
Ferumoxytol (SPION)
Ferumoxytol, a superparamagnetic iron oxide nanoparticle, has a different mechanism of action. After intravenous administration, it remains in the intravascular space for an extended period, acting as a blood pool agent. Its primary effect is a significant shortening of the T2* relaxation time due to the large magnetic susceptibility of the iron oxide core. This leads to a signal loss (hypointensity) on T2*-weighted images.[15] Over time, ferumoxytol nanoparticles are taken up by phagocytic cells of the reticuloendothelial system, such as macrophages.[16] This cellular uptake allows for the imaging of inflammatory processes.[17]
Conclusion
This compound remains a robust and effective contrast agent for a wide range of MRI applications. However, the landscape of contrast agents is evolving, with novel agents offering distinct advantages. Gadopiclenol demonstrates comparable efficacy at a lower gadolinium dose, a significant consideration for patient safety. Other macrocyclic agents like Gadoteridol and Gadoterate meglumine show non-inferiority in many aspects, providing viable alternatives. Ferumoxytol presents a paradigm shift with its different mechanism of action, offering unique opportunities for blood pool and inflammatory imaging without the risks associated with gadolinium. The choice of contrast agent should be guided by the specific diagnostic or research question, the required imaging parameters, and the patient's clinical profile. This guide provides a foundational dataset to inform such decisions.
References
- 1. Efficacy and Safety of Gadopiclenol for Contrast-Enhanced MRI of the Central Nervous System: The PICTURE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Gadoterate Meglumine and Gadobutrol in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadopiclenol vs. Gadobutrol for MRI Contrast Imaging · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Are There Differences between Macrocyclic Gadolinium Contrast Agents for Brain Tumor Imaging? Results of a Multicenter Intraindividual Crossover Comparison of Gadobutrol with Gadoteridol (the TRUTH Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are there differences between macrocyclic gadolinium contrast agents for brain tumor imaging? Results of a multicenter intraindividual crossover comparison of gadobutrol with gadoteridol (the TRUTH study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajnr.org [ajnr.org]
- 7. Comparative analysis of ferumoxytol and gadoteridol enhancement using T1- and T2-weighted MRI in neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intra-individual, randomised comparison of the MRI contrast agents gadobutrol versus gadoteridol in patients with primary and secondary brain tumours, evaluated in a blinded read - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The TRUTH confirmed: validation of an intraindividual comparison of gadobutrol and gadoteridol for imaging of glioblastoma using quantitative enhancement analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative analysis of ferumoxytol and gadoteridol enhancement using T1- and T2-weighted MRI in neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Ferumoxytol based Cerebral Blood Volume Estimates using Quantitative R1 and R2* Relaxometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mriquestions.com [mriquestions.com]
- 14. cjur.ca [cjur.ca]
- 15. researchgate.net [researchgate.net]
- 16. Ferumoxytol-Enhanced MRI in Children and Young Adults: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Gadobutrol Monohydrate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, procedural information for the safe handling and disposal of Gadobutrol Monohydrate, a gadolinium-based MRI contrast agent. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound based on various laboratory activities.
| Activity | Required Personal Protective Equipment |
| General Handling & Preparation | Nitrile or other impervious gloves, safety glasses with side shields or chemical splash goggles, and a lab coat or protective clothing.[1][2][3] |
| Weighing/Transfer (potential for dust) | In addition to general handling PPE, use a ventilated enclosure or local exhaust ventilation.[3] |
| Spill Cleanup | Chemically resistant gloves, protective clothing, safety goggles, and a self-contained breathing apparatus may be necessary depending on the spill size and ventilation.[2] |
Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound at every stage of your workflow.
1. Preparation and Engineering Controls:
-
Ensure a suitable eye/body wash station is readily accessible in the work area.[1]
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a local exhaust ventilation system or a chemical fume hood.[3]
2. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Do not breathe in dust, vapors, or mists.[1]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
3. Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials.[1] Specific storage temperatures, such as 25°C (77°F) with excursions permitted to 15-30°C (59-86°F) or refrigeration, may be required; always check the manufacturer's label.[1]
Emergency Procedures
Spill Response:
-
Evacuate unnecessary personnel from the spill area.[1]
-
Wear appropriate PPE, including respiratory protection if necessary.[1][2]
-
Contain the spill using dikes or absorbents to prevent it from entering drains or waterways.[1]
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[1]
-
Clean the spill area thoroughly.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water for at least 5 minutes.[1] Seek medical attention if irritation develops.[1] |
| Eye Contact | Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes. If wearing contact lenses, remove them if it is easy to do so. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air.[2] If breathing is difficult, provide oxygen or artificial respiration.[2] Seek medical attention if symptoms persist.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Product: Disposal should be in accordance with all applicable federal, state, and local regulations. Incineration is the preferred method for disposal of the waste product.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, including PPE, should be considered contaminated and disposed of as chemical waste.
-
Sewer Disposal: Do not dispose of waste into the sewer system or empty it into drains.[1]
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
